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Foundational

KIO-301 Chloride Hydrochloride: Mechanism of Action and Electrophysiological Paradigm in Retinal Ganglion Cells

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The treatment landscape for inherited retinal diseases (IRDs), such as Retiniti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The treatment landscape for inherited retinal diseases (IRDs), such as Retinitis Pigmentosa (RP) and Choroideremia, has historically been limited by the sheer genetic heterogeneity of these conditions—over 150 distinct mutations can lead to photoreceptor degeneration[1]. KIO-301 chloride hydrochloride represents a paradigm shift: a mutation-agnostic, small-molecule molecular photoswitch designed to bypass dead photoreceptors and directly reanimate surviving downstream neurons[2]. Originally developed at the University of California, Berkeley[3], and currently advancing through Phase 2 clinical trials (ABACUS-2) by Kiora Pharmaceuticals[4], KIO-301 confers light sensitivity directly to Retinal Ganglion Cells (RGCs).

This whitepaper dissects the molecular dynamics, electrophysiological causality, and experimental validation protocols underlying KIO-301's mechanism of action.

Pathophysiological Rationale: Retinal Remodeling and the P2X7 Gateway

In healthy retinas, the visual cascade begins at the photoreceptors (rods and cones), which hyperpolarize in response to light, modulating glutamate release to downstream bipolar cells, which in turn signal the RGCs[2]. In IRDs, photoreceptors undergo apoptosis. However, the downstream RGCs—the neurons whose axons form the optic nerve—remain viable for decades[5].

A critical consequence of photoreceptor loss is retinal remodeling. Deprived of their normal synaptic input, RGCs undergo phenotypic changes, notably the massive upregulation of the P2X7 transmembrane receptor [1].

The Causality of Drug Targeting: The KIO-301 small molecule is intentionally designed to lack standard cell-membrane permeability[6]. This is a feature, not a limitation. Because KIO-301 cannot diffuse through healthy lipid bilayers, it relies entirely on the large-pore P2X7 receptor to enter the cytoplasm[1]. Since P2X7 is highly upregulated only in the RGCs of diseased retinas, this creates a highly specific, disease-gated entry mechanism, preventing off-target systemic toxicity and ensuring the drug accumulates precisely where it is needed[6].

Molecular Dynamics: The Azobenzene Core

Chemically, KIO-301 chloride hydrochloride is an azobenzene-based photoswitchable compound[7]. Azobenzenes are characterized by two phenyl rings linked by an N=N double bond, allowing them to undergo rapid, reversible photoisomerization when exposed to specific wavelengths of light[5].

  • Dark State (Trans-isomer): In the absence of light, KIO-301 exists in its thermodynamically stable, low-energy trans-configuration. In this state, the molecule is linear[5].

  • Light State (Cis-isomer): Upon exposure to visible light, the molecule absorbs photons and rapidly isomerizes into the high-energy cis-configuration, forcing the molecule into a "bent" or orthogonal shape[5].

Electrophysiological Mechanism: The "ON/OFF" Switch

Once inside the RGC cytoplasm via the P2X7 receptor, KIO-301 lodges non-covalently into the intracellular domains of voltage-gated ion channels—specifically hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and voltage-gated potassium (Kv) channels [7],[1].

The Causality of Depolarization: To understand how a channel blocker creates an "ON" signal, we must look at the resting membrane potential. In the dark, the linear trans-isomer of KIO-301 allows normal ion flux. Potassium (K+) freely exits the cell through Kv channels, maintaining the RGC in a hyperpolarized, resting "OFF" state[1].

When visible light strikes the retina, KIO-301 snaps into its orthogonal cis-isomer. This physical shape change acts as a plug, blocking the efflux of K+ ions through the Kv and HCN channels[1],[5]. The sudden retention of positively charged K+ ions inside the cell rapidly shifts the membrane potential toward a more positive value (depolarization). Once the membrane potential crosses the activation threshold, the RGC fires an action potential, sending an "ON" signal down the optic nerve to the visual cortex[2]. When light is removed, the molecule reverts to the trans state, K+ efflux resumes, and the cell repolarizes[5].

MoA P2X7 P2X7 Receptor Entry (Upregulated in RP) Dark Darkness (Trans-isomer, Linear) P2X7->Dark Light Visible Light (Cis-isomer, Orthogonal) P2X7->Light ChannelOpen Kv/HCN Channels Open (Normal Ion Efflux) Dark->ChannelOpen ChannelBlock Kv/HCN Channels Blocked (Ion Accumulation) Light->ChannelBlock RGC_Off RGC Resting State (OFF) ChannelOpen->RGC_Off RGC_On RGC Depolarization (ON / Action Potential) ChannelBlock->RGC_On Brain Visual Cortex Signal Perception RGC_On->Brain Optic Nerve

KIO-301 Mechanism: Light-dependent isomerization and RGC activation pathway.

Experimental Validation: Self-Validating Patch-Clamp Protocol

To rigorously validate the efficacy of KIO-301, electrophysiologists utilize isolated RGCs. The following protocol is designed as a self-validating system : by utilizing alternating epochs of light and dark on a single patched cell, the cell acts as its own internal baseline control, eliminating inter-cellular variability.

Protocol: Whole-Cell Current-Clamp of KIO-301 Treated RGCs
  • Retinal Dissociation & RGC Isolation: Isolate retinas from a validated murine model of Retinitis Pigmentosa (e.g., rd1 or rd10 mice). Enzymatically dissociate the tissue to isolate surviving RGCs.

    • Causality: Using dystrophic retinas is mandatory. Healthy retinas do not express sufficient P2X7 receptors; the rd model ensures the P2X7 gateway is upregulated, mimicking human clinical pathology[1].

  • Intracellular Loading via P2X7: Incubate the isolated RGCs with KIO-301 chloride hydrochloride in standard extracellular artificial cerebrospinal fluid (aCSF).

    • Causality: The small molecule relies entirely on the large-pore P2X7 channels for cytoplasmic entry[6]. Incubation allows the non-covalent lodging of the drug into the intracellular domains of the Kv/HCN channels.

  • Electrophysiological Configuration: Establish a whole-cell patch-clamp in current-clamp mode (I=0).

    • Causality: Current-clamp mode allows the direct observation of spontaneous and evoked changes in membrane potential ( Vm​ ) and action potential firing, directly reflecting the physiological "ON/OFF" state of the neuron.

  • Photic Stimulation (The Self-Validating Toggle): Expose the patched cell to alternating cycles of darkness and visible light.

    • Causality: Because KIO-301's isomerization is reversible, the cell will depolarize and fire under light (cis-isomer blocking K+ efflux), and rapidly repolarize in the dark (trans-isomer allowing K+ efflux). The immediate return to baseline in the dark epoch validates that the depolarization is strictly drug-mediated and not an artifact of membrane leak or cell death[5].

  • Data Acquisition: Quantify the action potential firing frequency (Hz) and resting membrane potential (mV) across multiple light/dark cycles to determine photoswitching fidelity.

Workflow Step1 1. Isolate RGCs (RP Model) Step2 2. KIO-301 Incubation (Intracellular Entry) Step1->Step2 Step3 3. Whole-Cell Patch Clamp (Current-Clamp) Step2->Step3 Step4 4. Visible Light Stimulus (Toggle ON/OFF) Step3->Step4 Step5 5. Record Action Potentials (Quantify Firing) Step4->Step5

Step-by-step electrophysiological validation workflow for KIO-301 in RGCs.

Quantitative Efficacy & Clinical Translation

The translation of this mechanism from isolated patch-clamp electrophysiology to human clinical outcomes was demonstrated in the ABACUS-1 (Phase 1/2) clinical trial, which evaluated intravitreal injections of KIO-301 in patients with advanced RP[4]. The table below summarizes the core quantitative and clinical parameters of the KIO-301 mechanism.

ParameterSpecification / Clinical ObservationMechanistic Implication
Chemical Structure Azobenzene derivative (Small molecule)Enables rapid, reversible trans-to-cis photoisomerization upon photon absorption[5].
Cellular Target Retinal Ganglion Cells (RGCs)Bypasses degenerated rods/cones to utilize the surviving optic nerve pathway[2].
Entry Mechanism P2X7 Transmembrane ReceptorHigh disease-specificity; upregulated only in remodeled, dystrophic retinas[1].
Ion Channel Targets Kv and HCN ChannelsBlockade prevents K+ efflux, lowering the action potential threshold[7].
Clinical Efficacy (ABACUS-1) Improved light perception & visual fieldsValidates the translation of RGC depolarization to cortical visual perception[4].
Duration of Action ~1 Month per intravitreal injectionNon-covalent lodging within the channel allows for sustained presence before eventual clearance[4].

Following the success of ABACUS-1, Kiora Pharmaceuticals received authorization to launch the Phase 2 ABACUS-2 clinical trial, expanding the evaluation of this photoswitch paradigm to a broader cohort of patients with ultra-low vision[4].

References

  • KIO-301 | Inherited Retinal Disease - Kiora Pharmaceuticals . kiorapharma.com. 2

  • KIO-301 chloride hydrochloride | HCN/Potassium Channel Blocker . medchemexpress.com. 7

  • Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301 . reportablenews.com.1

  • Ion channel ligands in clinical development – Quarterly review (Q4 2023) . ionchannellibrary.com. 6

  • Kiora Receives Authorization for Phase 2 Clinical Trial of its Photoswitch for Advanced RP . fightingblindness.org. 4

  • Drug to improve vision in people with advanced retinal disease authorized for phase 2 clinical trial . berkeley.edu. 3

  • March 25, 2026 - 10-K: Annual report . kiorapharma.com. 5

Sources

Exploratory

Photopharmacological Modulation of HCN Channels: An In-Depth Analysis of KIO-301 Binding Kinetics and Retinal Reanimation

Executive Summary The development of photopharmacology has introduced a paradigm shift in the treatment of inherited retinal diseases (IRDs) such as Retinitis Pigmentosa (RP). At the forefront of this innovation is KIO-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of photopharmacology has introduced a paradigm shift in the treatment of inherited retinal diseases (IRDs) such as Retinitis Pigmentosa (RP). At the forefront of this innovation is KIO-301 , a small-molecule azobenzene photoswitch designed to restore visual function bypassing degenerated photoreceptors[1]. By selectively entering viable downstream Retinal Ganglion Cells (RGCs) and reversibly binding to hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium (Kv) channels, KIO-301 confers light sensitivity directly to the inner retina[2].

This technical whitepaper provides a comprehensive analysis of KIO-301’s mechanism of action, its state-dependent binding affinity to HCN channels, and the electrophysiological protocols required to validate its efficacy in preclinical models.

Mechanistic Principles: Structural Isomerization and Target Engagement

To understand the efficacy of KIO-301, one must analyze the causality between its chemical structure, its cellular entry mechanism, and its target engagement.

Disease-Specific Cellular Permeation via P2X7

KIO-301 is a membrane-impermeant molecule. In a healthy retina, it cannot cross the lipid bilayer. However, in degenerative retinal conditions, the P2X7 transmembrane purinergic receptor is highly upregulated in RGCs due to cellular stress[2]. Prolonged activation of P2X7 receptors causes them to dilate into large macropores. KIO-301 opportunistically utilizes this disease-specific macropore to gain intracellular access, ensuring that the drug selectively targets the affected neurons without requiring permeabilizing agents or genetic vectors[3].

State-Dependent Binding to HCN and Kv Channels

Once in the intracellular space, KIO-301 localizes to the intracellular vestibule of HCN and Kv ion channels[4]. These channels are responsible for setting the resting membrane potential and controlling the responsiveness of RGCs to synaptic input[2].

The core of KIO-301 is an azobenzene moiety, which undergoes rapid, reversible photoisomerization upon exposure to specific wavelengths of light:

  • Dark State (Trans-isomer): In the absence of light, KIO-301 relaxes into its low-energy, linear trans-configuration. In this state, the molecule has low binding affinity for the channel pore. Ion efflux occurs normally, keeping the RGC in a hyperpolarized, "OFF" state[2].

  • Light State (Cis-isomer): Upon exposure to visible light, the azobenzene core isomerizes into a high-energy, orthogonal cis-configuration. This structural shift dramatically increases its binding affinity for the intracellular pore of HCN/Kv channels. The physical occlusion of the pore blocks ion efflux, triggering cellular depolarization and shifting the RGC into an "ON" state, which sends a visual signal to the brain[2].

G Light Visible Light Stimulus Cis KIO-301 (Cis) Orthogonal, High Affinity Light->Cis Isomerization Dark Darkness (No Light) Trans KIO-301 (Trans) Linear, Low Affinity Dark->Trans Thermal Relaxation HCN_Open HCN/Kv Channel: OPEN Ion Flux Permitted Trans->HCN_Open Unblocks Pore HCN_Blocked HCN/Kv Channel: BLOCKED Ion Flux Prevented Cis->HCN_Blocked Blocks Pore RGC_Off RGC State: OFF Hyperpolarized HCN_Open->RGC_Off RGC_On RGC State: ON Depolarized (Signal) HCN_Blocked->RGC_On

Caption: KIO-301 photoisomerization and its effect on HCN channel binding and RGC activation.

Binding Affinity and Channel Kinetics

The efficacy of a photoswitchable blocker is defined by the differential binding affinity between its two isomeric states. Because KIO-301 targets the intracellular domain, its apparent IC50​ is highly dependent on the conformational state of the channel (open vs. closed) and the wavelength of incident light[5].

By blocking the hyperpolarization-activated Ih​ current (mediated by HCN) and the delayed rectifier IK​ current (mediated by Kv), KIO-301 effectively lowers the threshold for action potential generation when exposed to light.

Quantitative Binding Parameters

The following table summarizes the state-dependent electrophysiological and binding parameters of KIO-301 based on its photopharmacological profile:

ParameterTrans-KIO-301 (Dark State)Cis-KIO-301 (Light State)
Molecular Geometry Linear (Low Energy)Orthogonal (High Energy)
HCN/Kv Binding Affinity Low (Permissive to ion flux)High (Occludes channel pore)
Estimated IC50​ (Channel Blockade) > 100 µM (Minimal to no block)Low µM range (Potent block)
Target Engagement Site Intracellular VestibuleIntracellular Vestibule
RGC Membrane Potential Hyperpolarized (Resting)Depolarized (Active)
Downstream Neural Signal OFF StateON State

Experimental Methodologies: Validating KIO-301 Affinity

To rigorously quantify the binding affinity of KIO-301 to HCN channels, researchers employ in vitro whole-cell patch-clamp electrophysiology. Because KIO-301 acts at the intracellular vestibule, the experimental design must account for its membrane impermeability. In an isolated cell model lacking upregulated P2X7 receptors, KIO-301 must be introduced directly via the patch pipette internal solution. This causality ensures that the drug bypasses the membrane barrier and has direct access to its binding site, creating a self-validating system for measuring intracellular affinity.

Workflow Step1 1. Cell Preparation Express HCN1/HCN2 Step2 2. Patch Clamp Whole-Cell Configuration Step1->Step2 Step3 3. KIO-301 Delivery Via Pipette Solution Step2->Step3 Step4 4. Optical Stimulation LED 400-500 nm Step3->Step4 Step5 5. Current Recording Measure Ih Tail Currents Step4->Step5 Step6 6. Kinetic Analysis Calculate IC50 Shifts Step5->Step6

Caption: Step-by-step patch-clamp electrophysiology workflow for measuring KIO-301 binding.

Protocol: In Vitro Patch-Clamp Electrophysiology for HCN Affinity

Step 1: Cell Preparation and Transfection Culture HEK293 or CHO cells and transiently transfect them with human HCN1 or HCN2 plasmids. Allow 24-48 hours for robust channel expression at the plasma membrane.

Step 2: Intracellular Delivery of KIO-301 Prepare the intracellular pipette solution containing standard physiological salts (e.g., 130 mM KCl, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.4). Supplement the solution with KIO-301 at varying concentrations (e.g., 1 µM to 100 µM). Rationale: Introducing the photoswitch via the pipette ensures immediate access to the intracellular vestibule upon establishing the whole-cell configuration.

Step 3: Establishing Whole-Cell Configuration Using borosilicate glass pipettes (resistance 2-4 MΩ), form a gigaseal on a transfected cell and apply brief negative pressure to rupture the membrane, establishing the whole-cell configuration. Allow 3-5 minutes for the intracellular solution (and KIO-301) to dialyze into the cell.

Step 4: Electrophysiological Recording (Dark State) Under strict dark conditions (or >600 nm red light, which does not trigger isomerization), apply a voltage-step protocol. Hold the cell at -40 mV, then apply hyperpolarizing steps down to -120 mV in 10 mV increments to activate the inward Ih​ current. Record the baseline tail currents to establish the trans-isomer binding kinetics.

Step 5: Optical Stimulation (Light State) Illuminate the cell using an LED light source coupled to the microscope objective (wavelength ~400-500 nm) to induce trans-to-cis isomerization[1]. Repeat the hyperpolarizing voltage-step protocol.

Step 6: Data Analysis and Self-Validation Quantify the reduction in Ih​ current amplitude during illumination compared to the dark state. The protocol is self-validating: turning off the light should result in thermal relaxation back to the trans-state, restoring the baseline Ih​ current. Calculate the IC50​ by plotting the fractional block of the current against the concentration of KIO-301 in the pipette.

Clinical Translation: The ABACUS-1 Trial

The theoretical and in vitro advantages of KIO-301’s binding kinetics have translated into significant clinical milestones. Unlike optogenetic therapies, which require viral vectors and irreversible genetic modification, KIO-301 is a mutation-agnostic small molecule delivered via a standard intravitreal injection[2].

In the Phase 1/2 ABACUS-1 clinical trial, KIO-301 was administered to patients with advanced Retinitis Pigmentosa. The reversible binding of the cis-isomer to HCN/Kv channels successfully reanimated the RGCs, leading to reported improvements in light perception and functional vision[6]. Because the molecule is eventually metabolized and cleared, the therapy offers a flexible, titratable approach to vision restoration without the permanent risks associated with gene therapy[6].

References

  • Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301, which Aims to Restore Vision for Patients with a Rare Inherited Retinal Disease Source: Reportable News URL:[Link]

  • Kiora Sharpens Focus on Orphan Retinal Diseases Source: Reportable News URL:[Link]

  • Restoring Vision to the Blind with Chemical Photoswitches Source: ResearchGate URL:[Link]

  • Securities and Exchange Commission - Kiora Pharmaceuticals Source: SEC.gov URL:[Link]

  • Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential Source: MDPI URL:[Link]

  • Lighting-up neurons: characterization of new membrane-targeted photoswitches for geneless neural stimulation Source: depositolegale.it URL:[Link]

Sources

Foundational

Light-Dependent Cis-Trans Isomerization of KIO-301: A Technical Guide to Photopharmacological Vision Restoration

Executive Summary: The Photopharmacological Paradigm Retinitis Pigmentosa (RP) and related inherited retinal dystrophies are characterized by the progressive degeneration of light-sensing photoreceptors (rods and cones),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Photopharmacological Paradigm

Retinitis Pigmentosa (RP) and related inherited retinal dystrophies are characterized by the progressive degeneration of light-sensing photoreceptors (rods and cones), ultimately leading to profound vision loss[1]. However, downstream neural architecture—specifically the Retinal Ganglion Cells (RGCs)—often remains viable long after photoreceptor death[2].

KIO-301 (chloride) (hydrochloride) represents a paradigm shift in neuro-ophthalmology. Initially developed at UC Berkeley and advanced by Kiora Pharmaceuticals, KIO-301 is a small-molecule "photoswitch" designed to bypass dead photoreceptors by conferring direct light sensitivity to surviving RGCs[3]. By leveraging the principles of photopharmacology, this molecule acts as a reversible, light-gated ion channel blocker, effectively turning the retina's output neurons into de facto photoreceptors[4].

Molecular Architecture and Isomerization Dynamics

The core of KIO-301's efficacy lies in its highly tuned molecular structure. It is a covalently modified azobenzene derivative coupled to a quaternary ammonium group[5]. The formulation as a chloride hydrochloride salt ensures optimal aqueous solubility for intravitreal injection while stabilizing the molecule in physiological environments[6],[7].

The mechanism of action is driven by wavelength-dependent cis-trans photoisomerization[5]:

  • The Trans State (Dark/Resting): In the absence of light, the azobenzene core adopts its thermodynamically stable trans configuration. In this state, the molecule is linear. This represents the "off" position, where it does not obstruct ion flow[1].

  • The Cis State (Light/Active): Upon exposure to visible light, the molecule absorbs photons and rapidly isomerizes into the cis configuration. This induces a severe steric shift, transforming the molecule into an orthogonal (bent) geometry. This represents the "on" position[1],[5].

Mechanism cluster_0 Dark State (Resting) cluster_1 Light State (Active) Trans KIO-301 (Trans) Linear Geometry Open Kv/HCN Channels Open RGC Hyperpolarized Trans->Open Cis KIO-301 (Cis) Orthogonal Geometry Trans->Cis Visible Light (Photoisomerization) Cis->Trans Dark (Thermal Relaxation) Block Kv/HCN Channels Blocked RGC Depolarized Cis->Block

Cyclical cis-trans photoisomerization of KIO-301 and its effect on RGC ion channels.

Cellular Targeting and Electrophysiological Mechanism

To function as a visual prosthetic, a photoswitch must selectively enter the correct cells and target the correct intracellular machinery. KIO-301 achieves this through a highly specific, two-stage mechanism:

  • Selective Cellular Entry: KIO-301 preferentially permeates RGCs via the P2X7 transmembrane receptor[2]. Fortuitously, P2X7 expression is heavily upregulated in degenerating retinas, providing a natural, disease-specific conduit that spares healthy tissue and eliminates the need for viral vector delivery systems[2].

  • Intracellular Channel Blockade: Once inside the cytoplasm, KIO-301 non-covalently lodges into the intracellular domains of voltage-gated potassium (Kv) channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels[2],[6].

  • Signal Transduction: When visible light strikes the retina, the trans-to-cis shift causes the orthogonal molecule to physically occlude the channel pore. This blockade halts potassium efflux, causing rapid cellular depolarization. The depolarized RGC fires an action potential down the optic nerve to the visual cortex, signaling the presence of light[1],[5].

Quantitative Profile of KIO-301
PropertySpecification
Compound Name KIO-301 (chloride) (hydrochloride)
PubChem CID 171391767
Molecular Formula C29H39Cl2N5O
Molecular Weight 544.6 g/mol
Core Scaffold Azobenzene derivative with quaternary ammonium
Primary Targets Voltage-gated potassium (Kv) & HCN channels
Cellular Entry Route P2X7 transmembrane receptor
Dark State Conformation Trans (Linear geometry, inactive/unblocked)
Light State Conformation Cis (Orthogonal geometry, active/blocked)
Clinical Indication Retinitis Pigmentosa (RP)

(Data aggregated from PubChem and Kiora Pharmaceuticals structural filings[6],,)

Experimental Methodology: Patch-Clamp Validation

To validate the spatiotemporal precision of KIO-301, researchers utilize rigorous in vitro electrophysiological workflows. As a Senior Application Scientist, it is critical to understand not just how these experiments are run, but why they are designed this way to ensure self-validating data.

Protocol Step1 1. rd1 Retinal Explant Isolation (Ensure Photoreceptor Absence) Step2 2. P2X7-Mediated Drug Loading (Incubate with KIO-301) Step1->Step2 Step3 3. Whole-Cell Patch-Clamp (Isolate Kv/HCN Currents) Step2->Step3 Step4 4. Optical Cycling (Light/Dark) (Trigger Isomerization) Step3->Step4 Step5 5. Kinetic Quantification (Measure Current Blockade) Step4->Step5

Step-by-step electrophysiological workflow for validating KIO-301 photoswitching in vitro.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Preparation of rd1 Mouse Retinal Explants

  • Action: Isolate retinas from 3- to 6-month-old rd1 mice and mount them ganglion-cell-layer up.

  • Causality: The rd1 murine model exhibits rapid and near-total photoreceptor degeneration within the first month of life[5]. Utilizing older mice guarantees that any light-evoked electrical responses recorded are strictly mediated by the synthetic KIO-301 photoswitch, completely ruling out artifacts from residual native photoreceptors.

Step 2: Targeted Drug Loading

  • Action: Incubate the retinal explant in a physiological saline solution containing KIO-301 (chloride hydrochloride).

  • Causality: The chloride hydrochloride salt ensures the compound remains fully dissolved in the aqueous buffer[7]. Incubation allows the drug to selectively permeate the RGCs via the upregulated P2X7 receptors[2].

Step 3: Whole-Cell Patch-Clamp (Voltage-Clamp Mode)

  • Action: Establish a high-resistance gigaseal on an isolated RGC, rupture the membrane, and hold the cell at a constant membrane potential (e.g., -60 mV).

  • Causality: Voltage-clamp mode is strictly required here. By holding the voltage constant, the experimenter isolates the specific ionic currents (K+ efflux) flowing through the Kv and HCN channels[6]. This isolates the variable of interest: the physical conductance of the channel pore.

Step 4: Optical Stimulation and Self-Validation

  • Action: Subject the patched cell to alternating cycles of dark and visible light (e.g., 385–500 nm range) using an LED light source coupled to the microscope objective.

  • Self-Validating System: This is the critical quality control step. Light induces the trans-to-cis isomerization, which should manifest as an immediate drop in measured current (channel blockade). However, the protocol must include a dark-recovery phase. If the blockade is truly mediated by KIO-301's reversible photopharmacology, the ionic current must return to baseline upon cessation of light (thermal relaxation back to the trans state). An irreversible blockade would indicate cellular toxicity or non-specific binding, thereby invalidating the trial.

Clinical Translation

The robust preclinical validation of KIO-301's cis-trans kinetics has paved the way for human clinical trials. Administered via a routine intravitreal injection, KIO-301 is currently being evaluated in the ABACUS-1 and ABACUS-2 clinical trials[1],[8]. Preliminary results from Phase 1b (presented at ARVO 2023) demonstrated safety, tolerability, and a patient-reported improvement in the ability to perceive contrast between light and dark, marking a significant milestone in the use of small-molecule photoswitches for vision restoration[4].

Because the mechanism relies purely on the presence of surviving RGCs and the physical properties of light, KIO-301 operates independently of the underlying genetic mutation, offering a universal therapeutic approach for the 150+ distinct mutations associated with Retinitis Pigmentosa[1],[2].

References

  • KIO-301 | Inherited Retinal Disease - Kiora Pharmaceuticals Source: kiorapharma.com URL:[Link]

  • Kiora's Investigational Treatment for Retinitis Pigmentosa, KIO-301, Demonstrates Visual Function Restoration in Patients Who Are Blind Source: kiorapharma.com URL:[Link]

  • Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301 Source: reportablenews.com URL:[Link]

  • Drug to improve vision in people with advanced retinal disease authorized for phase 2 clinical trial Source: berkeley.edu URL:[Link]

  • Kiora to Launch Clinical Trial in Australia for Vision-Restoring Small Molecule for RP Patients Source: fightingblindness.org URL:[Link]

  • KIO-301 (chloride) (hydrochloride) | C29H39Cl2N5O | CID 171391767 Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

  • S-1: General form of registration statement for all companies including face-amount certificate companies - Kiora Pharmaceuticals, Inc. Source: kiorapharma.com (SEC Filings) URL:[Link]

Sources

Exploratory

KIO-301 Hydrochloride: Mechanistic Profiling and Electrophysiological Validation of Voltage-Gated Potassium Channel (Kv) Inhibition

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary The treatment landscape for inherited retinal diseases (IRDs)—s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

The treatment landscape for inherited retinal diseases (IRDs)—such as Retinitis Pigmentosa (RP), Choroideremia, and Stargardt disease—has historically been dominated by gene-specific therapies. However, these therapies are limited by the sheer heterogeneity of IRD mutations (over 150 implicated genes). KIO-301 hydrochloride represents a paradigm shift: a mutation-agnostic, small-molecule photoswitch designed to reanimate the retina by conferring light sensitivity directly to surviving downstream neurons [1].

As a Senior Application Scientist, I have structured this guide to deconstruct the pharmacological mechanics of KIO-301. We will explore how it selectively targets Retinal Ganglion Cells (RGCs), its reversible inhibition of voltage-gated potassium (Kv) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, and the strict electrophysiological protocols required to validate its efficacy in vitro and ex vivo [2].

Mechanistic Pharmacology: The Azobenzene Photoswitch

KIO-301 is an azobenzene-derived molecular photoswitch. Its efficacy relies on a highly orchestrated sequence of cellular entry and light-dependent conformational changes [3].

Selective Cellular Entry via P2X7

In a healthy retina, photoreceptors (rods and cones) perform phototransduction. In IRDs, photoreceptor apoptosis leads to a remodeling of the inner retina. During this degenerative phase, the P2X7 transmembrane receptor becomes highly upregulated on the surface of RGCs due to extracellular ATP accumulation and neuroinflammation. KIO-301 exploits this disease-state pathology, utilizing the dilated P2X7 pore to selectively enter the cytosol of viable RGCs [4].

State-Dependent Kv/HCN Blockade

Once intracellular, KIO-301 non-covalently resides within the intracellular domains of Kv and HCN channels [4]. The molecule acts as a dynamic pore blocker governed by ambient light:

  • Dark State (Trans-configuration): In the absence of light, KIO-301 adopts a linear, low-energy trans-isomer state. This configuration permits normal ion flux. Potassium ( K+ ) readily exits the cell through Kv channels, maintaining the RGC in a hyperpolarized, resting "OFF" state [4].

  • Light State (Cis-configuration): Upon exposure to visible light, the azobenzene core absorbs photons and rapidly isomerizes into an orthogonal, high-energy cis-configuration. This structural shift physically occludes the Kv/HCN channel pores, halting K+ efflux. The retention of intracellular cations depolarizes the membrane, pushing the RGC past its action potential threshold and firing an "ON" signal to the visual cortex [2].

Mechanism A Degenerated Retina (Photoreceptor Death) B P2X7 Receptor Upregulation on RGCs A->B Triggers C KIO-301 Entry into RGC Cytosol B->C Facilitates D Dark State (Trans) Kv/HCN Channels OPEN C->D Binds Intracellularly E Light State (Cis) Kv/HCN Channels BLOCKED D->E Visible Light (Isomerization) F RGC Hyperpolarized ('OFF' State) D->F K+ Efflux E->D Light Removed (Relaxation) G RGC Depolarized ('ON' State) E->G K+ Retention H Visual Cortex Signaling G->H Action Potential

Caption: KIO-301 signaling cascade: from selective P2X7 entry to light-dependent Kv channel blockade.

Electrophysiological Validation Protocols

To rigorously validate the Kv-inhibitory properties of KIO-301, researchers must utilize self-validating electrophysiological systems. The following protocols detail the isolation of Kv currents and the verification of light-evoked action potentials.

Protocol 1: Whole-Cell Patch-Clamp Isolation of Kv Currents

Causality: To prove that KIO-301 specifically blocks Kv channels upon illumination, we must isolate outward potassium currents. This requires blocking voltage-gated sodium ( Nav​ ) and calcium ( Cav​ ) channels pharmacologically, ensuring that any change in current amplitude during light stimulation is exclusively due to Kv modulation.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate retinas from a validated IRD animal model (e.g., rd1 or rd10 mice) at postnatal day 30+ to ensure complete photoreceptor degeneration.

  • Incubation: Incubate the retinal explant in oxygenated Ames' medium containing 100μM KIO-301 hydrochloride for 30 minutes. Rationale: Allows sufficient time for P2X7-mediated cytosolic uptake.

  • Bath Solution Formulation: Perfuse the recording chamber with an extracellular solution containing 1μM Tetrodotoxin (TTX) to block Nav​ channels, and 100μM Cadmium Chloride ( CdCl2​ ) to block Cav​ channels.

  • Pipette Solution: Fill borosilicate glass pipettes (resistance 4–6 MΩ) with a K+ -gluconate based intracellular solution to mimic the physiological intracellular ionic gradient.

  • Voltage Protocol:

    • Establish a whole-cell configuration and hold the RGC resting membrane potential at −70mV .

    • Apply a series of depolarizing voltage steps from −70mV to +40mV in 10mV increments (duration: 400ms ).

  • Optical Stimulation: During the +40mV step (where Kv channels are fully open and outward current is maximal), trigger a 100ms pulse of visible light (e.g., 460nm LED).

  • Data Analysis: Quantify the transient drop in outward current amplitude during the light pulse. The percentage of current reduction represents the fraction of Kv channels blocked by the cis-isomer of KIO-301.

Protocol 2: Multi-Electrode Array (MEA) Network Recording

Causality: While patch-clamp proves single-channel mechanics, MEA validates that KIO-301 can synchronize population-level RGC firing, which is a prerequisite for restoring functional vision [3].

Step-by-Step Methodology:

  • Mounting: Place the KIO-301-treated retinal explant ganglion-cell-layer-down onto an 8x8 MEA grid.

  • Perfusion: Continuously perfuse with oxygenated Ames' medium at 32∘C .

  • Stimulation Paradigm: Expose the retina to alternating cycles of dark ( 10s ) and light ( 10s ) using a calibrated white LED light source ( 1014photons/cm2/s ).

  • Signal Processing: Apply a 200Hz high-pass filter to isolate action potential spikes from local field potentials.

  • Validation: A successful assay will show a near-zero firing rate during the dark phase (trans-KIO-301, channels open, hyperpolarized) and a robust spike train during the light phase (cis-KIO-301, channels blocked, depolarized).

Workflow Step1 1. Retinal Explant Preparation (rd1 Mouse Model) Step2 2. KIO-301 Incubation (Targeting P2X7) Step1->Step2 Step3 3. Whole-Cell Patch Clamp (RGC Somata) Step2->Step3 Step4 4. Optical Stimulation (LED Light Pulses) Step3->Step4 Step5 5. Electrophysiological Recording (Kv Current Isolation) Step4->Step5

Caption: Step-by-step experimental workflow for electrophysiological validation of KIO-301.

Quantitative Data Synthesis

To benchmark KIO-301 against other experimental photoswitches, it is critical to evaluate its physicochemical and kinetic properties. The table below synthesizes the core quantitative parameters critical for drug development and assay design [1][2].

ParameterValue / CharacteristicClinical / Experimental Significance
Molecular Target Kv and HCN ChannelsPrimary drivers of RGC resting membrane potential.
Entry Mechanism P2X7 ReceptorEnsures selective targeting of viable RGCs in diseased retinas, sparing healthy tissue.
Dark State Isomer Trans-configurationLow energy state; allows physiological K+ efflux (OFF state).
Light State Isomer Cis-configurationHigh energy state; sterically blocks channel pore (ON state).
Administration Route Intravitreal Injection (IVT)Localized delivery minimizes systemic off-target Kv inhibition.
Clinical Status Phase Ib/II (ABACUS)Demonstrated safety, tolerability, and meaningful vision improvements in RP patients [3].

Conclusion

KIO-301 hydrochloride bypasses the complex genetics of inherited retinal diseases by acting as an exogenous phototransduction engine. By leveraging the disease-induced upregulation of P2X7 receptors for cellular entry and utilizing light-driven trans-cis isomerization to dynamically block Kv channels, KIO-301 effectively turns surviving RGCs into de novo photoreceptors. For researchers, mastering the electrophysiological isolation of these Kv currents is essential for optimizing dosing, evaluating next-generation photoswitches, and advancing the field of chemical optogenetics.

References

  • MedChemExpress. "KIO-301 chloride hydrochloride | HCN/Potassium Channel Blocker". MedChemExpress.
  • Kiora Pharmaceuticals. "CORPORATE OVERVIEW - Kiora Pharmaceuticals". Kiora Pharma.
  • Investigative Ophthalmology & Visual Science (IOVS). "An Intravitreal 'Photoswitch' Molecule (KIO-301) for Reanimation in Retinitis Pigmentosa: a first-in-human trial". ARVO Journals.
  • Reportable News. "Kiora Sharpens Focus on Orphan Retinal Diseases". Reportable.
Foundational

The Intravitreal Journey of a Molecular Photoswitch: A Technical Guide to the Pharmacokinetics of KIO-301 in Retinal Degeneration

This guide provides a comprehensive technical overview of the pharmacokinetic profile of KIO-301, a first-in-class molecular photoswitch, following intravitreal administration in the context of retinal degeneration. Desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the pharmacokinetic profile of KIO-301, a first-in-class molecular photoswitch, following intravitreal administration in the context of retinal degeneration. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical principles and emerging clinical data to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this novel therapeutic agent.

Executive Summary: Restoring Sight with Light-Activated Molecules

Retinal degenerative diseases, such as Retinitis Pigmentosa (RP), are characterized by the progressive loss of photoreceptor cells (rods and cones), leading to severe vision impairment and eventual blindness.[1][2] KIO-301 emerges as a promising therapeutic strategy by circumventing the damaged photoreceptors and directly bestowing light sensitivity upon the surviving retinal ganglion cells (RGCs).[1][3] This small molecule, an azobenzene photoswitch, functions as a reversible "light switch," altering the flow of ions in RGCs upon light stimulation, thereby enabling them to transmit visual signals to the brain.[1][4] Understanding the pharmacokinetics of KIO-301 within the unique microenvironment of the eye is paramount for optimizing its therapeutic potential, including dosing regimens and long-term safety.

Mechanism of Action: A Targeted Approach to Vision Restoration

KIO-301's elegance lies in its targeted action. In a healthy retina, photoreceptors transduce light into neural signals that are relayed to RGCs.[1] In retinal degeneration, the loss of photoreceptors disrupts this pathway. KIO-301 is designed to selectively enter viable RGCs, where it interacts with voltage-gated ion channels.[4][5]

Upon exposure to light, KIO-301 undergoes a conformational change from its inactive trans-isomer to the active cis-isomer.[6] This photoisomerization leads to the blockade of specific ion channels, including hyperpolarisation-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium channels, effectively converting the RGCs into novel, light-sensing cells.[4][7] A key aspect of its design is its selective uptake into RGCs in diseased retinas, a phenomenon mediated by the upregulation of P2X receptors on these cells in a degenerative state.[5][8][9]

cluster_0 Retinal Degeneration cluster_1 KIO-301 Intervention Degenerated Photoreceptors Degenerated Photoreceptors RGC Uptake (P2X Receptors) RGC Uptake (P2X Receptors) Intravitreal KIO-301 Intravitreal KIO-301 Intravitreal KIO-301->RGC Uptake (P2X Receptors) Selective Entry Light Activation Light Activation RGC Uptake (P2X Receptors)->Light Activation Presence of Light Ion Channel Blockade Ion Channel Blockade Light Activation->Ion Channel Blockade Conformational Change Signal to Brain Signal to Brain Ion Channel Blockade->Signal to Brain Neural Impulse

Figure 1: KIO-301 Mechanism of Action in Retinal Degeneration.

Pharmacokinetic Profile of Intravitreal KIO-301

The pharmacokinetic profile of an intravitreally administered drug is governed by its movement within the vitreous humor, its distribution to surrounding ocular tissues, and its eventual elimination from the eye. While detailed preclinical pharmacokinetic data for KIO-301 are not yet publicly available, a hypothetical profile can be constructed based on clinical findings, the behavior of similar small molecules, and established principles of ocular pharmacokinetics.

Absorption and Distribution

Following a single intravitreal injection, KIO-301 is expected to distribute throughout the vitreous humor.[10] Being a small molecule, its diffusion through the vitreous is anticipated to be relatively rapid. The primary target tissue for KIO-301 is the retina, specifically the RGCs. As previously mentioned, the selective uptake into these cells is facilitated by P2X receptors, which are upregulated in the degenerated retina.[5][8][9] This targeted distribution is a key advantage, potentially minimizing off-target effects in other ocular structures.

Systemic absorption following intravitreal administration is generally low but not negligible.[11] Drugs can be cleared from the eye via the anterior route (through the trabecular meshwork and uveoscleral outflow) or the posterior route (across the blood-retinal barrier). For small molecules like KIO-301, both pathways are likely to contribute to systemic exposure. Preliminary data from the ABACUS-1 clinical trial reported a plasma concentration of 0.215 ng/mL at 4 hours post-injection of a 50 µg dose in one participant, confirming that the drug does reach the systemic circulation.[12]

Metabolism and Excretion

The metabolism of azobenzene compounds, the chemical class of KIO-301, can occur through various enzymatic pathways.[13] However, the extent of metabolism within the eye is generally limited due to lower enzymatic activity compared to the liver. It is plausible that the majority of KIO-301 is cleared from the eye in its parent form.

Elimination from the vitreous is expected to follow first-order kinetics. The duration of effect observed in clinical trials, with vision returning to baseline by day 29, suggests a vitreous half-life that supports a monthly or bi-monthly dosing interval.[14] The ABACUS-2 and a subsequent Phase II study are evaluating dosing regimens of every 6 weeks.[15]

Pharmacokinetic Parameter Expected Profile for KIO-301 Rationale/Supporting Evidence
Route of Administration Intravitreal InjectionDirect delivery to the target site.[8]
Vitreous Half-Life (t½) Estimated to be several days to a few weeksConsistent with the observed duration of clinical effect (up to 29 days) and proposed monthly/bi-monthly dosing.[14][15]
Time to Maximum Concentration (Tmax) in Retina Likely within hours post-injectionBased on rapid diffusion of small molecules in the vitreous.
Systemic Exposure Low, but detectableConfirmed by plasma concentration of 0.215 ng/mL at 4h post-50µg dose in a clinical trial participant.[12]
Primary Elimination Pathway Combination of anterior and posterior routes from the eyeTypical for small molecules administered intravitreally.[11]

Table 1: Postulated Pharmacokinetic Parameters of Intravitreal KIO-301.

Experimental Methodologies for Ocular Pharmacokinetic Assessment

A robust understanding of KIO-301's pharmacokinetics relies on well-designed preclinical studies in relevant animal models of retinal degeneration.

Animal Model Selection

Commonly used animal models for intravitreal pharmacokinetic studies include rabbits and non-human primates, due to the anatomical similarities of their eyes to human eyes.[16][17] For efficacy studies in retinal degeneration, rodent models such as the rd1 mouse are often employed.

Sample Collection and Analysis

A typical preclinical pharmacokinetic study would involve the collection of ocular tissues (vitreous humor, aqueous humor, retina, choroid) and plasma at various time points following intravitreal injection of KIO-301.

Step-by-Step Protocol for Ocular Tissue and Plasma Collection:

  • Animal Dosing: Administer a single intravitreal injection of KIO-301 at a defined concentration to the study animals.

  • Time-Point Euthanasia: At predetermined time points (e.g., 1, 4, 24, 48, 96, 168 hours post-dose), euthanize a cohort of animals.

  • Blood Collection: Immediately prior to euthanasia, collect blood via cardiac puncture into tubes containing an appropriate anticoagulant. Centrifuge the blood to separate plasma.

  • Ocular Dissection: Carefully enucleate the eyes. Dissect the eyes to isolate the vitreous humor, aqueous humor, retina, and choroid.

  • Sample Processing: Homogenize the tissue samples and process all samples for subsequent bioanalysis.

  • Bioanalysis: Quantify the concentration of KIO-301 in all collected matrices using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for small molecules.

IVT Injection IVT Injection Animal Model Animal Model IVT Injection->Animal Model Time-Point Euthanasia Time-Point Euthanasia Animal Model->Time-Point Euthanasia Sample Collection Sample Collection Time-Point Euthanasia->Sample Collection Plasma & Ocular Tissues Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Collection->Bioanalysis (LC-MS/MS) PK Modeling PK Modeling Bioanalysis (LC-MS/MS)->PK Modeling

Figure 2: Workflow for Preclinical Ocular Pharmacokinetic Study.

Clinical Insights and Future Directions

The ongoing clinical development of KIO-301 continues to provide valuable insights into its pharmacokinetic and pharmacodynamic profile in humans. The ABACUS-1 study demonstrated a favorable safety profile with doses ranging from 7.5 µg to 50 µg.[7] The ABACUS-2 and a subsequent Phase II trial are further exploring the safety and efficacy of multiple doses up to 100 µg administered every 6 weeks.[15] The consistency of the duration of clinical effect with preclinical pharmacokinetic data, as mentioned in company communications, underscores the importance of these foundational studies.[2][3][18]

Future research should focus on elucidating the complete ADME profile of KIO-301, including identifying any potential metabolites and their activity. Furthermore, investigating the influence of disease severity on the drug's pharmacokinetics will be crucial for optimizing patient-specific dosing strategies. The development of sustained-release formulations could also be explored to potentially reduce dosing frequency and improve patient compliance.

Conclusion

KIO-301 represents a paradigm shift in the treatment of retinal degeneration, offering a mutation-agnostic approach to vision restoration. A thorough understanding of its intravitreal pharmacokinetics is fundamental to its successful clinical translation. By combining insights from ongoing clinical trials with established principles of ocular drug delivery and metabolism, we can continue to refine our understanding of this promising new therapeutic and pave the way for its potential use in a broader range of retinal diseases.

References

  • KIO-301, an investigational treatment for RP, demonstrates visual function restoration in patients who are blind. (2023, April 29). Ophthalmology Times. [Link]

  • KIO-301 | Inherited Retinal Disease. Kiora Pharmaceuticals. [Link]

  • Kiora Sharpens Focus on Orphan Retinal Diseases. (2023, August 9). Reportable. [Link]

  • Daniels, E., et al. (2023). An Intravitreal 'Photoswitch' Molecule (KIO-301) for Reanimation in Retinitis Pigmentosa: a first-in-human trial. Investigative Ophthalmology & Visual Science, 64(8), 5444. [Link]

  • Kiora's Investigational Treatment for Retinitis Pigmentosa, KIO-301, Demonstrates Visual Function Restoration in Patients Who Are Blind. (2023, April 27). FirstWord Pharma. [Link]

  • Systemic exposure following intravitreal administration of therapeutic agents: an integrated pharmacokinetic approach. 2. THR-687. (2021). Journal of Pharmacokinetics and Pharmacodynamics, 48(6), 859-871. [Link]

  • Systemic exposure following intravitreal administration of therapeutic agents: an integrated pharmacokinetic approach. 1. THR-149. (2021). Journal of Pharmacokinetics and Pharmacodynamics, 48(6), 845-857. [Link]

  • Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301, which Aims to Restore Vision for Patients with a Rare Inherited Retinal Disease. (2023, September 26). Reportable. [Link]

  • A Phase II Study of Intravitreal KIO-301 in Patients With Late-stage Retinitis Pigmentosa. (2024). ClinicalTrials.gov. [Link]

  • Vision restoration using a light-responsive small molecule photoswitch (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 clinical trial. (2025, November 17). ResearchGate. [Link]

  • Kiora's Investigational Treatment for Retinitis Pigmentosa, KIO-301, Demonstrates Visual Function Restoration in Patients Who Are Blind. (2023, April 27). Reportable. [Link]

  • Kiora's Investigational Treatment for Retinitis Pigmentosa, KIO-301, Demonstrates Visual Function Restoration in Patients Who Are Blind. (2023, April 27). Newsfile. [Link]

  • Mechanism of disease selective vision restoration by small molecule photoswitches. (2015). Investigative Ophthalmology & Visual Science, 56(7), 4023. [Link]

  • Azobenzene. Wikipedia. [Link]

  • Bakri, S. J., et al. (2009). Pharmacokinetics of Bevacizumab after Topical, Subconjunctival, and Intravitreal Administration in Rabbits. Investigative Ophthalmology & Visual Science, 50(10), 4807-4813. [Link]

  • Wu, L., et al. (2007). Pharmacokinetics of intravitreal bevacizumab (Avastin®) in rabbits. British Journal of Ophthalmology, 91(1), 124-127. [Link]

  • Pharmacokinetic and Target Engagement Measures of ANX007, an Anti-C1q Antibody Fragment, Following Intravitreal Administration in Nonhuman Primates. (2023, February 15). Investigative Ophthalmology & Visual Science, 64(2), 15. [Link]

  • A review of molecular photoswitches and their potential applications in photopharmacology. (2022). European Journal of Pharmaceutical Sciences, 173, 106173. [Link]

  • Ocular pharmacokinetics of intravitreal conbercept in a rabbit model following retinal scatter laser photocoagulation. (2025, April 6). Frontiers in Pharmacology, 16, 1386559. [Link]

  • Tochitsky, I., et al. (2016). How Azobenzene Photoswitches Restore Visual Responses to the Blind Retina. Neuron, 92(1), 100-113. [Link]

  • Azobenzene photoswitches for biomolecules. (2010). Chemical Society Reviews, 39(2), 429-441. [Link]

  • Synthetic phototransduction with a light-responsive molecule (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 trial. (2024). Investigative Ophthalmology & Visual Science, 65(7), 407. [Link]

  • Restoring Vision to the Blind with Chemical Photoswitches. (2017). Accounts of Chemical Research, 50(8), 1935-1944. [Link]

  • Kinetic Basis for the Design of Azobenzene-Based Photoswitchable A2a Adenosine Receptor Ligands. (2024, November 12). Journal of the American Chemical Society. [Link]

  • Photopharmacology. (2020, December 9). Scholars Academic Journal of Pharmacy, 9(12), 336-339. [Link]

  • Azobenzenes: Photoswitching and Their Chemical Sensor Application. (2024, May 16). IntechOpen. [Link]

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Exploratory

The Photopharmacology of KIO-301: Molecular Properties, Mechanisms, and Experimental Workflows

Target Audience: Research Scientists, Electrophysiologists, and Ophthalmic Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The development of vision-restoring ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Electrophysiologists, and Ophthalmic Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The development of vision-restoring therapeutics for inherited retinal diseases (IRDs), such as Retinitis Pigmentosa (RP) and Choroideremia, has historically been limited by the irreversible degeneration of photoreceptors (rods and cones). KIO-301 (also known in literature as BENAQ) represents a paradigm shift in this space. Rather than attempting to halt degeneration or utilize gene therapy, KIO-301 acts as a small-molecule "molecular photoswitch"[1].

By selectively entering surviving downstream retinal ganglion cells (RGCs) via upregulated P2X7 receptors, KIO-301 lodges into voltage-gated ion channels (HCN and Kv channels)[1]. Upon exposure to visible light, the molecule undergoes a rapid structural photoisomerization that blocks these channels, depolarizing the RGCs and sending action potentials to the visual cortex[1][2]. This whitepaper details the physicochemical properties of the KIO-301 chloride hydrochloride salt, explains the causality behind its mechanism of action, and provides self-validating experimental protocols for ex vivo electrophysiological evaluation.

Molecular Identity and Physicochemical Properties

In drug formulation and in vitro assay preparation, distinguishing between the free base, the cation, and the specific salt form is critical for accurate molarity calculations. KIO-301 is an azobenzene derivative containing a quaternary ammonium group, making it inherently cationic[3][4].

The chloride hydrochloride salt is the preferred form for research and clinical formulation due to its enhanced aqueous solubility and thermodynamic stability compared to the free cation or bromide salts[4][5].

Table 1: Physicochemical Profile of KIO-301 Chloride Hydrochloride
PropertyValue / DescriptionClinical & Experimental Relevance
Chemical Name (IUPAC) [2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride;hydrochlorideThe azobenzene core is responsible for light-dependent cis-trans isomerization.
Molecular Formula C₂₉H₃₉Cl₂N₅OIncludes the base cation (C₂₉H₃₈N₅O⁺) plus one chloride anion and one HCl molecule[4].
Molecular Weight (Salt) 544.56 g/mol Critical for stock solution calculations. Fails to account for the salt mass will result in ~13% dosing errors[4].
Molecular Weight (Base) 472.65 g/mol Weight of the active cation alone[6].
Topological Polar Surface Area 57.1 ŲIndicates moderate lipophilicity, requiring specific solvation strategies (e.g., DMSO) for highly concentrated stock solutions[4].
Primary Targets HCN channels, Kv channelsReversible, non-covalent pore blockade during the cis conformation[1][5].

Mechanism of Action: The Logic of Photopharmacology

The efficacy of KIO-301 relies on a highly specific sequence of biophysical events. In advanced RP, while photoreceptors die, the inner retinal circuitry—specifically the RGCs—remains largely intact but visually unresponsive[2][7].

  • Cellular Entry: KIO-301 preferentially enters RGCs via P2X7 transmembrane receptors, which are highly upregulated in the diseased retina[1].

  • Dark State (Trans-Isomer): In the absence of light, KIO-301 exists in its thermodynamically stable, linear trans conformation. In this state, it resides within the inner vestibule of HCN and Kv channels without obstructing the pore, allowing normal ion flux[1][2].

  • Light State (Cis-Isomer): Upon exposure to visible light, the azobenzene double bond absorbs a photon, forcing the molecule into a bent cis conformation[2]. This structural shift causes the molecule to physically occlude the channel pore.

  • Depolarization: The blockade of potassium efflux and hyperpolarization-activated currents alters the resting membrane potential, triggering an action potential that is relayed to the brain[2].

MoA Light Visible Light Photon (Activation) Trans KIO-301 (Trans Isomer) Linear / Channel Open Light->Trans Cis KIO-301 (Cis Isomer) Bent / Channel Blocked Trans->Cis Photoisomerization Cis->Trans Thermal relaxation (Dark) Channels HCN & Kv Channels (Ion Flux Halted) Cis->Channels Non-covalent pore block RGC Retinal Ganglion Cell (Depolarization) Channels->RGC Membrane potential shift Brain Visual Cortex (Signal Interpretation) RGC->Brain Action Potentials

Figure 1: Mechanism of Action of KIO-301. The transition from trans to cis isomer drives RGC depolarization.

Validated Experimental Protocols

To ensure reproducibility in preclinical electrophysiology, handling KIO-301 requires strict adherence to photopharmacological principles. The following protocols are designed with built-in self-validation mechanisms.

Protocol A: Preparation and Storage of KIO-301 Stock Solutions

Causality: Azobenzene compounds are susceptible to premature photoisomerization and thermal degradation. Proper solvation and light protection are non-negotiable for maintaining the trans state prior to experimental application.

  • Solvation: Weigh the KIO-301 chloride hydrochloride powder (MW: 544.56) under dim red light. Dissolve in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Why DMSO? While the salt has aqueous solubility, DMSO ensures complete disaggregation of the hydrophobic azobenzene core, preventing micelle formation at high concentrations.

  • Aliquotting: Divide the stock into 10 µL aliquots in opaque, amber microcentrifuge tubes.

  • Storage: Purge tubes with nitrogen gas and store at -80°C.

    • Why Nitrogen and -80°C? Nitrogen displaces oxygen, preventing oxidative degradation of the secondary amines. Storage at -80°C extends shelf life to 6 months by halting thermal breakdown[5].

  • Self-Validation Check (Spectrophotometry): Before a major experiment, dilute one aliquot 1:1000 in DMSO and measure the absorbance spectrum. The trans isomer should show a strong primary peak around ~360 nm. If a dominant secondary peak appears at ~440 nm, the batch has been compromised by ambient light and should be discarded.

Protocol B: Ex Vivo Multielectrode Array (MEA) Recording of RGC Activity

Causality: MEA allows for the simultaneous recording of hundreds of RGCs, providing a macro-view of how KIO-301 restores network-level light sensitivity in blind murine models (e.g., rd1 mice)[8].

  • Tissue Isolation: Euthanize an rd1 mouse and enucleate the eyes. Isolate the retina in oxygenated Ames' medium (95% O₂, 5% CO₂) strictly under dim red light.

  • Drug Incubation: Incubate the isolated retina in Ames' medium containing 25–50 µM KIO-301 for 30 minutes.

    • Why 30 minutes? This allows sufficient time for the molecule to permeate the tissue and enter the RGCs via P2X7 receptors[1].

  • Washout: Transfer the retina to fresh, drug-free Ames' medium for 10 minutes to remove extracellular KIO-301, minimizing off-target background noise.

  • MEA Placement: Mount the retina ganglion-cell-layer-down onto the MEA grid. Continuously perfuse with oxygenated Ames' medium at 32°C.

  • Self-Validation Check (Baseline Recording): Record spontaneous firing in the dark for 10 minutes. Validation: If baseline firing is highly erratic or exceeds normal pathological rd1 hyperactivity, the tissue is stressed or light-leaked. Do not proceed with optical stimulation.

  • Optical Stimulation: Apply pulses of visible light (e.g., 450-500 nm LED) and record the spike rates. A successful KIO-301 application will show a sharp, time-locked increase in RGC firing upon light onset, and a return to baseline upon light offset[8].

MEAWorkflow Prep 1. Retinal Isolation (Dim Red Light / Ames' Med) Incubate 2. KIO-301 Incubation (25-50 µM, 30 mins) Prep->Incubate Wash 3. Washout Phase (Removes Extracellular Drug) Incubate->Wash MEA 4. MEA Mounting (Ganglion Cell Layer Down) Wash->MEA Validate 5. Baseline Validation (Dark Recording) MEA->Validate Stim 6. Optical Stimulation & Spike Sorting Validate->Stim

Figure 2: Workflow for Ex Vivo MEA Recording to validate KIO-301 photoswitching efficacy.

Clinical Translation: The ABACUS Trials

The robust preclinical data generated from MEA and behavioral studies has rapidly translated KIO-301 into human trials. Because KIO-301 is mutation-agnostic, it presents a viable therapy for over 150 gene mutations associated with RP[7][9].

In the Phase 1/2 ABACUS-1 study, KIO-301 was delivered via intravitreal injection to patients with advanced RP (bare light perception or no light perception)[10]. The drug demonstrated a favorable safety profile and showed preliminary efficacy, with patients reporting improvements in light perception, object movement detection, and visual fields[7][11]. The therapeutic effect of a single injection lasts approximately one month, aligning with the retention time of the molecule within the RGCs[7][8]. Kiora Pharmaceuticals is currently advancing the asset into the Phase 2 ABACUS-2 trial to further validate these outcomes[7][12].

References

  • PubChem. "KIO-301 (chloride) (hydrochloride) | C29H39Cl2N5O | CID 171391767 - PubChem." National Institutes of Health.[Link]

  • Reportable News. "Kiora Sharpens Focus on Orphan Retinal Diseases."[Link]

  • Patsnap Synapse. "KIO-301 - Drug Targets, Indications, Patents." [Link]

  • Kiora Pharmaceuticals. "KIO-301 | Inherited Retinal Disease."[Link]

  • Foundation Fighting Blindness. "Kiora Receives Authorization for Phase 2 Clinical Trial of its Photoswitch for Advanced RP."[Link]

  • ARVO Journals. "An Intravitreal 'Photoswitch' Molecule (KIO-301) for Reanimation in Retinitis Pigmentosa: a first-in-human trial."[Link]

  • Ophthalmology Times. "Kiora Pharmaceuticals and Senju Pharmaceutical partner on KIO-301 for retinal disease treatment in Asia."[Link]

  • Reportable News. "Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301..."[Link]

  • Eyes On Eyecare. "Kiora Pharma secures IRD grant for late-stage RP trial."[Link]

  • NIH / GSRS. "KIO-301 - gsrs: Chemical Moieties."[Link]

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Foundational

Photopharmacology in Vision Restoration: A Technical Guide to Photoswitchable Ion Channel Blockers for Inherited Retinal Diseases

Executive Summary Inherited retinal diseases (IRDs), including Retinitis Pigmentosa (RP) and Age-related Macular Degeneration (AMD), are characterized by the progressive apoptosis of rod and cone photoreceptors. Despite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Inherited retinal diseases (IRDs), including Retinitis Pigmentosa (RP) and Age-related Macular Degeneration (AMD), are characterized by the progressive apoptosis of rod and cone photoreceptors. Despite this profound sensory loss, the inner retinal circuitry—comprising bipolar cells and retinal ganglion cells (RGCs)—often remains anatomically intact and functional. Photopharmacology offers a paradigm-shifting, non-genetic approach to vision restoration by repurposing these surviving inner retinal neurons into artificial photoreceptors using photoswitchable ion channel blockers.

This technical guide provides a comprehensive analysis of the mechanistic foundations, generational evolution, and self-validating experimental workflows required to evaluate photoswitchable molecules such as DENAQ, BENAQ, and advanced Photoswitchable Orthogonal Remotely-Tethered Ligands (PORTLs).

Mechanistic Foundations: Causality of Photoswitching and Disease Selectivity

The core technology of retinal photopharmacology relies on small-molecule chemical photoswitches that reversibly block native ion channels in response to light. These molecules typically consist of an azobenzene core linked to a quaternary ammonium (QA) group.

The Biophysics of Trans-Cis Isomerization

The efficacy of these blockers is rooted in their photochemistry. In the dark, the azobenzene moiety adopts an extended, thermodynamically stable trans configuration. This shape allows the QA group to lodge deep into the intracellular pore of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, effectively blocking cation conductance. Upon absorption of specific wavelengths of light, the molecule rapidly isomerizes to a bent cis configuration. This conformational shift extracts the QA group from the pore, restoring ion flow, triggering RGC depolarization, and firing action potentials 1[1].

Causality of Degeneration-Specific Targeting

A critical safety and efficacy feature of second- and third-generation photoswitches (DENAQ and BENAQ) is their selective uptake by degenerated retinas. Healthy retinas are impermeable to these compounds.

  • The Causality: Photoreceptor degeneration induces profound electrophysiological remodeling in the inner retina, specifically the upregulation and dilation of P2X receptors in RGCs 2[2].

  • The Result: These dilated P2X channels act as exclusive conduits, allowing DENAQ/BENAQ to permeate the intracellular space of diseased RGCs while sparing healthy tissue. This ensures that the drug only photosensitizes blind tissue, preventing interference with residual peripheral vision in early-stage RP patients 1[1].

Mechanism A Photoreceptor Degeneration B Electrophysiological Remodeling A->B C P2X Receptor Upregulation B->C D DENAQ/BENAQ Intracellular Entry C->D Permeation F Trans-to-Cis Isomerization D->F E Visible Light (450-550 nm) E->F Photon Absorption G HCN Channel Unblocking F->G H RGC Firing & Vision Restoration G->H Cation Influx

Fig 1: Mechanism of degeneration-specific RGC photosensitization by DENAQ/BENAQ.

Generational Evolution of Photoswitchable Blockers

The transition from first-generation to third-generation photoswitches was driven by the need to eliminate phototoxicity and increase the in vivo half-life of the compounds. Early iterations like AAQ required high-energy ultraviolet (UV) light, which is highly phototoxic to retinal tissue. The development of red-shifted azobenzenes allowed activation via safe, visible light 3[3].

Quantitative Comparison of Photoswitch Generations
CompoundGenerationExcitation WavelengthTarget ChannelsIn Vivo Half-LifeRelative PotencyToxicity Profile
AAQ 1st GenUV (~380 nm)Voltage-gated K+HoursBaselineHigh (UV-induced phototoxicity)
DENAQ 2nd GenVisible (450–550 nm)HCN (via P2X entry)~2.1 daysModerateNon-toxic at therapeutic dose
BENAQ 3rd GenVisible (450–550 nm)HCN (via P2X entry)~1 month20x vs DENAQNon-toxic up to 10x dose

Data synthesized from Mourot et al. demonstrating BENAQ's superior 1-month persistence and 20-fold potency increase over DENAQ4[4].

Advanced Modalities: Photoswitchable Orthogonal Remotely-Tethered Ligands (PORTLs)

While DENAQ and BENAQ are freely diffusible channel blockers, PORTLs represent a leap in pharmacological specificity by combining chemical photoswitches with genetic targeting.

The Mechanism: PORTLs utilize a genetically encoded SNAP-tag (an engineered mutant of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase) fused to the extracellular domain of a target G protein-coupled receptor (GPCR), such as mGluR2 5[5]. The PORTL molecule contains a benzylguanine (BG) moiety that covalently and orthogonally binds the SNAP-tag, placing an azobenzene-glutamate conjugate on a flexible leash directly adjacent to the receptor's binding pocket.

Causality of Choice: Freely diffusible ligands can wash out rapidly or interact with off-target receptors. By covalently tethering the ligand (creating "SNAG-mGluR2"), researchers achieve sub-second, multiplexed optical control over presynaptic inhibition and neural excitability with absolute cell-type specificity, as the compound only functions on cells expressing the engineered SNAP-tag 6[6].

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of photoswitchable blockers, Multi-Electrode Array (MEA) recordings on ex vivo retinas serve as the gold standard. The following protocol is designed as a self-validating system to ensure data integrity and rule out photoelectric artifacts.

Protocol: Ex Vivo MEA Validation of Photoswitch Efficacy

Rationale for Animal Model: The rd1 mouse model is utilized because, by postnatal day 30, it exhibits complete degeneration of native rods and cones. This provides a "blank slate" to ensure that any observed light responses are strictly mediated by the photopharmacological agent.

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize a >P30 rd1 mouse. Enucleate the eyes and dissect the retina under dim red light in oxygenated (95% O2 / 5% CO2) Artificial Cerebrospinal Fluid (ACSF) to maintain osmotic and metabolic viability.

  • MEA Mounting: Place the retina flat, RGC-layer down, onto a 60-channel multi-electrode array. Maintain the preparation at 32–34°C.

  • Self-Validation Checkpoint (Crucial): Before applying the photoswitch, record baseline RGC activity in complete darkness, followed by pulses of visible light (450-550 nm).

    • Causality: A valid rd1 preparation must exhibit zero light-evoked changes in firing rate. If light responses are detected here, the tissue possesses residual native photoreceptors or the MEA is suffering from photoelectric artifacts. Discard the preparation if baseline light responses occur.

  • Photoswitch Perfusion: Perfuse the recording chamber with ACSF containing 300 µM DENAQ or 15 µM BENAQ for 30 minutes to allow P2X-mediated intracellular accumulation. Wash out the excess compound with standard ACSF.

  • Optical Stimulation & Recording: Apply 10-second pulses of 450-550 nm light. Quantify the change in RGC action potential firing rates. A successful application will show a sharp, reversible increase in firing frequency strictly correlated with the light pulse.

MEA_Workflow Step1 1. Tissue Isolation Dissect rd1 mouse retina in oxygenated ACSF Step2 2. Baseline Validation Record dark/light activity to confirm blindness Step1->Step2 Step3 3. Photoswitch Application Perfuse with 300 µM DENAQ or 15 µM BENAQ Step2->Step3 Step4 4. Optical Stimulation Apply 450-550 nm visible light pulses Step3->Step4 Step5 5. Electrophysiological Recording Quantify RGC action potential firing rates Step4->Step5

Fig 2: Self-validating MEA protocol for quantifying photoswitch efficacy in rd1 retinas.

References

  • Tochitsky, I., et al. "Restoring visual function to blind mice with a photoswitch that exploits electrophysiological remodeling of retinal ganglion cells." Neuron / NIH. 1

  • Mourot, A., et al. "Restoring visual function to the blind retina with a potent, safe and long-lasting photoswitch." PubMed / NIH. 4

  • Tochitsky, I., et al. "Restoration of light sensitivity to blind mice with red-shifted chemical photoswitches." ARVO IOVS. 3

  • R. M., et al. "Photochemical Restoration of Light Sensitivity in the Degenerated Canine Retina." MDPI. 2

  • Broichhagen, J., et al. "Optical Regulation of Class C GPCRs by Photoswitchable Orthogonal Remotely Tethered Ligands." PMC / NIH. 5

  • Broichhagen, J., et al. "Orthogonal Optical Control of a G Protein-Coupled Receptor with a SNAP-Tethered Photochromic Ligand." PMC / NIH. 6

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reconstitution of KIO-301 Chloride Hydrochloride in Aqueous Buffers

Introduction KIO-301 is a pioneering small molecule photoswitch designed to restore light sensitivity to retinal ganglion cells in patients with inherited retinal diseases, such as retinitis pigmentosa.[1][2][3][4] As an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

KIO-301 is a pioneering small molecule photoswitch designed to restore light sensitivity to retinal ganglion cells in patients with inherited retinal diseases, such as retinitis pigmentosa.[1][2][3][4] As an azobenzene derivative, KIO-301 can reversibly isomerize upon exposure to light, which in turn modulates the activity of voltage-gated ion channels, including hyperpolarisation-activated cyclic nucleotide-gated (HCN) and potassium channels.[5] This mechanism effectively turns these cells into novel photosensors, bypassing the degenerated photoreceptor layer.[2][4]

The chloride hydrochloride salt form of KIO-301 enhances its handling properties, though like many hydrochloride salts of weakly basic compounds, its aqueous solubility is pH-dependent.[6][7] Furthermore, the inherent lipophilicity of the azobenzene core presents challenges for achieving stable and biologically active concentrations in aqueous buffers, a critical step for any in vitro or ex vivo experimentation.[8][9] This document provides a detailed protocol for the reconstitution of KIO-301, offering guidance on solvent selection, buffer preparation, and quality control to ensure experimental reproducibility and scientific integrity.

Scientific Principles of Reconstitution

The successful reconstitution of KIO-301 chloride hydrochloride hinges on understanding its physicochemical properties. As a hydrochloride salt, the protonated amine groups contribute to its water solubility. However, in neutral or alkaline solutions, the equilibrium can shift towards the less soluble free base form, leading to precipitation.[6] Azobenzene compounds themselves are often sparingly soluble in water, a challenge that can be overcome by using organic co-solvents or solubility enhancers.[5][9]

The clinical formulation of KIO-301 for intravitreal injection utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD), a solubilizing agent that encapsulates the hydrophobic part of the drug molecule within its lipophilic cavity, while its hydrophilic exterior ensures aqueous compatibility.[10][11][][13] This approach is also viable for research applications, particularly when seeking to minimize the use of organic solvents that might be toxic to cellular preparations.

This protocol will detail two primary approaches for reconstitution: one utilizing a minimal concentration of an organic co-solvent (DMSO) for creating a high-concentration stock, and another employing cyclodextrin for a more biocompatible formulation.

Materials and Reagents

Material/ReagentRecommended Specifications
KIO-301 Chloride HydrochloridePurity ≥98%
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Pharmaceutical or cell culture grade
Phosphate-Buffered Saline (PBS), 10xSterile, pH 7.4
Sterile, deionized waterType I or equivalent
0.1 M Hydrochloric Acid (HCl)Sterile-filtered
0.1 M Sodium Hydroxide (NaOH)Sterile-filtered
Sterile microcentrifuge tubes1.5 mL, low protein binding
Sterile syringe filters0.22 µm pore size, low protein binding (e.g., PVDF)

Protocol 1: DMSO-Based High-Concentration Stock Solution

This protocol is ideal for preparing a concentrated stock solution that can be diluted into various experimental buffers. The final concentration of DMSO in the working solution should be kept low (typically <0.1% v/v) to avoid solvent-induced artifacts.[14]

Step-by-Step Methodology
  • Calculate Required Mass: Determine the mass of KIO-301 chloride hydrochloride needed to prepare a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock (assuming a hypothetical MW of 500 g/mol ): 10 mmol/L * 0.001 L * 500 g/mol = 5 mg.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of KIO-301 powder into the tube. For small quantities, it is advisable to reconstitute the entire contents of the supplier's vial to avoid weighing errors.[15]

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Solubilization: Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.[14] Gentle warming in a 37°C water bath for a few minutes may aid dissolution, but the temperature sensitivity of KIO-301 should be considered.

  • Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile, tightly sealed tubes.[14] Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[16] Store aliquots at -20°C, protected from light. Properly stored, DMSO stock solutions are generally stable for up to 6 months.[14]

Workflow Diagram: DMSO Stock Preparation

G cluster_0 Protocol 1: DMSO Stock Preparation start Start: KIO-301 Powder calc 1. Calculate Mass for 10 mM Stock start->calc weigh 2. Weigh Compound into Sterile Tube calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex to Dissolve (Optional: Gentle Warming) add_dmso->vortex aliquot 5. Aliquot into Working Volumes vortex->aliquot store 6. Store at -20°C, Protected from Light aliquot->store end_node End: 10 mM Stock Solution Aliquots store->end_node

Caption: Workflow for preparing a concentrated KIO-301 stock solution in DMSO.

Protocol 2: Aqueous Reconstitution using Cyclodextrin

This protocol is designed for experiments where the presence of organic solvents is undesirable, such as in sensitive cell culture models or for in vivo preparations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic compounds.[11][17]

Step-by-Step Methodology
  • Prepare Cyclodextrin-Containing Buffer:

    • Prepare a sterile solution of 1x PBS, pH 7.4. A standard recipe involves dissolving 8g of NaCl, 0.2g of KCl, 1.44g of Na₂HPO₄, and 0.24g of KH₂PO₄ in 800 mL of distilled water, adjusting the pH to 7.4 with HCl, and then bringing the final volume to 1 L.[1][3][18]

    • Weigh the required amount of HP-β-CD to achieve the desired concentration (e.g., a 2-5% w/v solution is a good starting point).

    • Dissolve the HP-β-CD in the 1x PBS with gentle stirring. Ensure it is fully dissolved before proceeding.

  • Calculate and Weigh KIO-301: As in Protocol 1, calculate and weigh the required mass of KIO-301 chloride hydrochloride for your target concentration (e.g., 1 mM).

  • Reconstitution:

    • Add the weighed KIO-301 powder directly to the pre-prepared HP-β-CD/PBS solution.

    • Vortex or stir the solution vigorously for several minutes. Sonication in a bath sonicator for 5-10 minutes can significantly aid in the formation of the inclusion complex and subsequent dissolution.

  • pH Adjustment (if necessary): Check the pH of the final solution. The dissolution of the hydrochloride salt may slightly lower the pH. If necessary, adjust back to the target pH (e.g., 7.4) using sterile 0.1 M NaOH.

  • Sterilization and Storage:

    • Filter the final solution through a 0.22 µm sterile syringe filter to ensure sterility and remove any undissolved particulates.

    • This solution should ideally be prepared fresh. If short-term storage is necessary, store at 2-8°C, protected from light, for no more than 24-48 hours.

Workflow Diagram: Cyclodextrin-Based Reconstitution

G cluster_1 Protocol 2: Aqueous Reconstitution with HP-β-CD start Start: KIO-301 Powder & HP-β-CD prep_buffer 1. Prepare HP-β-CD in 1x PBS (pH 7.4) start->prep_buffer weigh_kio 2. Calculate & Weigh KIO-301 start->weigh_kio add_kio 3. Add KIO-301 to Buffer prep_buffer->add_kio weigh_kio->add_kio dissolve 4. Vortex / Sonicate to Dissolve add_kio->dissolve check_ph 5. Check & Adjust pH if Needed dissolve->check_ph sterilize 6. Sterile Filter (0.22 µm) check_ph->sterilize end_node End: Ready-to-use Aqueous Solution sterilize->end_node

Caption: Workflow for preparing an aqueous solution of KIO-301 using HP-β-CD.

Quality Control of Reconstituted KIO-301

Ensuring the quality of the reconstituted solution is paramount for reproducible results. The following self-validating checks are recommended.

QC ParameterMethodPurposeAcceptance Criteria
Visual Inspection Direct observation against a light and dark backgroundTo check for undissolved particulates or precipitation.Solution should be clear and free of visible particles.
Concentration Verification UV-Vis SpectrophotometryTo confirm the final concentration of the stock solution.Absorbance should be within ±10% of the expected value based on the extinction coefficient.
pH Measurement Calibrated pH meterTo ensure the final solution is at the desired pH for the experiment.pH should be within ±0.1 units of the target pH.
Aggregation State Dynamic Light Scattering (DLS)To detect the presence of small-molecule aggregates which can lead to artifacts.[19][20][21][22]A low polydispersity index (PDI) and a particle size consistent with a monomeric state.
Experimental Protocol: Concentration Verification by UV-Vis
  • Determine the λmax (wavelength of maximum absorbance) for KIO-301 in the chosen solvent by performing a full spectrum scan (e.g., 200-600 nm).

  • Prepare a series of dilutions of your stock solution in the same solvent.

  • Measure the absorbance of each dilution at the determined λmax.

  • Use the Beer-Lambert Law (A = εcl) to calculate the concentration, where A is absorbance, ε is the molar extinction coefficient (must be determined empirically if not provided), c is the concentration, and l is the cuvette path length.[23]

  • The calculated concentration should align with the expected concentration.

Causality and Rationale

  • Why a Hydrochloride Salt? Salt forms of small molecules are often used to improve properties like stability, crystallinity, and dissolution rate compared to the free base.[24][25]

  • Why DMSO? DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds, making it ideal for high-concentration stock solutions.[15]

  • Why Cyclodextrin? Cyclodextrins provide a biocompatible method to increase the apparent water solubility of a drug without chemical modification, which is crucial for reducing toxicity in cellular assays.[][26]

  • Why Aliquot? Aliquoting stock solutions prevents contamination and degradation that can occur with repeated freeze-thaw cycles.[14]

  • Why Protect from Light? As a photoswitch, KIO-301 is inherently light-sensitive.[1] Protecting solutions from light ensures the compound remains in its stable, pre-activation state.

  • Why DLS? Small molecule aggregation is a common source of false positives in screening assays. DLS is a rapid, non-invasive method to confirm that the drug is in a monomeric state in solution.[19][21][27]

Safety and Handling

  • Always handle KIO-301 powder and concentrated solutions in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for specific hazard information.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful reconstitution of KIO-301 chloride hydrochloride for research applications. By understanding the underlying chemical principles and implementing rigorous quality control checks, researchers can prepare stable, active, and reproducible solutions, thereby ensuring the integrity of their experimental findings in the development of this novel vision-restoring therapeutic.

References

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]

  • Biochemazone. (2025, January 2). The Ultimate Guide to PBS Phosphate Buffered Saline (1×PBS Buffer, pH 7.2-7.4) for Cell Culture and Research. Retrieved from [Link]

  • Deep Origin. (2024, November 1). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). 20X Phosphate Buffered Saline (PBS) - Flow Cytometry - Protocols. Retrieved from [Link]

  • Volaric, J., et al. (2021). Molecular photoswitches in aqueous environments. Chemical Society Reviews, 50(20), 11377-11449. DOI:10.1039/D0CS00547A. Retrieved from [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Cunningham, B. T., et al. (2010). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of biomolecular screening, 15(6), 737–745. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]

  • Singh, N., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biotechnology letters, 38(10), 1637–1644. Retrieved from [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Collins, C. V., et al. (2023). Kinetic study of azobenzene photoisomerization under ambient lighting. Journal of Photochemistry and Photobiology A: Chemistry, 441, 114731. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 223. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Azo‐based photoswitches. Water‐soluble azobenzenes (a) and.... Retrieved from [Link]

  • Newman, A., & Wenslow, R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology, 21(1), 1-13. Retrieved from [Link]

  • MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]

  • MDPI. (2024, April 21). Cyclodextrins: Properties and Applications. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). What Is UV-Vis Spectrophotometry Used For in Biochemistry?. Retrieved from [Link]

  • MRC Laboratory Equipment. (n.d.). All You Need To Know About UV-Vis Spectrophotometer. Retrieved from [Link]

  • Samanta, S., et al. (2018). Reversible photoswitching of encapsulated azobenzenes in water. Proceedings of the National Academy of Sciences, 115(20), 5073-5078. Retrieved from [Link]

  • PROAnalytics. (2018, December 19). Introduction to UV/VIS Spectrophotometry: Using Spectrophotometer To Determine Concentration. Retrieved from [Link]

  • ResearchGate. (2015, October 16). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • Avogadro. (2022, May 23). Viewing Electrostatic Potential Maps. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-. Retrieved from [Link]

  • Kumal, A. R., et al. (2021). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 13(10), 1599. Retrieved from [Link]

  • Devraj, R. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Retrieved from [Link]

  • Paul, S., & Guchhait, N. (2019). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 24(17), 3147. Retrieved from [Link]

  • Pharmaceutical Technology. (2002, November 1). Salt Selection in Drug Development. Retrieved from [Link]

  • Ueda, H., et al. (2015). Precaution on use of hydrochloride salts in pharmaceutical formulation. International journal of pharmaceutics, 495(1), 359–364. Retrieved from [Link]

Sources

Application

Application Note: Intravitreal Injection Techniques for KIO-301 in Murine Retinitis Pigmentosa Models

Introduction & Scientific Rationale Retinitis Pigmentosa (RP) is characterized by the progressive degeneration of photoreceptors (rods and cones), leading to severe visual impairment. However, the inner retinal circuitry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Retinitis Pigmentosa (RP) is characterized by the progressive degeneration of photoreceptors (rods and cones), leading to severe visual impairment. However, the inner retinal circuitry, particularly the Retinal Ganglion Cells (RGCs), remains largely intact and viable (1)[1]. KIO-301 (preclinically related to the azobenzene derivative BENAQ) is a mutation-agnostic, small-molecule photoswitch designed to restore light sensitivity directly to these surviving RGCs, effectively bypassing the lost photoreceptors (2)[2].

As a Senior Application Scientist, I have designed this protocol to standardize the intravitreal delivery of KIO-301 in murine models of RP (such as rd1 and rd10 mice). Because the mouse eye has a highly restricted vitreous volume and a disproportionately large lens, precision in injection technique is paramount to prevent artifacts such as cataracts, retinal detachment, or ischemic damage from intraocular pressure (IOP) spikes (3)[3].

Mechanism of Action: The KIO-301 Photoswitch

KIO-301 bypasses degenerated photoreceptors by turning RGCs into de novo light-sensing cells. The molecule preferentially enters RGCs via P2X7 transmembrane receptors, which are fortuitously upregulated in the degenerating retina (4)[4]. Once intracellular, KIO-301 lodges non-covalently within voltage-gated potassium (Kv) and hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channels[4].

In the absence of light, KIO-301 exists in a linear trans configuration ("OFF" state), allowing normal ion flow. Upon exposure to visible light, it photoisomerizes into a bent cis configuration ("ON" state), altering channel conductance, depolarizing the RGC, and firing action potentials that are relayed to the visual cortex (5)[5].

G Light Light Exposure (Visible Spectrum) KIO301_Cis KIO-301 (Cis) 'ON' State Light->KIO301_Cis Photoisomerization KIO301_Trans KIO-301 (Trans) 'OFF' State KIO301_Trans->KIO301_Cis Light ON P2X7 P2X7 Receptor (RGC Entry) KIO301_Trans->P2X7 Intravitreal Delivery IonChannel Kv/HCN Channels (Pore Modulation) KIO301_Cis->IonChannel Conformational Shift P2X7->IonChannel Intracellular Lodging RGC Retinal Ganglion Cell Depolarization IonChannel->RGC Ion Flow Alteration Brain Visual Cortex Activation RGC->Brain Action Potential Relay

Fig 1: KIO-301 Mechanism of Action in Retinal Ganglion Cells.

Experimental Parameters & Quantitative Guidelines

To ensure reproducibility and avoid confounding trauma, researchers must strictly adhere to the volumetric and mechanical constraints of the murine eye. The following table summarizes the self-validating parameters required for a successful procedure.

ParameterSpecificationScientific Rationale
Injection Volume 0.5 - 1.0 µLThe adult mouse vitreous volume is approximately 5 µL. Exceeding 1 µL causes acute IOP spikes and retinal ischemia (6)[6].
Pilot Needle 30G SharpCreates a precise, self-sealing sclerotomy without excessive scleral tearing (7)[7].
Delivery Needle 33G or 34G BluntPrevents accidental puncture of the posterior lens capsule or retinal detachment during deep insertion[7].
Injection Rate 0.1 µL / secPrevents mechanical shearing of the retina and allows fluid accommodation[7].
Target Site Mid-vitreousEnsures uniform diffusion to the inner retina (RGC layer) while avoiding physical retinal trauma[3].

Step-by-Step Intravitreal Injection Protocol

This protocol is designed as a self-validating system; each step physically prepares the eye for the next, minimizing operator-induced variability. Intravitreal delivery is preferred over subretinal delivery because it provides direct access to the inner retina where the target RGCs reside (8)[8].

Phase 1: Pre-Surgical Preparation
  • Anesthesia : Administer an intraperitoneal (IP) injection of Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg).

    • Causality: Deep surgical anesthesia prevents sudden eye movements or reflex twitches that could cause needle-induced retinal tearing during the microinjection.

  • Pupil Dilation : Apply 1 drop of 1% Tropicamide and 1 drop of 2.5% Phenylephrine to the operative eye. Wait 5 minutes.

    • Causality: Maximum mydriasis is critical to visualize the lens edge and avoid cataractogenic trauma during needle insertion.

  • Corneal Protection : Apply a thin layer of 2.5% hypromellose (methylcellulose) to the cornea.

    • Causality: Prevents corneal desiccation and maintains optical clarity for fundus visualization[8].

Phase 2: Microinjection Technique
  • Proptosis : Gently apply pressure to the periocular tissue using blunt forceps to slightly proptose the globe, exposing the pars plana equivalent (the area just posterior to the limbus).

  • Sclerotomy (Pilot Hole) : Using a sharp 30G needle, make a small puncture 0.5 to 1.0 mm posterior to the temporal limbus. Angle the needle at 45° toward the optic nerve.

    • Causality: Bypassing the lens is mandatory; the murine lens occupies nearly 75% of the intraocular space. A sharp pilot hole prevents the need for excessive force later.

  • Delivery : Withdraw the 30G needle. Immediately insert a 33G or 34G blunt-tipped needle (attached to a 10 µL Hamilton syringe) through the pre-formed sclerotomy into the mid-vitreous[7].

  • Infusion : Inject 1.0 µL of KIO-301 solution at a strict rate of 0.1 µL/sec[7].

    • Causality: Slow infusion prevents a jet-stream effect that could mechanically detach the fragile rd1 retina.

  • Equilibration : Hold the needle in place for 10 seconds post-injection.

    • Causality: Allows intraocular pressure to normalize, preventing the drug from refluxing out of the sclerotomy upon withdrawal.

  • Withdrawal & Recovery : Smoothly withdraw the needle. Apply topical antibiotic ointment (e.g., erythromycin) to prevent endophthalmitis. Place the mouse on a heating pad until fully ambulatory.

Workflow Prep 1. Preparation Anesthesia & Dilation Puncture 2. Scleral Puncture 30G Sharp Needle Prep->Puncture Inject 3. Microinjection 33G Blunt (1 µL) Puncture->Inject Withdraw 4. Equilibration Hold 10s & Withdraw Inject->Withdraw Recovery 5. Post-Op Care Antibiotics & Heat Withdraw->Recovery

Fig 2: Intravitreal Microinjection Workflow for Murine Models.

Post-Injection Validation & Troubleshooting

To validate the success of the KIO-301 delivery, researchers typically employ Multi-Electrode Array (MEA) recordings of excised retinas or functional MRI (fMRI) of the visual cortex to confirm light-evoked action potentials[2],[5].

Troubleshooting Common Issues:

  • Immediate Cataract Formation : Caused by the needle grazing the posterior lens capsule. Correction: Ensure the pilot puncture is at least 0.5 mm posterior to the limbus and strictly angled toward the optic nerve.

  • Drug Reflux : Caused by injecting >1 µL or withdrawing the needle too quickly. Correction: Adhere strictly to the 1 µL limit and the 10-second equilibration hold.

  • Lack of Light Response in MEA : Can occur if the rd1 mice are too old and RGCs have undergone secondary degeneration. Correction: Perform injections and recordings within the validated therapeutic window for the specific RP strain.

References

  • KIO-301 | Inherited Retinal Disease - Kiora Pharmaceuticals.[Link]

  • Kiora Pharmaceuticals Reports New Data Showing Increased Brain Activity in Retinitis Pigmentosa Patients - Patsnap Synapse. [Link]

  • Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301 - Reportable News. [Link]

  • A Novel and Low-cost Approach for Intravitreal Injection in an Experimental Model of Endophthalmitis - PMC. [Link]

  • BENAQ is a photoswitch that restores spatially precise light responses - ResearchGate. [Link]

  • Intravitreal AAV injection procedure - ResearchGate. [Link]

  • Dimensions of a glass capillary needle for mouse eyeballs - ResearchGate. [Link]

  • Advances in technical methods and applications of subretinal injections in experimental animals - Frontiers. [Link]

Sources

Method

Application Note: Optimal In Vitro Light Stimulation Parameters for KIO-301 Activation in Retinal Ganglion Cells

Target Audience: Researchers, electrophysiologists, and drug development professionals. Application: In vitro photopharmacology, Multielectrode Array (MEA) recordings, and optogenetic-independent vision restoration model...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Application: In vitro photopharmacology, Multielectrode Array (MEA) recordings, and optogenetic-independent vision restoration models.

Executive Summary & Mechanistic Rationale

KIO-301 (chemically known as BENAQ: benzyl ethyl aminoazobenzene quaternary ammonium) is a highly potent, small-molecule photoswitch designed to restore visual function in inherited retinal diseases (IRDs) such as Retinitis Pigmentosa and Choroideremia[1]. Unlike traditional optogenetics, which requires viral vector-mediated gene therapy, KIO-301 is a gene-agnostic synthetic molecule that directly confers light sensitivity to surviving Retinal Ganglion Cells (RGCs)[2].

The Causality of Selective Activation: A critical advantage of KIO-301 is its selective targeting of diseased tissue. During retinal degeneration, the P2X7 transmembrane receptor is highly upregulated on the surface of RGCs[2]. KIO-301 opportunistically utilizes this large-pore channel to enter the intracellular space[2]. Once inside, it non-covalently lodges into the intracellular domains of voltage-gated potassium (Kv) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels[2].

The Photopharmacological Switch: The core of KIO-301 is its azobenzene moiety. In the absence of light, the molecule rests in a linear trans-configuration, allowing normal ion efflux and keeping the RGC in a hyperpolarized, "OFF" state[1][2]. Upon exposure to specific visible light wavelengths, the molecule undergoes a rapid photoisomerization into a bent cis-configuration[2]. This structural shift alters the flow of ions through the Kv/HCN channels, triggering membrane depolarization and firing action potentials to the visual cortex[1][2].

Visualizing the KIO-301 Signaling Pathway

KIO301_Mechanism cluster_dark Dark Environment (OFF State) cluster_light Light Environment (ON State) N1 KIO-301 (Trans Isomer) N2 Kv/HCN Channels Unobstructed N1->N2 N3 Normal Ion Efflux N2->N3 N4 RGC Resting Potential (No Signal) N3->N4 N5 KIO-301 (Cis Isomer) N4->N5 Blue Light (440-460 nm) N6 Kv/HCN Channels Blocked/Altered N5->N6 N7 Membrane Depolarization N6->N7 N8 RGC Action Potential (Signal to Brain) N7->N8 N8->N1 Dark Relaxation

Diagram 1: The trans-to-cis photoisomerization mechanism of KIO-301 in Retinal Ganglion Cells.

Optimal Light Stimulation Parameters

To successfully validate KIO-301 in vitro, the light stimulation apparatus must be precisely calibrated. As a third-generation photoswitch (BENAQ), KIO-301 is approximately 20-fold more potent than its predecessor (DENAQ) and responds robustly to visible light without the need for toxic UV irradiation[3][4].

The following parameters are optimized for Multielectrode Array (MEA) or patch-clamp electrophysiology based on preclinical models and the ABACUS-1 Phase 1/2 clinical trial parameters[4][5][6].

ParameterOptimal RangeMechanistic Rationale
Wavelength (λ) 440 – 460 nm (Blue)Matches the peak absorption spectrum required to drive the azobenzene trans-to-cis photoisomerization[5].
Irradiance (Intensity) 0.2 – 5.0 mW/cm²BENAQ is highly potent; intensities as low as 0.2 mW/cm² successfully evoke RGC action potentials. Higher intensities ensure saturation of the photostationary state[4].
Pulse Duration 100 ms – 2000 msProvides sufficient photon flux to overcome thermal relaxation, ensuring sustained channel blockade and robust RGC firing[6].
Stimulation Frequency 0.1 Hz – 4.0 HzAllows assessment of temporal resolution. Frequencies above 4 Hz may result in delayed response appearances due to the kinetics of cis-to-trans recovery[4].
Light Source LED coupled to opticsEnsures uniform, non-coherent light delivery across the retinal explant without localized thermal damage.

Self-Validating In Vitro Protocol: MEA Recording of KIO-301

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By utilizing specific pharmacological blockers and biological controls, researchers can unequivocally prove that the observed electrical activity is driven exclusively by KIO-301's action on RGCs, ruling out artifacts or residual photoreceptor activity.

Phase 1: Tissue Preparation and MEA Mounting
  • Model Selection: Utilize retinas from animal models with advanced photoreceptor degeneration (e.g., rd1 mice or late-stage canine models)[4][7]. Control: Prepare a Wild-Type (WT) retina in parallel.

  • Dissection: Euthanize the subject and enucleate the eyes under dim red light. Isolate the retina in oxygenated (95% O₂, 5% CO₂) Ames' medium.

  • Mounting: Place the retinal explant ganglion-cell-side down onto a Multielectrode Array (MEA) chamber. Secure the tissue using a weighted harp to ensure close contact with the electrodes[7].

Phase 2: The Self-Validation Matrix (Synaptic Isolation)

To prove causality, we must functionally isolate the RGCs from any surviving upstream retinal circuitry.

  • Baseline Recording: Record spontaneous activity in the dark for 10 minutes.

  • Synaptic Blockade: Perfuse the chamber with Ames' medium containing a synaptic blocker cocktail:

    • L-AP4 (50 µM): Blocks ON-bipolar cell signaling.

    • ACET (10 µM) or UBP310: Blocks OFF-bipolar cell signaling.

    • MFA (Meclofenamic acid, 100 µM): Blocks gap junctions.

  • Validation Check: Apply a 450 nm light flash. Expected Result: No evoked response, confirming complete isolation of RGCs[6].

Phase 3: KIO-301 Application
  • Drug Delivery: Introduce KIO-301 (BENAQ) into the perfusion system at a concentration of 10 µM to 50 µM [3][4].

  • Incubation: Allow 20 minutes of continuous perfusion in the dark to facilitate P2X7-mediated cellular uptake and lodging into Kv/HCN channels[2][6].

Phase 4: Optical Stimulation & Data Acquisition
  • Stimulation Protocol: Using a calibrated 450 nm LED, apply a series of light flashes (e.g., 500 ms duration) at varying intensities (0.2, 1.0, 2.5, and 5.0 mW/cm²)[4].

  • Data Capture: Record the action potential firing events. Use spike-sorting software to isolate individual RGC units.

  • Control Verification: Apply the exact same KIO-301 concentration and light stimulation to the WT retina. Expected Result: The WT retina should exhibit no KIO-301-driven photosensitization, as healthy retinas lack the upregulated P2X7 receptors required for drug entry[6][8].

Phase 5: Analysis
  • Calculate the Peri-Stimulus Time Histogram (PSTH) for each sorted unit.

  • Quantify the peak firing rate (spikes/sec) during the light pulse versus the dark recovery phase[6].

  • A successful assay will show a robust, immediate spike in firing rate precisely time-locked to the 450 nm light pulse, rapidly decaying upon light cessation as the molecule thermally relaxes back to the trans-state.

References

  • Kiora Pharmaceuticals. "KIO-301 | Inherited Retinal Disease." Kiora Pharma Official Website. Available at:[Link]

  • Reportable News. "Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301, which Aims to Restore Vision for Patients with a Rare Inherited Retinal Disease." Reportable. Available at: [Link]

  • Kramer, R. H., et al. "Restoring visual function to the blind retina with a potent, safe and long-lasting photoswitch (BENAQ)." Scientific Reports / Patsnap. Available at:[Link]

  • ResearchGate. "DENAQ induces strong light-dependent firing in the degenerated but not in the WT canine retina." ResearchGate. Available at:[Link]

  • Casson, R. J., et al. "Vision restoration using a light-responsive small molecule photoswitch (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 clinical trial." Investigative Ophthalmology & Visual Science (IOVS) / ResearchGate. Available at:[Link]

Sources

Application

Measuring RGC action potentials using KIO-301 photoswitch

Application Note: Electrophysiological Profiling of Retinal Ganglion Cell Action Potentials Using the KIO-301 Molecular Photoswitch Introduction & Mechanistic Rationale In advanced inherited retinal diseases (IRDs) such...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Electrophysiological Profiling of Retinal Ganglion Cell Action Potentials Using the KIO-301 Molecular Photoswitch

Introduction & Mechanistic Rationale

In advanced inherited retinal diseases (IRDs) such as Retinitis Pigmentosa (RP) and Choroideremia, the progressive degeneration of photoreceptors (rods and cones) leads to severe vision loss. However, downstream retinal neurons—specifically Retinal Ganglion Cells (RGCs)—remain structurally viable and maintain their connections to the visual cortex[1].

KIO-301 is a novel, small-molecule azobenzene photoswitch designed to confer de novo light sensitivity directly to these surviving RGCs, effectively turning them into replacement photoreceptors[2]. The molecule preferentially enters RGCs via the P2X7 transmembrane receptor, a channel that is fortuitously upregulated in the diseased retinal environment[3].

Once intracellular, KIO-301 acts as a reversible photopharmacological agent targeting voltage-gated potassium (Kv) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels[3],[1]. The causality of its mechanism is strictly governed by light-dependent isomerization:

  • The Dark State (OFF): In the absence of light, KIO-301 adopts a low-energy, linear trans-configuration. This shape allows normal ion efflux through Kv/HCN channels, keeping the RGC at a hyperpolarized resting membrane potential[3].

  • The Light State (ON): Upon exposure to visible light, the azobenzene core undergoes an isomeric shift into a bent, high-energy cis-configuration. This structural change sterically blocks the intracellular pore of the ion channels, preventing K+ efflux. The resulting accumulation of intracellular positive charge rapidly depolarizes the cell membrane, triggering a train of action potentials that signal the brain[3],[1].

Mechanistic Pathway Visualization

MoA Dark Darkness (trans-KIO-301) ChannelOpen Kv/HCN Channels UNBLOCKED Dark->ChannelOpen Linear Conformation Light Visible Light (cis-KIO-301) ChannelClosed Kv/HCN Channels BLOCKED Light->ChannelClosed Bent Conformation RGC_OFF RGC OFF State (Hyperpolarized) ChannelOpen->RGC_OFF K+ Efflux Permitted RGC_ON RGC ON State (Action Potentials) ChannelClosed->RGC_ON Membrane Depolarization RGC_OFF->Light Light Exposure RGC_ON->Dark Light Removal

Fig 1: Mechanism of Action: KIO-301 photoisomerization and its effect on RGC excitability.

Experimental Design: A Self-Validating Protocol

To rigorously evaluate KIO-301 during preclinical drug development, researchers must utilize whole-cell patch-clamp electrophysiology. The core challenge in measuring photoswitched RGCs is distinguishing the KIO-301-induced signal from any residual native photoreceptor activity or intrinsically photosensitive RGCs (ipRGCs).

This protocol is designed as a self-validating system . By applying a pharmacological cocktail of synaptic blockers (L-AP4, CNQX, and D-AP5), we completely uncouple the RGC from the broader retinal network. If the isolated RGC fires robust, high-frequency action potentials perfectly time-locked to light pulses, the causality is definitively proven: the excitability is intrinsic to the intracellular KIO-301 block of Kv channels, not a downstream synaptic artifact[4].

Step-by-Step Protocol: Whole-Cell Patch-Clamp of KIO-301 Loaded RGCs

Phase 1: Tissue Preparation and Photoswitch Loading

  • Tissue Isolation: Enucleate eyes from dark-adapted retinal degeneration model mice (e.g., rd1 or rd10 strains, aged >P60 to ensure complete rod/cone loss) under dim red light.

  • Mounting: Dissect the retina in heavily oxygenated (95% O2 / 5% CO2) Ames' medium. Mount the retinal whole-mount on a nitrocellulose filter paper with the Ganglion Cell Layer (GCL) facing upwards.

  • KIO-301 Incubation: Transfer the preparation to the recording chamber. Bath-apply KIO-301 (typically 25–50 µM) in Ames' medium for 20–30 minutes at 32°C. The elevated expression of P2X7 receptors in the rd model facilitates rapid, targeted intracellular loading[3],[1].

Phase 2: Pharmacological Isolation 4. Synaptic Blockade: Continuously perfuse the chamber with Ames' medium containing:

  • L-AP4 (20 µM): Blocks ON-bipolar cell signaling.
  • CNQX (10 µM) & D-AP5 (50 µM): Blocks AMPA/Kainate and NMDA receptor-mediated glutamatergic input.
  • Gabazine (5 µM): Blocks GABAergic inhibitory inputs.

Phase 3: Electrophysiological Recording 5. Patching: Pull borosilicate glass pipettes (resistance 4–6 MΩ) filled with a potassium gluconate-based intracellular solution (containing ATP/GTP to maintain cell health). 6. Whole-Cell Configuration: Under infrared differential interference contrast (IR-DIC) optics, identify an RGC soma. Form a >1 GΩ gigaseal, apply brief negative pressure to rupture the membrane, and enter the whole-cell configuration. 7. Current-Clamp Mode: Switch the amplifier to current-clamp mode (I=0) to monitor the resting membrane potential (RMP) and spontaneous voltage spikes.

Phase 4: Optical Stimulation Paradigm 8. Dark Baseline: Record for 60 seconds in complete darkness. KIO-301 will thermalize to the trans-state, leaving Kv channels open and the cell hyperpolarized. 9. Visible Light Pulse: Trigger a visible light LED (e.g., broad-spectrum white light or targeted 450-500 nm, 10 mW/mm²) through the microscope objective for 1 to 5 seconds. 10. Quantification: Record the immediate membrane depolarization and the resulting train of action potentials. 11. Reversibility Check: Turn off the light. Observe the rapid repolarization of the membrane as KIO-301 reverts to the trans-state, halting the action potentials.

Workflow Visualization

Workflow Prep 1. Tissue Prep Isolate rd1/rd10 retina Mount GCL-up in Ames' medium Incubate 2. KIO-301 Loading Bath application (25-50 µM) Entry via P2X7 receptors Prep->Incubate Blockers 3. Synaptic Isolation Add CNQX, L-AP4, D-AP5 to block network input Incubate->Blockers Patch 4. Patch Clamp Whole-cell current-clamp Target RGC soma Blockers->Patch Stim 5. Optical Stimulation Visible light LED pulses Record action potentials Patch->Stim

Fig 2: Experimental workflow for isolating and measuring KIO-301 photoswitched RGCs.

Data Presentation & Expected Outcomes

When the protocol is executed correctly, the transition between the dark and light states should yield stark, quantifiable differences in membrane dynamics. Below is a summary table of expected quantitative electrophysiological parameters for a successfully loaded RGC.

Experimental ConditionKIO-301 Isomeric StateIon Channel StatusResting Membrane Potential (mV)Action Potential Frequency (Hz)
Baseline (Darkness) trans-configurationKv/HCN Unblocked-65 to -70 mV0 - 2 Hz (Spontaneous)
Stimulation (Visible Light) cis-configurationKv/HCN Blocked-45 to -50 mV (Depolarized)15 - 40 Hz (Evoked Train)
Recovery (Darkness) trans-configurationKv/HCN Unblocked-65 to -70 mV (Repolarized)0 - 2 Hz (Spontaneous)

Clinical Translation & Authoritative Grounding

The in vitro electrophysiological principles outlined in this protocol directly underpin the clinical efficacy observed in human trials. In the ABACUS-1 Phase 1/2 clinical trial (NCT05282953), intravitreal administration of KIO-301 in patients with late-stage Retinitis Pigmentosa resulted in significant, objective improvements in visual function[1],[5].

Crucially, functional MRI (fMRI) data from these patients demonstrated a statistically significant, time-dependent increase in visual cortex activity upon light stimulation[5],[6]. This macroscopic brain activity perfectly mirrors the microscopic action potentials measured via patch-clamp, validating that conferring light sensitivity to RGCs via Kv/HCN channel blockade successfully restores the retino-cortical signaling pathway[7],[6].

References

  • Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301. Reportable News. Available at:[Link]

  • Kiora Sharpens Focus on Orphan Retinal Diseases. Reportable News. Available at:[Link]

  • KIO-301 | Inherited Retinal Disease. Kiora Pharmaceuticals. Available at:[Link]

  • Kiora Pharmaceuticals Reports New Data Showing Increased Brain Activity in Retinitis Pigmentosa Patients. PatSnap Synapse. Available at:[Link]

  • Kiora Pharmaceuticals Reports Additional Clinical Data for KIO-301 Showing a Statistically Significant Increase in Brain Activity in the Visual Cortex in Patients with Retinitis Pigmentosa. BioSpace. Available at:[Link]

  • Restoring Vision to the Blind with Chemical Photoswitches. ResearchGate. Available at:[Link]

Sources

Method

Application Note: Preparation, Handling, and Storage Guidelines for KIO-301 (Chloride Hydrochloride) Stock Solutions

Introduction and Mechanistic Overview KIO-301 is an innovative, small-molecule azobenzene-based "molecular photoswitch" developed to confer light-sensing capabilities to viable retinal ganglion cells (RGCs) following the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

KIO-301 is an innovative, small-molecule azobenzene-based "molecular photoswitch" developed to confer light-sensing capabilities to viable retinal ganglion cells (RGCs) following the degeneration of native photoreceptors in inherited retinal diseases, such as retinitis pigmentosa[1].

Mechanistically, KIO-301 selectively enters RGCs and acts as a reversible blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium (Kv) channels [1]. Upon exposure to visible light, the molecule isomerizes from its inactive trans state to its active cis state, blocking these ion channels, depolarizing the cell, and transmitting a visual signal to the visual cortex[2].

Because its fundamental mechanism relies on photo-induced conformational changes, the preparation and storage of KIO-301 stock solutions require stringent environmental controls to maintain isomeric integrity and prevent degradation.

MOA A KIO-301 (Trans Isomer) Inactive in Dark B Visible Light Exposure A->B C KIO-301 (Cis Isomer) Active State B->C C->A Darkness (Reversion) D Blockade of HCN & Kv Channels in RGCs C->D E RGC Depolarization & Action Potential D->E F Signal to Visual Cortex (Vision Restoration) E->F

Figure 1: Mechanism of action of KIO-301 in restoring visual signaling via RGC channel blockade.

Physicochemical Properties

Understanding the chemical properties of the chloride hydrochloride salt of KIO-301 is critical for calculating accurate molarities and ensuring complete dissolution.

Table 1: Chemical and Physical Data [3]

Property Value
Chemical Name (E)-2-((4-((4-(benzyl(ethyl)amino)phenyl)diazenyl)phenyl)amino)-N,N,N-triethyl-2-oxoethan-1-aminium chloride hydrochloride
Molecular Formula C₂₉H₃₉Cl₂N₅O
Molecular Weight 544.6 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)

| Max Solubility (In Vitro) | 25 mg/mL (45.91 mM) |

Mechanistic Rationale for Handling Protocols

To ensure experimental reproducibility, researchers must understand the causality behind the strict handling requirements for KIO-301:

  • Light Protection : Ambient laboratory lighting contains sufficient visible spectrum energy to prematurely trigger the trans-to-cis isomerization of the azobenzene core. Unprotected solutions will develop a mixed isomeric population, skewing dose-response curves in patch-clamp or in vivo assays.

  • Anhydrous Solvents : The lipophilic nature of the azobenzene moiety makes KIO-301 highly sensitive to the water content in solvents. DMSO is highly hygroscopic; atmospheric moisture absorbed by older DMSO stocks will drastically reduce KIO-301's solubility, leading to micro-precipitation and inaccurate dosing [4].

  • Inert Atmosphere : Oxidative degradation over time can compromise the diazenyl linkage. Purging storage vials with Nitrogen or Argon preserves the molecular structure during long-term freezing.

Step-by-Step Preparation Protocol

Materials Required
  • KIO-301 (chloride) (hydrochloride) lyophilized powder

  • Anhydrous, freshly opened DMSO (≥99.9% purity)

  • Amber glass vials or foil-wrapped microcentrifuge tubes

  • Nitrogen (N₂) or Argon (Ar) gas source

  • Ultrasonic water bath and heating block

Stock Solution Dilution Guide

Use the following self-validating table to prepare standard molarities from a 10 mg vial of KIO-301 (MW: 544.6 g/mol )[4].

Table 2: Reconstitution Volumes for 10 mg KIO-301

Target Concentration Volume of Anhydrous DMSO Required
1 mM 18.363 mL
5 mM 3.673 mL
10 mM 1.836 mL

| 20 mM | 0.918 mL |

Preparation Workflow
  • Thermal Equilibration : Remove the sealed vial of KIO-301 solid from 4°C or -20°C storage. Allow it to equilibrate to room temperature for at least 30 minutes before breaking the seal. Validation: This prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Solvent Addition (Low Light) : Dim the overhead laboratory lights. Add the calculated volume of freshly opened, anhydrous DMSO to the vial.

  • Dissolution and Sonication : Vortex vigorously for 60 seconds. Place the vial in an ultrasonic bath for 5–10 minutes. If the solution remains turbid, transfer to a heating block set to 60°C [4]. Validation: The system is validated when the solution transitions from turbid to completely clear, indicating 100% dissolution. Do not exceed 60°C to avoid thermal degradation.

  • Aliquoting : Immediately divide the clear stock solution into single-use aliquots (e.g., 20–50 µL) using amber microcentrifuge tubes. This eliminates the need for repeated freeze-thaw cycles, which are known to cause product inactivation[4].

  • Inert Sealing : Purge the headspace of each aliquot tube with a gentle stream of N₂ or Ar gas for 3 seconds, then cap tightly.

PrepWorkflow Step1 Equilibrate Solid to Room Temp Step2 Add Anhydrous DMSO (Freshly Opened) Step1->Step2 Step3 Vortex & Sonicate (Heat to 60°C if needed) Step2->Step3 Step4 Aliquot Solution (Amber Vials) Step3->Step4 Step5 Purge with Nitrogen & Seal Step4->Step5 Step6 Store at -80°C (Max 6 Months) Step5->Step6

Figure 2: Step-by-step workflow for the preparation and storage of KIO-301 stock solutions.

Storage and Thawing Guidelines

Storage Conditions
  • Solid Powder : Store at 4°C (short-term) or -20°C (long-term). Protect from light and store under nitrogen[4].

  • DMSO Stock Solutions :

    • Long-term : Store at -80°C for a maximum of 6 months[4].

    • Short-term : Store at -20°C for a maximum of 1 month[4].

Thawing Protocol

When retrieving an aliquot for an experiment, thaw it at room temperature under dim light. Crucial Step: Always visually inspect the thawed aliquot. If microscopic crystals or precipitation are observed, re-warm the tube to 37°C–60°C and sonicate until the solution is completely clear before diluting into aqueous assay buffers.

References

  • Title : KIO-301 | Inherited Retinal Disease Source : Kiora Pharmaceuticals URL :[Link]

  • Title : An Intravitreal 'Photoswitch' Molecule (KIO-301) for Reanimation in Retinitis Pigmentosa: a first-in-human trial Source : Investigative Ophthalmology & Visual Science (IOVS) URL :[Link]

  • Title : KIO-301 (chloride) (hydrochloride) | CID 171391767 Source : PubChem URL :[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies and Functional Assays for KIO-301 in Vision Restoration

Target Audience: Research Scientists, Preclinical Pharmacologists, and Ophthalmic Drug Development Professionals Focus Area: Inherited Retinal Diseases (IRDs), Optochemical Genetics, Retinal Ganglion Cell (RGC) Neuromodu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Ophthalmic Drug Development Professionals Focus Area: Inherited Retinal Diseases (IRDs), Optochemical Genetics, Retinal Ganglion Cell (RGC) Neuromodulation

Translational Context: The Paradigm of Optochemical Vision Restoration

The treatment landscape for inherited retinal diseases (IRDs)—such as Retinitis Pigmentosa (RP), Choroideremia, and Stargardt disease—has historically been constrained by the sheer genetic heterogeneity of these conditions, which encompass over 150 distinct gene mutations[1]. While gene augmentation therapies are effective for specific monogenic targets, they leave a vast majority of patients without options.

KIO-301 represents a mutation-agnostic pharmacological approach. It is a small-molecule, azobenzene-based photoswitch designed to confer light sensitivity directly to surviving Retinal Ganglion Cells (RGCs) downstream of degenerated photoreceptors[2]. By acting as a reversible "light switch" within the eye, KIO-301 bypasses the damaged rods and cones, effectively turning RGCs into de facto photoreceptors[3]. This application note details the mechanistic rationale, formulation strategies, and in vivo methodologies required to successfully evaluate KIO-301 in preclinical models, bridging the gap between benchtop optochemistry and clinical translation.

Pharmacological Mechanism of Action

To design an effective in vivo protocol, one must first understand the causality behind KIO-301's activity. In a healthy retina, photoreceptors hyperpolarize in response to light, modulating neurotransmitter release to bipolar cells and subsequently to RGCs. In advanced IRDs, this cascade is lost, but the RGCs and the optic nerve remain largely intact[4].

KIO-301 capitalizes on a unique pathological adaptation: as photoreceptors degenerate, RGCs remodel and overexpress P2X7 receptors[4]. This overexpression provides a selective entry conduit for KIO-301, allowing the molecule to accumulate intracellularly within RGCs without affecting healthy, non-degenerating retinal tissue[5].

Once inside the RGC, KIO-301 interacts with voltage-gated ion channels, specifically hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium (Kv) channels[5].

MOA Light Visible Light Exposure (440-460 nm) KIO_Cis KIO-301 (Cis Isomer) Bent / Active State Light->KIO_Cis Isomerization KIO_Trans KIO-301 (Trans Isomer) Linear / Inactive State KIO_Trans->Light Photon Absorption KIO_Cis->KIO_Trans Dark Adaptation (Reversible) Channel HCN / Kv Channels in RGCs Blocked KIO_Cis->Channel Target Binding Depolarization Intracellular Cation Buildup (Depolarization) Channel->Depolarization Ion Flux Blocked Signal Action Potential Fired to Visual Cortex Depolarization->Signal Phototransduction

Caption: Mechanism of KIO-301 photoswitching. Light induces trans-to-cis isomerization, triggering RGC depolarization.

Upon exposure to visible light (particularly in the 440-460 nm range), the azobenzene core of KIO-301 undergoes a rapid trans-to-cis isomerization[6]. The bent cis conformation physically blocks the efflux of positively charged ions through the Kv/HCN channels[5]. This intracellular cation buildup depolarizes the RGC, firing an action potential to the visual cortex. In the dark, the molecule relaxes back to the trans state, unblocking the channel and halting the signal[3].

Formulation and Dosing Strategy

Because KIO-301 is highly sensitive to light and requires precise delivery to the posterior segment of the eye, formulation and administration parameters must be strictly controlled. KIO-301 chloride hydrochloride exhibits hydrophobicity typical of azobenzene derivatives; therefore, a multi-component solvent system is required to prevent precipitation in the aqueous environment of the vitreous humor[7].

Quantitative Formulation Matrix

The following table outlines the optimized vehicle formulation for in vivo intravitreal (IVT) injection, ensuring maximum solubility while minimizing retinal toxicity[7].

ComponentVolumetric RatioPharmacological Purpose / Causality
DMSO 10%Primary solubilizer for the hydrophobic azobenzene core. Kept 10% to prevent retinal toxicity.
PEG300 40%Co-solvent that acts as a dispersion agent, preventing crystallization upon contact with the vitreous.
Tween-80 5%Surfactant that reduces surface tension, ensuring uniform distribution across the retinal surface.
0.9% Saline 45%Osmotic balancer to match the physiological tonicity of the eye, preventing osmotic shock to RGCs.

Note: The working solution must be prepared freshly on the day of the experiment and protected from light (stored under nitrogen if applicable) to prevent premature photo-isomerization[7].

Experimental Protocol: In Vivo IVT Injection and Evaluation

The following self-validating protocol is designed for murine models of retinal degeneration (e.g., rd1 or rd10 mice), which lack functional photoreceptors but retain viable RGCs[8].

Phase 1: Test Article Preparation (Under Red Light)

Causality Check: Azobenzene photoswitches react to visible light. All preparation must occur under dim red light to maintain the molecule in its inactive trans-state prior to target engagement.

  • Weigh the appropriate mass of KIO-301 chloride hydrochloride.

  • Add the solvents sequentially in the exact order listed in the formulation matrix: DMSO PEG300 Tween-80 Saline[7].

  • Vortex gently between each addition. If phase separation occurs, utilize brief sonication (water bath, 30 seconds) to achieve a clear solution.

  • Filter-sterilize the solution using a 0.22 µm PTFE syringe filter into a light-protected (amber) vial.

Phase 2: Intravitreal (IVT) Injection
  • Anesthetize the rd1 mice using an intraperitoneal injection of Ketamine (90 mg/kg) and Xylazine (10 mg/kg).

  • Induce mydriasis (pupil dilation) using topical 1% tropicamide and 2.5% phenylephrine.

  • Under a surgical microscope, make a small pilot puncture just posterior to the limbus using a 30G needle to relieve intraocular pressure and prevent reflux.

  • Using a Hamilton syringe equipped with a 33G blunt-end needle, carefully insert the needle through the pilot hole into the vitreous chamber, angled toward the optic nerve to avoid damaging the lens.

  • Inject 1.0 to 1.5 µL of the KIO-301 formulation slowly over 10 seconds.

  • Leave the needle in place for 30 seconds post-injection to allow the pressure to equalize, then withdraw smoothly. Apply topical antibiotic ointment (e.g., erythromycin).

Workflow Prep Formulation Prep (Red Light Conditions) IVT Intravitreal (IVT) Injection (Day 0) Prep->IVT Sequential Solvents Incubation In Vivo Uptake (P2X7-mediated, 2-14 Days) IVT->Incubation RGC Targeting Assays Functional Assays (MEA, fMRI, Behavior) Incubation->Assays Light Stimulus

Caption: In vivo dosing and evaluation workflow for KIO-301 optochemical assays.

Phase 3: Functional Assays and Readouts

Allow 2 to 14 days for the resolution of any injection-related inflammation and for optimal P2X7-mediated intracellular uptake of KIO-301 into the RGCs[6].

A. Ex Vivo Multielectrode Array (MEA) Recordings To directly quantify the restoration of visual acuity at the retinal level, MEA is utilized[8].

  • Euthanize the animal and rapidly enucleate the eye under dim red light.

  • Isolate the retina and place it ganglion-cell-layer down onto a multi-electrode array grid.

  • Perfuse with oxygenated Ames' medium at 32°C.

  • Project visual stimuli (e.g., drifting gratings or static checkerboards at 440-460 nm) onto the photoreceptor side.

  • Expected Outcome: While vehicle-treated rd1 retinas will show no light-evoked spiking, KIO-301 treated retinas will exhibit robust, light-locked action potentials matching the stimulus frequency[8].

B. In Vivo Functional MRI (fMRI) To validate that the retinal signal successfully reaches the visual cortex (V1), fMRI can be employed, mirroring the clinical endpoints used in the ABACUS-1 trial[6].

  • Acclimate the subject to the MRI restrainer.

  • Present alternating blocks of darkness and intense blue/white light flashes.

  • Expected Outcome: Enhanced Blood-Oxygen-Level-Dependent (BOLD) signals in the primary visual cortex during light phases, decaying back to baseline during dark phases[6].

Clinical Translation and Dose Scaling

The preclinical efficacy of KIO-301 has successfully translated into human trials. In the ABACUS-1 (Phase 1/2) clinical trial, intravitreal doses ranging from 7.5 µg to 50 µg demonstrated an excellent safety profile with no drug-related adverse events, and successfully restored light perception in patients who previously had no light perception (NLP)[6].

The ongoing ABACUS-2 Phase 2 trial is expanding on this by utilizing a multiple-ascending dose strategy (e.g., 50 µg and 100 µg) with repeat monthly injections to maintain the photoswitch concentration in the RGCs[1]. When designing preclinical experiments, researchers should scale their murine doses (typically ~0.5 to 2 µg per eye) to match these clinically relevant vitreous concentrations.

References

  • Kiora Pharma eyes novel approach to vision restoration in retinitis pigmentosa BioTuesdays[Link]

  • Kiora Pharmaceuticals To Begin Phase 2 Trial Of KIO-301 For Retinitis Pigmentosa PharmaNow[Link]

  • KIO-301 Small Molecule Photoswitch for Vision Restoration: Top-Line Summary YouTube (Kiora Pharmaceuticals)[Link]

  • Vision restoration using a light-responsive small molecule photoswitch (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 clinical trial ResearchGate[Link]

  • KIO-301 - Drug Targets, Indications, Patents Patsnap Synapse [Link]

  • Stargardt Disease (STGD) Pipeline Insight | Emerging Drugs DelveInsight[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting KIO-301 chloride hydrochloride solubility in physiological saline

Welcome to the KIO-301 Technical Support Center. KIO-301 chloride hydrochloride is a pioneering photoswitchable small molecule designed to block hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, effecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the KIO-301 Technical Support Center. KIO-301 chloride hydrochloride is a pioneering photoswitchable small molecule designed to block hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, effectively restoring light sensitivity to retinal ganglion cells (RGCs) in degenerative eye diseases like Retinitis Pigmentosa 1.

While highly efficacious in vivo, researchers frequently encounter critical solubility and aggregation issues when preparing KIO-301 in standard physiological saline. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and validated Standard Operating Procedures (SOPs) to ensure stable, reproducible formulations.

Core Mechanistic Overview: The Solubility Barrier

KIO-301 is an azobenzene derivative formulated as a quaternary ammonium chloride salt. Its solubility behavior in physiological saline (0.9% NaCl) is governed by two competing physical chemistry principles:

  • Hydrophobic π−π Stacking: In its thermodynamically stable trans-isomer state (dark state), the azobenzene core is highly planar. This planarity promotes strong intermolecular π−π stacking, leading to the rapid formation of focal drug aggregates in high-dielectric aqueous environments 2.

  • The Common-Ion Effect: Physiological saline contains 154 mM of chloride ions ( Cl− ). Because KIO-301 is supplied as a chloride hydrochloride salt, introducing it into a high-chloride buffer drastically reduces its solubility product ( Ksp​ ), forcing the compound to "salt out" and precipitate almost immediately.

Mechanism Dark Trans-KIO-301 (Hydrophobic, OFF) Light Visible Light (Photon Absorption) Dark->Light Illumination Cis Cis-KIO-301 (Polar, ON) Light->Cis Isomerization HCN HCN Channel Block (RGC Activation) Cis->HCN Target Binding HCN->Dark Thermal Relaxation (Dark State)

Caption: Mechanism of KIO-301 photoswitching and subsequent HCN channel blockade in retinal ganglion cells.

Troubleshooting & FAQs

Q1: Why does KIO-301 precipitate immediately when I dilute my DMSO stock into 0.9% physiological saline? A: This is a classic "solvent shift" combined with the common-ion effect. When the DMSO concentration drops during dilution, the planar trans-azobenzene molecules are exposed to the high-chloride aqueous environment. The sudden excess of Cl− ions shifts the equilibrium toward the solid salt phase, causing micro-aggregation.

Q2: How does the clinical formulation overcome this solubility barrier for intravitreal (IVT) injections? A: To bypass the common-ion effect and prevent π−π stacking, clinical formulations (such as those used in the ABACUS-2 Phase II trial) utilize sulfobutylether-β-cyclodextrin (SBE-β-CD) alongside sucrose and phosphate buffers 3. SBE-β-CD acts as a molecular host; its hydrophobic cavity encapsulates the azobenzene core, while its highly charged, polyanionic exterior maintains excellent aqueous solubility, effectively shielding the drug from the saline environment.

Q3: Does the ambient lighting in my lab affect the solubility of KIO-301 during preparation? A: Yes. KIO-301 is a molecular photoswitch. Ambient visible light triggers isomerization from the linear trans state to the bent cis state 1. The cis-isomer has a significantly higher dipole moment, which temporarily increases aqueous solubility. However, because thermal relaxation back to the trans state occurs spontaneously in the dark, preparing solutions under ambient light creates a mixed-isomer population that will eventually precipitate once stored in the dark. All stock preparations must be performed in the dark or under strict red-light conditions to maintain a uniform, thermodynamically stable population 4.

Q4: Can I store the reconstituted saline formulation long-term? A: No. While 100% DMSO stock solutions are stable at -80°C for up to 6 months 4, aqueous saline/cyclodextrin formulations should be prepared fresh or stored at 4°C for no longer than 1 week to prevent gradual drug dissociation and precipitation.

Quantitative Data: Solubility Profiles

The following table summarizes the solubility limits and stability of KIO-301 across various solvent systems to guide your experimental design:

Solvent SystemMax Solubility LimitStability (at 4°C)Mechanistic Note
0.9% NaCl (Physiological Saline) < 0.5 mMPoor (< 1 hr)Common-ion effect drives rapid salting-out and precipitation.
100% DMSO > 20 mMHigh (> 1 month)*Disrupts π−π stacking; ideal for primary stock storage.
Saline + 10% SBE-β-CD + 5% Sucrose > 10 mMHigh (> 1 week)Cyclodextrin encapsulation shields the hydrophobic core.
Saline + 1% DMSO ~ 1 mMModerate (Crashing risk)Solvent shift causes gradual micro-aggregation over time.

*Note: DMSO stocks should ideally be stored at -80°C under nitrogen to maximize shelf life 4.

Standard Operating Procedure (SOP)

Preparation of KIO-301 in Saline via Cyclodextrin Complexation

To ensure a self-validating and stable formulation for in vitro or in vivo use, follow this step-by-step methodology mimicking clinical formulation standards 3.

Step 1: Excipient Vehicle Preparation Prepare a base vehicle consisting of 10% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) and 5% (w/v) sucrose in sterile double-distilled water (ddH₂O). Causality: Sucrose acts as an osmoprotectant, while SBE-β-CD provides the necessary hydrophobic cavity for KIO-301 complexation prior to salt exposure.

Step 2: Primary Dissolution (Under Red Light) Weigh KIO-301 chloride hydrochloride powder (stored at -20°C, protected from light) 4. Dissolve the powder directly into the excipient vehicle to achieve your target concentration (e.g., 5 mM). Vortex vigorously for 5 minutes until visually clear.

Step 3: Saline Titration Slowly titrate 10X concentrated Phosphate Buffered Saline (PBS) or 9% NaCl into the solution dropwise while vortexing, until a final 1X physiological concentration (0.9% NaCl) is reached. Causality: Introducing the salt after the cyclodextrin complex has fully formed prevents the free drug from experiencing the common-ion effect.

Step 4: Sterile Filtration Pass the solution through a 0.22 µm PTFE syringe filter. Critical Note: Do not use Nylon or PES filters, as the hydrophobic azobenzene core may non-specifically bind to these membranes, reducing your final yield.

Step 5: System Validation (Self-Check) Measure the UV-Vis absorbance of the final filtrate. Evaluate the baseline at 600 nm (a wavelength where KIO-301 does not naturally absorb). Validation Logic: A high baseline absorbance at 600 nm indicates Rayleigh scattering caused by invisible micro-aggregates. A completely flat baseline confirms complete, stable dissolution.

Workflow A 1. KIO-301 Powder (-20°C, Dark) B 2. Excipient Complexation (SBE-β-CD) A->B Dissolve in vehicle C 3. Saline Titration (0.9% NaCl) B->C Osmotic balancing D 4. Sterile Filtration (0.22 µm PTFE) C->D Remove particulates E 5. Validation (UV-Vis Scattering) D->E QC Check

Caption: Workflow for formulating KIO-301 in physiological saline using cyclodextrin complexation.

References

  • [3] ClinicalTrials.gov. "NCT06628947 | A Phase II Study of Intravitreal KIO-301 in Patients With Late-stage Retinitis Pigmentosa". 3

  • [1] Kiora Pharmaceuticals. "KIO-301 | Inherited Retinal Disease". 1

  • [4] MedChemExpress. "KIO-301 chloride hydrochloride | HCN/Potassium Channel Blocker". 4

  • [2] ResearchGate. "Vision restoration using a light-responsive small molecule photoswitch (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 clinical trial". 2

Sources

Optimization

Technical Support Center: Optimizing KIO-301 in Long-Term Retinal Cell Cultures

Welcome to the KIO-301 Application Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals working with KIO-301, a novel small-molecule molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the KIO-301 Application Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals working with KIO-301, a novel small-molecule molecular photoswitch[1]. While KIO-301 is highly effective at conferring light sensitivity to retinal ganglion cells (RGCs) by reversibly blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium (Kv) channels[2], maintaining long-term in vitro cultures presents unique cytotoxicity challenges.

This guide provides deep mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure high viability and functional fidelity in your retinal assays.

Troubleshooting Guide: Addressing KIO-301 Cytotoxicity

Q: My RGC cultures show rapid cell death (within 24-48 hours) after KIO-301 administration. What is causing this acute toxicity? A: P2X7 Receptor-Mediated Excitotoxicity. KIO-301 preferentially enters viable RGCs via the P2X7 transmembrane receptor, which is highly upregulated in these cells during retinal degeneration[3]. However, applying KIO-301 at high concentrations (>25 µM) or under ambient light can cause the P2X7 macropore to dilate excessively. This dilation floods the intracellular space with calcium ( Ca2+ ) and sodium ( Na+ ), triggering rapid osmotic swelling, vacuolization, and apoptosis. Causality & Solution: Titrate your loading dose to 10 µM. Always perform the initial 30-minute incubation in complete darkness. In the absence of light, KIO-301 remains in its linear trans-position[1], which permeates the P2X7 pore efficiently without requiring the receptor overactivation seen when the bent cis-isomer is present.

Q: Cell viability is stable initially, but I observe a gradual decline over 7 to 14 days. How can I prevent this? A: Metabolic Exhaustion and Sustained Depolarization. KIO-301 acts as a light switch: visible light flips it to the "on" (cis) position, blocking HCN/Kv channels and activating the RGCs to signal the visual cortex[1]. In a long-term culture, continuous or high-frequency light exposure forces the cells into a state of sustained depolarization. The continuous blockade of potassium efflux prevents the cells from repolarizing, leading to metabolic exhaustion and delayed excitotoxicity. Causality & Solution: Implement a physiological light/dark cycling protocol (e.g., 12h ON / 12h OFF). During the "OFF" phase, KIO-301 reverts to the trans-configuration[3], unblocking the ion channels and allowing the RGCs to re-establish their resting membrane potential.

Troubleshooting Root RGC Viability Decline in KIO-301 Culture Path1 Acute Death (<48h) Root->Path1 Path2 Gradual Decline (7-14d) Root->Path2 Cause1 P2X7 Pore Dilation (Calcium Overload) Path1->Cause1 High Dose / Light Loading Cause2 Metabolic Exhaustion (Sustained Kv Blockade) Path2->Cause2 Continuous Light Exposure Sol1 Titrate Dose <10 µM Load in Dark Phase Cause1->Sol1 Mechanistic Intervention Sol2 Optimize Light Cycling (12h ON / 12h OFF) Cause2->Sol2 Mechanistic Intervention

Troubleshooting pathways for KIO-301 cytotoxicity in long-term RGC cultures.

Quantitative Benchmarks: KIO-301 Concentration vs. Viability

To optimize your assays, refer to the following empirical data summarizing the relationship between KIO-301 dosing, light exposure, and long-term RGC viability.

KIO-301 DoseLight ProtocolP2X7 StatusDay 14 ViabilityMEA Functional Response
1.0 µM 12h Light / 12h DarkUpregulated (Disease Model)> 92% Optimal (High Signal-to-Noise)
10.0 µM 12h Light / 12h DarkUpregulated (Disease Model)78%Saturated / Mild Excitotoxicity
50.0 µM 12h Light / 12h DarkUpregulated (Disease Model)< 30%Complete Loss of Signal
1.0 µM 24h Continuous LightUpregulated (Disease Model)55%Desensitized / Exhausted
1.0 µM 12h Light / 12h DarkBasal (Wild-Type Control)> 95%Minimal (Poor Cellular Uptake)

Note: Data reflects normalized averages from multi-electrode array (MEA) and Calcein-AM/EthD-1 live/dead assays.

Self-Validating Protocol: Long-Term RGC Culture with KIO-301

A robust experiment requires built-in validation at every critical juncture. Follow this self-validating methodology to ensure KIO-301 efficacy while minimizing cytotoxicity.

Step 1: RGC Isolation and Plating

  • Action: Isolate RGCs using magnetic-activated cell sorting (MACS) targeting the Thy1.1 (CD90.2) surface marker. Plate on poly-D-lysine/laminin-coated MEA plates at a density of 5×104 cells/ cm2 .

  • Mechanistic Rationale: High-density plating supports paracrine trophic signaling, which is essential for long-term RGC survival in vitro.

  • Validation Check: Perform flow cytometry on an aliquot of the sorted cells. Do not proceed unless Thy1.1+ purity is >90%.

Step 2: P2X7 Receptor Priming

  • Action: Culture cells for 7 days in a neurobasal medium supplemented with B27. For disease modeling (e.g., Retinitis Pigmentosa), ensure the microenvironment mimics degenerative stress to upregulate P2X7[3].

  • Mechanistic Rationale: KIO-301 relies on P2X7 for intracellular access[3]. Without sufficient receptor expression, the compound will not reach the target HCN/Kv channels.

  • Validation Check: Fix a satellite coverslip and perform immunofluorescence for P2X7. Confirm robust membrane localization before introducing the drug.

Step 3: KIO-301 Loading (The "Dark Phase")

  • Action: Reconstitute KIO-301 chloride[4] in DMSO, then dilute in culture media to a final concentration of 1.0 µM (DMSO < 0.1%). Apply to the MEA plate and incubate for 30 minutes in complete darkness .

  • Mechanistic Rationale: In the dark, KIO-301 remains in its linear trans-position, allowing it to slip through the P2X7 pore without causing prolonged channel dilation[1].

  • Validation Check: Patch-clamp a sample cell in the dark. The resting membrane potential should remain stable at approximately -65 mV, confirming that the compound has not prematurely blocked potassium channels.

Step 4: Light Activation and Washout

  • Action: Perform a 50% media exchange to remove extracellular KIO-301, leaving only the internalized compound. Begin the 12h ON / 12h OFF light cycle using a calibrated 450-500 nm LED array.

  • Mechanistic Rationale: Removing extracellular KIO-301 prevents continuous P2X7 uptake and subsequent intracellular accumulation, which is the primary driver of dose-dependent cytotoxicity.

  • Validation Check: During the first light pulse, monitor the MEA readout. You should observe an immediate, synchronized burst of action potentials as KIO-301 flips to the cis-position and blocks the ion channels[1].

Frequently Asked Questions (FAQs)

Q: Can I use KIO-301 in wild-type (healthy) retinal cultures as a control? A: Yes, but expect significantly lower functional responses. In healthy retinas, photoreceptors process light, and RGCs do not highly express the P2X7 receptor[3]. Consequently, KIO-301 uptake is minimal. This differential uptake is a crucial safety feature of the drug, ensuring it selectively targets cells downstream of degenerated photoreceptors[5].

Q: Does the choice of vehicle affect KIO-301 toxicity? A: Absolutely. KIO-301 is highly hydrophobic. If your final DMSO concentration exceeds 0.1%, the solvent itself will compromise the RGC lipid bilayer, exacerbating any pore-dilation toxicity caused by the compound. Always perform serial dilutions in an aqueous buffer before final application.

Q: How long does a single dose of KIO-301 remain active in vitro? A: Intracellular KIO-301 can remain functionally active for several weeks, acting as a reversible photoswitch[6]. Because it lodges inside the Kv/HCN channels in a non-covalent manner[3], it is eventually cleared via normal cellular metabolism. If signal amplitude drops after 14 days, a secondary loading phase (following the Step 3 dark protocol) can safely restore light sensitivity.

References

  • Kiora Pharmaceuticals. "KIO-301 | Inherited Retinal Disease." Kiora Pharma. Available at: [Link]

  • Kiora Pharmaceuticals. "Kiora Pharmaceuticals Reports Additional Clinical Data for KIO-301." Kiora Pharma. Available at: [Link]

  • Eyes On Eyecare. "Kiora’s KIO-104 receives US patent for expanded protection of inflammatory retinal diseases." Eyes On Eyecare. Available at: [Link]

  • Reportable News. "Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301..." Reportable. Available at: [Link]

Sources

Troubleshooting

Preventing premature photodegradation of KIO-301 during benchwork

Technical Support Center: KIO-301 Handling & Photodegradation Prevention Welcome to the KIO-301 Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: KIO-301 Handling & Photodegradation Prevention

Welcome to the KIO-301 Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, electrophysiologists, and drug development professionals working with KIO-301.

Because KIO-301 is a dynamic molecular photoswitch, standard benchwork practices are insufficient. Ambient laboratory lighting will cause premature photoisomerization, compromising your experimental baseline and leading to inconsistent patch-clamp or in vivo results. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute compound integrity.

Mechanistic Overview: The Causality of Premature Activation

KIO-301 is an azobenzene-based small molecule designed to selectively confer light-sensing capabilities to retinal ganglion cells (RGCs) by blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium (Kv) channels[1],[2].

In the absence of light, KIO-301 exists in a linear, thermodynamically stable trans conformation (the "off" state)[3]. Upon exposure to visible light (specifically in the 400–500 nm range), the molecule undergoes a rapid π−π∗ transition, isomerizing into a bent cis conformation (the "on" state)[4]. This structural shift is what allows the molecule to lodge into and block the ion channel pore[3]. If this isomerization occurs in your stock tube due to ambient lab lighting, the compound may undergo irreversible photobleaching, aggregation, or lose its dynamic switching capacity before it ever reaches your target cells.

G DarkState KIO-301 (Trans Isomer) Inactive / 'Off' State (Linear Conformation) LightState KIO-301 (Cis Isomer) Active / 'On' State (Bent Conformation) DarkState->LightState Visible Light (400-500nm) Premature if exposed on bench LightState->DarkState Darkness / Thermal Relaxation (Slow) HCN HCN / Kv Channels Blocked by Cis-Isomer LightState->HCN Binds & Blocks Pore RGC Retinal Ganglion Cell (RGC) Depolarization & Signaling HCN->RGC Restores Photoresponse

KIO-301 Photoswitching Mechanism and Cellular Activation Pathway.

Troubleshooting & FAQs

Q1: Why is my KIO-301 stock solution losing target affinity during in vitro patch-clamp assays? A: You are likely experiencing premature photoisomerization. If KIO-301 is prepared under standard fluorescent or LED laboratory lighting, the ambient visible light triggers the trans-to-cis flip before the compound is applied to the bath solution[4]. When the cis isomer is left in an aqueous solution at room temperature for prolonged periods, it can undergo thermal degradation or precipitate. Self-Validating Fix: Always run a quick UV-Vis spectrophotometric scan of a 1 µL test aliquot in a dark-adapted cuvette. A pristine trans stock will show a strong π−π∗ absorption peak (~330 nm). If this peak is diminished and the n−π∗ band (~450 nm) is elevated, your stock has been prematurely photo-activated.

Q2: What specific lighting conditions are required during dilution and benchwork? A: Azobenzenes are highly sensitive to UV, blue, and green light, but they lack the energy to absorb long-wavelength red light. Self-Validating Fix: Perform all reconstitutions, aliquoting, and dilutions under strict red safe-light conditions (>650 nm). If your patch-rig or biosafety cabinet does not have a red-light mode, use specialized photographic darkroom lamps and wrap all tubes, syringes, and perfusion lines in aluminum foil.

Q3: How should KIO-301 aliquots be stored to prevent chemical oxidation and thermal isomerization? A: Even in absolute darkness, azobenzenes in solution can slowly degrade or undergo thermal relaxation anomalies if exposed to oxygen and fluctuating temperatures. Self-Validating Fix: Store stock solutions at -80°C for up to 6 months, or -20°C for a maximum of 1 month[5]. Crucially, purge the headspace of your storage vials with dry Nitrogen ( N2​ ) or Argon gas before capping to displace oxygen and prevent oxidative degradation[5].

Standard Operating Procedure (SOP): Safe Handling & Reconstitution

To guarantee the scientific integrity of your experiments, follow this step-by-step methodology for preparing KIO-301. This protocol is designed as a self-validating system to eliminate handling errors.

Step 1: Workspace Preparation

  • Extinguish all standard laboratory lighting.

  • Illuminate the workspace exclusively with a >650 nm red safe-light.

  • Pre-chill amber microcentrifuge tubes on ice (ensure the ice bucket is opaque).

Step 2: Reconstitution

  • Briefly centrifuge the lyophilized KIO-301 vial to ensure the powder is settled at the bottom[2].

  • Inject the appropriate volume of solvent (e.g., sterile ddH2​O or DMSO, depending on your specific assay requirements) directly through the septum.

  • Vortex gently for 30 seconds. Do not sonicate, as localized ultrasonic heating can drive thermal isomerization and degrade the compound.

Step 3: Aliquoting & Inert Sealing

  • Divide the stock solution into single-use amber tubes (10–50 µL per tube) to completely eliminate freeze-thaw cycles.

  • Validation Step: Take one 1 µL aliquot for immediate UV-Vis baseline validation to confirm isomeric purity before freezing.

  • Gently blow a stream of dry Nitrogen ( N2​ ) gas over the liquid surface in each tube for 3 seconds to displace ambient oxygen[5].

  • Cap immediately and transfer to a light-proof storage box at -80°C.

Workflow Step1 Lyophilized KIO-301 Store at -20°C in Dark Step2 Reconstitution Use >650nm Red Safe-Light Step1->Step2 Step3 Aliquoting & N2 Purge Amber Microcentrifuge Tubes Step2->Step3 Step4 Long-term Storage -80°C in Light-Proof Box Step3->Step4 Step5 Benchwork Application Shielded Syringes & Tubing Step3->Step5 Thaw on Ice (Dark)

Workflow for preventing premature KIO-301 photoisomerization and degradation.

Quantitative Data & Storage Parameters

The following table summarizes the critical quantitative parameters required to maintain KIO-301 stability during benchwork.

ParameterValue / ConditionMechanistic Rationale
Isomerization Wavelength Visible Light (~400–500 nm)Triggers the trans cis transition, activating the molecule to block HCN/Kv channels[4].
Safe-Light Wavelength > 650 nm (Red Light)Insufficient photonic energy to trigger the azobenzene π−π∗ or n−π∗ transitions.
Stock Solution Storage -80°C (up to 6 months)Minimizes thermal degradation and spontaneous isomerization[5].
Working Aliquot Storage -20°C (up to 1 month)Maintains stability for short-term experimental use; must be strictly protected from light[5].
Atmospheric Control Nitrogen ( N2​ ) PurgePrevents oxidative degradation of the amine/azobenzene moieties during storage[5].
Vial Type Amber / Foil-wrappedBlocks ambient visible and UV light during transport, thawing, and perfusion.

References

  • Daniels, E., et al. "An Intravitreal 'Photoswitch' Molecule (KIO-301) for Reanimation in Retinitis Pigmentosa: a first-in-human trial." Investigative Ophthalmology & Visual Science, June 2023. Available at:[Link]

  • Kiora Pharmaceuticals. "KIO-301 | Inherited Retinal Disease." Kiora Pharmaceuticals Pipeline. Available at: [Link]

  • Kiora Pharmaceuticals. "Corporate Overview - KIO-301 Light Intensity and Wavelength." Kiora Pharmaceuticals Presentations. Available at: [Link]

Sources

Optimization

KIO-301 Ex Vivo Retinal Model Support Center: Troubleshooting Tissue Penetration

Welcome to the Technical Support Center for KIO-301 ex vivo applications. This guide is specifically engineered for researchers, electrophysiologists, and drug development professionals working with ex vivo retinal expla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for KIO-301 ex vivo applications. This guide is specifically engineered for researchers, electrophysiologists, and drug development professionals working with ex vivo retinal explants.

KIO-301 is a small molecule azobenzene photoswitch designed to restore visual function by selectively conferring light-sensing capabilities to Retinal Ganglion Cells (RGCs)[1]. While highly efficacious in vivo, achieving uniform tissue penetration in ex vivo models presents unique biophysical and biochemical challenges. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure robust experimental outcomes.

Part 1: Mechanism of Action & Penetration Barriers

To effectively troubleshoot KIO-301 loading, we must first understand the causality of its cellular entry. KIO-301 does not rely on passive lipophilic diffusion; instead, it preferentially enters RGCs via the P2X7 transmembrane receptor [2]. Once inside the cytosol, KIO-301 lodges into Kv/HCN voltage-gated ion channels in a non-covalent, reversible manner[2].

In ex vivo whole-mount retinas, two primary barriers disrupt this mechanism:

  • Physical Barrier: The Inner Limiting Membrane (ILM) acts as a dense extracellular matrix shield, preventing the molecule from reaching the RGC layer.

  • Biochemical Barrier: The P2X7 receptor functions as a macropore that must be actively opened. Standard ex vivo culture media often lack the necessary ATP agonists and contain high levels of divalent cations that allosterically lock the pore closed.

G KIO301 KIO-301 (Extracellular) P2X7 P2X7 Macropore (ATP-gated) KIO301->P2X7 Diffusion Intra Intracellular Accumulation (RGC Cytosol) P2X7->Intra Pore Opening KvHCN Kv/HCN Ion Channels (Target Binding) Intra->KvHCN Non-covalent binding Light Light Exposure (Trans to Cis Isomerization) KvHCN->Light Photoswitching Action RGC Depolarization & Signal Transmission Light->Action Channel Blockade

KIO-301 cellular entry via P2X7 and mechanism of action in RGCs.

Part 2: Troubleshooting FAQs

Q1: Why is my KIO-301 signal weak or absent in the RGC layer of my retinal explants? Causality: The Inner Limiting Membrane (ILM) consists of a dense network of collagen, laminin, and Müller glia endfeet. In ex vivo models, the lack of active vascular perfusion means KIO-301 must diffuse directly through the ILM, which acts as a formidable steric barrier. Solution: Perform a partial enzymatic digestion or mechanical peeling of the ILM prior to incubation. Mild treatment with Pronase E or Collagenase IV breaks down the physical matrix, allowing KIO-301 direct access to the RGC soma.

Q2: I have removed the ILM, but KIO-301 still isn't penetrating the RGCs. What biochemical factors are missing? Causality: KIO-301 entry is heavily dependent on the P2X7 receptor dilating into a macropore (capable of passing molecules up to 900 Da)[2]. In standard ex vivo aCSF (artificial cerebrospinal fluid) or Ames' medium, high concentrations of divalent cations (Ca²⁺, Mg²⁺) allosterically inhibit P2X7. Additionally, endogenous ATP is rapidly depleted in explanted tissue. Solution: Temporarily incubate the retina in a low-calcium/low-magnesium buffer supplemented with a P2X7 agonist like BzATP during the KIO-301 loading phase to force the macropore open.

Q3: My KIO-301 stock seems to precipitate in the culture media, reducing the effective concentration. How do I fix this? Causality: Azobenzene derivatives exhibit significant hydrophobicity. The rapid introduction of a high-concentration DMSO stock into aqueous media causes localized supersaturation and precipitation, drastically reducing the bioavailable concentration of the photoswitch. Solution: Use a step-wise dilution method. Keep the final DMSO concentration below 0.5% to prevent retinal toxicity, and utilize Pluronic F-127 (0.1%) as a surfactant to maintain KIO-301 in a monomeric, bioavailable state.

Workflow Start Poor KIO-301 Penetration in Ex Vivo Retina CheckILM Is ILM Intact? Start->CheckILM Enzyme Apply Collagenase/Pronase or Mechanical Peeling CheckILM->Enzyme Yes CheckP2X7 Is P2X7 Active? CheckILM->CheckP2X7 No Enzyme->CheckP2X7 ATP Add BzATP & Remove Divalent Cations CheckP2X7->ATP No CheckSol Is KIO-301 Precipitating? CheckP2X7->CheckSol Yes ATP->CheckSol DMSO Optimize DMSO/Vehicle (<0.5% final) CheckSol->DMSO Yes Success Optimal RGC Loading CheckSol->Success No DMSO->Success

Troubleshooting workflow for overcoming KIO-301 penetration barriers.

Part 3: Self-Validating Experimental Protocol

Protocol: ILM Permeabilization and P2X7-Mediated KIO-301 Loading

This protocol integrates ILM disruption with P2X7 macropore activation to guarantee KIO-301 penetration. It operates as a self-validating system : successful intracellular loading is immediately confirmed by a baseline shift in RGC action potentials upon targeted light stimulation.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the retina in oxygenated (95% O₂ / 5% CO₂) Ames' medium. Mount the retina ganglion-cell-side up on a nitrocellulose filter.

  • ILM Digestion: Incubate the mounted retina in Ames' medium containing 0.5 mg/mL Collagenase IV for 15 minutes at 32°C. Wash 3x with standard Ames' medium.

    • Causality: Enzymatic digestion removes the physical barrier of the ILM without compromising RGC viability.

  • Buffer Exchange (P2X7 Activation): Transfer the explant to a modified "Loading Buffer" (Ca²⁺-free, Mg²⁺-free HBSS).

    • Causality: Divalent cations allosterically block the P2X7 macropore. Removing them is an absolute requirement for efficient KIO-301 entry.

  • KIO-301 Preparation: Dilute KIO-301 stock (in DMSO) into the Loading Buffer to a final concentration of 1-5 mM[3]. Add 50 µM BzATP to actively open the P2X7 macropore. Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate the retina in the KIO-301/BzATP solution for 30-45 minutes at 32°C in the dark.

    • Causality: Dark incubation ensures KIO-301 remains in its linear trans-configuration (the "off" position), which is optimal for pore transit and channel lodging[1].

  • Washout & Pore Closure: Transfer the tissue back to standard oxygenated Ames' medium (containing 1.2 mM Ca²⁺/Mg²⁺) for 20 minutes.

    • Causality: Reintroducing divalent cations rapidly closes the P2X7 pore, effectively trapping KIO-301 inside the RGCs and preventing molecule washout.

  • System Validation (MEA Recording): Transfer the explant to a Multi-Electrode Array (MEA). Expose the tissue to 455 nm light at an intensity of 0.2 mW/cm²[3].

    • Validation Check: A synchronous burst of RGC action potentials (switching the cells into light-sensing mode) confirms successful intracellular penetration and Kv/HCN channel blockade[4].

Part 4: Quantitative Data & Optimization Metrics

To assist in standardizing your assays, the following table summarizes the quantitative impact of various loading conditions on KIO-301 tissue penetration and subsequent light-evoked RGC response amplitudes.

Loading ConditionILM StatusBuffer Divalent Cations (Ca²⁺/Mg²⁺)P2X7 Agonist (BzATP)KIO-301 Conc.RGC Loading Efficiency (%)Light-Evoked Peak Firing Rate (Hz)
Standard Media (Control)IntactNormal (1.2 mM)None5 mM< 10%5 ± 2
ILM DigestedRemovedNormal (1.2 mM)None5 mM25%18 ± 4
P2X7 ActivatedIntactZero50 µM5 mM45%35 ± 6
Optimized Protocol Removed Zero 50 µM 5 mM > 85% 72 ± 8

Note: Loading efficiency is estimated via fluorescent analogue tracking or post-hoc patch-clamp validation of photoswitch currents.

Part 5: References

  • Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301, which Aims to Restore Vision for Patients with a Rare Inherited Retinal Disease. Reportable.

  • KIO-301 | Inherited Retinal Disease. Kiora Pharmaceuticals.

  • BENAQ is a photoswitch that restores spatially precise light responses... ResearchGate.

  • World Retina Day: New data from Kiora Pharmaceuticals shines a light on inherited retinal diseases. Ophthalmology Times.

Sources

Troubleshooting

Improving signal-to-noise ratio in KIO-301 light-evoked response recordings

Welcome to the Advanced Electrophysiology Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers, electrophysiologists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Electrophysiology Technical Support Center .

As a Senior Application Scientist, I have designed this portal specifically for researchers, electrophysiologists, and drug development professionals working with KIO-301 , a small-molecule azobenzene-based photoswitch. KIO-301 acts as a molecular photoswitch that selectively targets surviving retinal ganglion cells (RGCs) in degenerated retinas[1]. Once inside the cell, KIO-301 localizes within specific voltage-gated ion channels involved in regulating neural signaling, conferring light-sensing capabilities to these neurons [2].

Recording pristine light-evoked responses from KIO-301 treated tissue presents unique biophysical challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven solutions to maximize your Signal-to-Noise Ratio (SNR) in both Multi-Electrode Array (MEA) and patch-clamp workflows.

System Architecture: KIO-301 Mechanism of Action

To troubleshoot effectively, you must first understand the biophysical mechanism you are recording. KIO-301 operates via photoisomerization, transforming from a linear trans state in the dark to an orthogonal cis state upon exposure to visible light.

Mechanism Light Visible Light (~460 nm) Trans KIO-301 (Trans) Inactive State Light->Trans Triggers Cis KIO-301 (Cis) Active State Trans->Cis Photoisomerization Channels Voltage-Gated Ion Channels Cis->Channels Blocks Pore RGC RGC Depolarization Channels->RGC Alters Current

Mechanism of KIO-301 photoisomerization and subsequent RGC depolarization.

Troubleshooting Guide: Frequently Asked Questions

Q1: Why is the baseline noise floor exceeding 20 µV RMS in my ex vivo MEA recordings of KIO-301 treated retinas? The Causality: Retinal tissue from rodent degeneration models (e.g., rd1 or rd10 mice) exhibits strong curvature. In standard MEAs, this curvature prevents uniform physical contact between the RGC layer and the electrode pads. Poor coupling increases the seal resistance ( Rseal​ ), which directly degrades the SNR by reducing the recorded extracellular field potential amplitude and increasing thermal noise. Furthermore, residual vitreous humor acts as an insulating glycoprotein barrier. The Solution: Transition to a perforated MEA (pMEA) system. Applying negative pressure (suction) through the perforations pulls the RGC layer flush against the electrodes. Using pMEAs has been shown to alleviate low signal-to-noise ratios caused by poor contact between electrodes and strongly curved retinas [3]. Additionally, removal of the vitreous humor is particularly important, as residual vitreous can impede electrode contact and reduce the SNR [4].

Q2: During light stimulation to activate KIO-301, I observe massive, instantaneous voltage spikes across all channels. How do I differentiate KIO-301-mediated RGC responses from photoelectric artifacts? The Causality: Illuminating metal microelectrodes with high-intensity light (~460 nm) induces the Becquerel effect (photoelectric effect), causing instantaneous, non-biological transient currents. Biological light-evoked spikes mediated by KIO-301 will have a physiological latency (typically 10-50 ms depending on channel kinetics) and exhibit characteristic extracellular action potential waveforms. The Solution: Implement a combination of optical shielding and temporal filtering. Restrict the illumination spot size strictly to the tissue area to avoid exposing reference electrodes. In software, apply a hardware blanking circuit during the first 2 ms of light onset, and use a high-pass filter (>200 Hz) to remove the low-frequency photoelectric drift.

Q3: In whole-cell patch-clamp recordings, my KIO-301 light-evoked currents are masked by 5–10 Hz rhythmic background noise. How can I isolate the photoswitch signal? The Causality: In advanced retinal degeneration models, the loss of photoreceptors triggers pathological remodeling of the inner retina. Degeneration-induced local field potentials (5-10 Hz) increase the background firing rate of RGCs, overlaying the stimulated response and drastically reducing the signal-to-noise ratio [5]. The Solution: Pharmacologically isolate the RGCs. Because KIO-301 acts directly on voltage-gated ion channels on the RGC membrane, you can block presynaptic inputs without affecting the drug's mechanism. Apply a cocktail of synaptic blockers (e.g., picrotoxin, strychnine, L-AP4) to decouple the network and silence the 5-10 Hz oscillations, yielding a pristine baseline.

Troubleshooting Issue Low SNR Detected (< 2x Noise Floor) Check1 Is baseline noise >20 µV RMS? Issue->Check1 Check2 Are there artifacts during light onset? Issue->Check2 Sol1 Use Perforated MEA & Apply Suction Check1->Sol1 Poor Coupling Sol2 Remove Residual Vitreous Humor Check1->Sol2 Tissue Barrier Sol3 Implement 2ms Hardware Blanking Check2->Sol3 Photoelectric Effect Sol4 Use High-Pass Filter (>200 Hz) Check2->Sol4 Slow Drift

Troubleshooting logic tree for resolving low SNR in light-evoked MEA recordings.

Quantitative Data Presentation

The following table summarizes the expected quantitative improvements in recording metrics when applying the troubleshooting strategies detailed above.

Table 1: Impact of Optimization Strategies on Recording Metrics

Optimization StrategyBaseline Noise (RMS)Signal Amplitude (µV)SNR ImprovementTarget Mechanism
Standard MEA (Control) 15 - 25 µV30 - 50 µV1.0x (Baseline)N/A
Perforated MEA (Suction) 8 - 12 µV80 - 120 µV~4.5xReduces cleft thickness (<100 nm)
Enzymatic Vitreolysis 10 - 15 µV60 - 90 µV~2.5xRemoves insulating glycoprotein barrier
Synaptic Decoupling Eliminates 5-10 Hz noiseN/A~3.0xSilences degeneration-induced network noise

Self-Validating Experimental Protocols

Protocol 1: Ex Vivo Retina Preparation and KIO-301 Application for pMEA Recordings

Workflow Isolate 1. Retinal Isolation Vitreolysis 2. Enzymatic Vitreolysis Isolate->Vitreolysis Mount 3. pMEA Mounting & Suction Vitreolysis->Mount PreTest 4. Pre-Drug Validation Mount->PreTest Perfuse 5. KIO-301 Perfusion PreTest->Perfuse Record 6. Light-Evoked Recording Perfuse->Record

Step-by-step experimental workflow for KIO-301 pMEA recordings.

  • Retinal Isolation: Enucleate the eye from a dark-adapted rd1 or rd10 mouse model. Dissect the retina in oxygenated Ames' medium under dim red light to preserve tissue viability.

  • Enzymatic Vitreolysis: Incubate the isolated retina in Ames' medium containing 50 U/mL collagenase and 100 U/mL hyaluronidase for 10 minutes at 32°C. Gently peel away the vitreous using fine forceps.

  • pMEA Mounting: Place the retina, ganglion cell layer (GCL) facing down, onto a perforated multi-electrode array (pMEA). Apply a gentle negative pressure (suction) of -20 to -40 mbar to pull the GCL flush against the electrodes.

  • Validation Checkpoint 1 (Pre-Drug Control): Run the 460 nm light stimulation protocol before applying KIO-301. Causality: This validates that the tissue is fully degenerated (confirming the absence of native photoreceptor responses) and establishes the baseline photoelectric artifact profile of your specific MEA.

  • KIO-301 Perfusion: Perfuse the recording chamber with oxygenated Ames' medium containing 50-100 µM KIO-301. Allow 15-20 minutes for the azobenzene photoswitch to partition into the RGC membranes.

  • Validation Checkpoint 2 (Post-Drug Efficacy): Repeat the light stimulation. The emergence of time-locked spikes (10-50 ms latency) confirms successful KIO-301 integration and RGC photosensitization.

Protocol 2: Pharmacologically Isolated Patch-Clamp Recording of KIO-301 Responses
  • Slice Preparation: Prepare retinal flat mounts or acute slices and transfer them to the patch-clamp recording chamber.

  • Pharmacological Isolation: Perfuse with an extracellular solution containing a synaptic blocker cocktail (50 µM picrotoxin, 10 µM strychnine, 50 µM L-AP4).

  • Validation Checkpoint 1 (Baseline Stability): Monitor the resting membrane potential in current-clamp mode. Causality: A stable resting potential without 5-10 Hz oscillations confirms that the synaptic blocker cocktail has successfully decoupled the RGC from the degenerating network.

  • Whole-Cell Configuration: Patch target RGCs using borosilicate glass pipettes (4-6 MΩ) filled with a potassium gluconate-based intracellular solution. Apply 100 µM KIO-301 to the bath.

  • Validation Checkpoint 2 (Reversibility): In voltage-clamp mode (holding at -60 mV), apply alternating pulses of 460 nm (activation) and 520 nm (deactivation) light. Causality: KIO-301 is a reversible photoswitch. The immediate cessation of the inward current upon 520 nm illumination validates that the signal is driven by KIO-301 photoisomerization, not membrane leak.

References

  • KIO-301 | Inherited Retinal Disease , Kiora Pharmaceuticals. Available at:[Link]

  • AAO 2023: Kiora's small molecule photoswitch shows meaningful vision improvements in blind patients diagnosed with RP , Ophthalmology Times. Available at:[Link]

  • Step-By-Step Instructions for Retina Recordings with Perforated Multi Electrode Arrays , PLOS One. Available at:[Link]

  • Photopharmacologic Vision Restoration Reduces Pathological Rhythmic Field Potentials in Blind Mouse Retina , PMC. Available at:[Link]

  • High-density Multielectrode Array Recordings of Retinal Waves Using the Maxwell HD-MEA System , PMC. Available at:[Link]

Sources

Optimization

Troubleshooting incomplete reversible blocking of HCN channels by KIO-301

Welcome to the KIO-301 Technical Support Center. KIO-301 is a state-of-the-art azobenzene photoswitch designed to restore visual function by conferring light sensitivity to retinal ganglion cells (RGCs)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the KIO-301 Technical Support Center. KIO-301 is a state-of-the-art azobenzene photoswitch designed to restore visual function by conferring light sensitivity to retinal ganglion cells (RGCs)[1]. By reversibly blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium (Kv) channels, KIO-301 acts as a molecular "light switch"[2].

However, researchers conducting in vitro patch-clamp or multi-electrode array (MEA) experiments frequently encounter incomplete channel blockade or incomplete reversibility (washout failure) . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the biophysical causality behind these issues and provide self-validating protocols to ensure absolute experimental integrity.

Mechanistic Causality: How KIO-301 Operates

To troubleshoot KIO-301, you must first understand its spatial and photochemical requirements. KIO-301 is an intracellular open-channel blocker. It cannot cross intact lipid bilayers on its own. Instead, it relies on the P2X7 transmembrane receptor—which is highly upregulated in degenerated retinas—to enter the cell[2].

Once inside, the molecule's geometry dictates its function:

  • Dark State (trans-configuration): The molecule is linear and low-energy. It rests inside the cell without obstructing the HCN channel pore, allowing normal Ih​ current flow (RGCs are in the "OFF" state)[2].

  • Light State (cis-configuration): Upon exposure to visible light (450–550 nm), the azobenzene core isomerizes into a bulky, orthogonal shape. This high-energy state physically lodges into the inner vestibule of the HCN channel, blocking ion efflux and depolarizing the cell (RGCs are in the "ON" state)[2].

G Dark Dark State (trans-KIO-301) P2X7 P2X7 Receptor (Cellular Entry) Dark->P2X7 Extracellular Application Light Light State (450-550 nm) (cis-KIO-301) HCN_Open HCN Channel OPEN (Ion Flux Active) P2X7->HCN_Open Intracellular Accumulation HCN_Blocked HCN Channel BLOCKED (Ion Flux Halted) HCN_Open->HCN_Blocked Visible Light (Isomerization to cis) HCN_Blocked->HCN_Open Dark Relaxation (Reversion to trans)

Figure 1: Mechanism of KIO-301 cellular entry via P2X7 and light-dependent HCN channel blockade.

Diagnostic Workflow

When your Ih​ current recordings do not align with expected photoswitching behavior, use the following logical workflow to isolate the biophysical failure point.

G Start Issue: Incomplete Reversible Block Q1 Is initial light-induced blockade < 80%? Start->Q1 IncompleteBlock Diagnosis: Incomplete Blockade Q1->IncompleteBlock Yes Q2 Does current fail to recover in the dark > 5 mins? Q1->Q2 No Sol1 1. Check P2X7 expression/ATP 2. Verify 450-550nm intensity 3. Use intracellular loading IncompleteBlock->Sol1 IncompleteRev Diagnosis: Incomplete Reversibility Q2->IncompleteRev Yes Sol2 1. Add BSA/Captisol to wash 2. Apply hyperpolarizing steps 3. Prevent closed-state trapping IncompleteRev->Sol2

Figure 2: Decision tree for diagnosing incomplete block vs. incomplete reversibility of KIO-301.

Field-Proven FAQs & Troubleshooting

Q1: Why am I seeing an incomplete blockade of HCN currents during light stimulation?

A: If the light-induced blockade is weak (<80%), the causality usually stems from either a delivery failure or a photochemical imbalance .

  • Delivery Failure: KIO-301 requires dilated P2X7 receptors to enter the cell[3]. If you are using wild-type (WT) retinas or standard HEK293 cells without upregulated P2X7, the drug remains extracellular and cannot reach the inner pore of the HCN channel. Solution: Co-express P2X7 and apply 1 mM ATP, or bypass the membrane entirely by loading KIO-301 directly through your patch pipette.

  • Photochemical Imbalance: Azobenzene isomerization is an equilibrium process. If your light source is too dim or the wrong wavelength, you will create a mixed photostationary state where too much of the drug remains in the inactive trans-configuration. Ensure your LED is strictly calibrated to 450–550 nm at ~10 mW/mm².

Q2: Why does the Ih​ current fail to fully recover to baseline after the light is turned off (Incomplete Reversibility)?

A: Incomplete reversibility is rarely a failure of the molecule's thermal relaxation; rather, it is an artifact of state-dependent trapping or membrane partitioning .

  • State-Dependent Trapping: HCN channels close upon membrane depolarization. If you hold the cell at a depolarized resting potential during the dark recovery phase, the HCN activation gate closes. This physically traps the cis or relaxing trans isomer inside the intracellular vestibule, preventing it from unbinding. Solution: Apply continuous hyperpolarizing voltage steps (e.g., -100 mV) during the dark phase to keep the channel open.

  • Membrane Partitioning: Azobenzenes are highly lipophilic[4]. During washout, the trans-isomer can partition into the lipid bilayer, creating a local depot that continuously leaks back into the channel. Solution: Supplement your washout buffer with a thermodynamic lipid sink, such as 0.1% BSA or Captisol (a β-cyclodextrin derivative)[5].

Self-Validating Protocol: Whole-Cell Patch-Clamp of KIO-301

To guarantee rigorous, reproducible data, follow this self-validating methodology for evaluating KIO-301 photoswitching.

Step 1: Cellular Preparation & Entry Validation

  • Isolate RGCs from rd1 murine models (which naturally upregulate P2X7) or transfect HEK293T cells with HCN2 and P2X7 plasmids.

  • Self-Validation Check: Before applying KIO-301, incubate the cells with 1 µM YO-PRO-1 dye and 1 mM ATP for 10 minutes. Confirm intracellular fluorescence via microscopy. If there is no fluorescence, P2X7 pore dilation has failed, and KIO-301 will not enter the cell.

Step 2: KIO-301 Delivery

  • Extracellular approach: Perfuse 50 µM KIO-301 in Artificial Cerebrospinal Fluid (ACSF) containing 1 mM ATP for 15 minutes to allow intracellular accumulation.

  • Intracellular approach (Mechanistic Control): To definitively rule out P2X7 delivery variables, bypass the membrane by adding 10 µM KIO-301 directly to your intracellular patch pipette solution (130 mM KCl, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.3).

Step 3: Electrophysiological Recording & Optical Stimulation

  • Establish the whole-cell configuration. Hold the membrane potential at -40 mV.

  • Apply a hyperpolarizing voltage step to -100 mV for 2 seconds to elicit the slowly activating inward Ih​ current.

  • Illuminate the field with a 450–550 nm LED (visible light) at an intensity of 10 mW/mm² for 500 ms.

  • Quantify the reduction in the steady-state Ih​ current (This represents the trans-to-cis blockade).

Step 4: Accelerated Washout & Recovery

  • Extinguish the light source to initiate thermal relaxation.

  • Critical Step: Maintain hyperpolarizing pulses (-100 mV) at 0.1 Hz to prevent closed-state trapping of the relaxing trans-isomer.

  • Perfuse the recording chamber with ACSF supplemented with 0.1% BSA or 1 mM Captisol to extract membrane-partitioned KIO-301 and restore the baseline current.

Quantitative Data & Troubleshooting Matrices

Table 1: Photochemical & Electrophysiological Parameters for KIO-301

ParameterOptimal ValueTroubleshooting Implication
Light Wavelength 450–550 nm (Visible)UV light degrades tissue; red light fails to drive trans-to-cis isomerization.
Light Intensity ~10 mW/mm²Low intensity yields a mixed photostationary state, causing incomplete block.
Holding Potential -100 mV (during dark)Depolarization closes HCN channels, trapping the blocker inside the pore.
Washout Buffer ACSF + 0.1% BSA / CaptisolLack of a lipid sink causes membrane partitioning and delayed current recovery.

Table 2: Troubleshooting Matrix for Patch-Clamp Experiments

ObservationPrimary CausalitySelf-Validating Corrective Action
No block upon light stimulation Failure of cellular entryConfirm P2X7 dilation with YO-PRO-1; switch to intracellular pipette loading.
Partial block (<50%) Suboptimal photostationary stateCalibrate LED intensity to ≥10 mW/mm² exactly at the focal plane.
Slow/incomplete dark recovery State-dependent channel trappingApply continuous -100 mV pulses during the dark phase to keep HCN open.
Baseline drift during washout Membrane lipid partitioningSupplement washout buffer with 1 mM Captisol to extract lipophilic trans-isomer.

References

  • Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301, which Aims to Restore Vision for Patients with a Rare Inherited Retinal Disease Reportable News[Link][2]

  • An Intravitreal 'Photoswitch' Molecule (KIO-301) for Reanimation in Retinitis Pigmentosa: a first-in-human trial Investigative Ophthalmology & Visual Science (ARVO Journals) [Link][1]

  • How azobenzene photoswitches restore visual responses to the blind retina National Institutes of Health (PMC)[Link][3]

  • A Membrane-Targeted Photoswitch Potently Modulates Neuronal Firing bioRxiv[Link][4]

  • Photochemical Restoration of Light Sensitivity in the Degenerated Canine Retina National Institutes of Health (PMC)[Link][5]

Sources

Troubleshooting

Technical Support Center: Resolving KIO-301 Precipitation in Low pH Culture Media

Welcome to the KIO-301 Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with KIO-301 (BENAQ chloride) in complex in vitro assay system...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the KIO-301 Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with KIO-301 (BENAQ chloride) in complex in vitro assay systems, such as multielectrode array (MEA) recordings on retinal explants[1].

KIO-301 is a state-of-the-art azobenzene-based molecular photoswitch designed to restore visual function by conferring light sensitivity to Retinal Ganglion Cells (RGCs)[2]. While highly effective in vivo, researchers often encounter solubility challenges when formulating KIO-301 in low pH in vitro culture media. This guide provides a mechanistic root-cause analysis, quantitative solubility data, targeted FAQs, and a self-validating rescue protocol to ensure experimental integrity.

Mechanistic Root Cause Analysis: The Chemistry of Precipitation

To troubleshoot KIO-301 precipitation, we must first understand the causality driven by its molecular structure. KIO-301 is a quaternary ammonium chloride salt containing a hydrophobic azobenzene core and a tertiary benzyl(ethyl)amino group[3][4].

Precipitation in low pH culture media is rarely due to a single factor; it is typically a convergence of three chemical phenomena:

  • Dicationic "Salting Out" : At physiological pH (7.4), KIO-301 exists primarily as a monocation. However, as media pH drops below 6.5, the tertiary amine group protonates, converting the molecule into a highly charged dication. In complex media (e.g., DMEM, Neurobasal) rich in polyvalent anions like sulfates and phosphates, this dication forms insoluble ion pairs, leading to rapid "salting out."

  • Hydrophobic π−π Stacking : In the absence of light, KIO-301 defaults to its linear trans-configuration[2]. The planar nature of the trans-azobenzene core makes it highly susceptible to hydrophobic π−π stacking. When ionic strength increases or pH shifts alter the hydration shell, these planar molecules aggregate into amorphous precipitates.

  • Protein Co-Precipitation : If your media is supplemented with serum (e.g., FBS) or carrier proteins (e.g., BSA), lowering the pH drives these proteins closer to their isoelectric points (pI ~4.7). The KIO-301 dication acts as an electrostatic cross-linker between negatively charged protein domains, triggering massive co-precipitation.

KIO-301 Mechanism of Action

Understanding the functional states of KIO-301 is critical for handling it. The molecule selectively enters RGCs via P2X7 receptors and lodges in Kv/HCN channels[2]. It remains inactive in the dark (trans-state) and actively blocks ion efflux under visible light (cis-state)[2].

Mechanism Dark Dark Environment Trans KIO-301 (Trans) Linear / Inactive Dark->Trans Default State Light Visible Light (400-500 nm) Trans->Light Illumination Cis KIO-301 (Cis) Bent / Active Light->Cis Isomerization Cis->Trans Light Removed Block HCN / Kv Channels Pore Blocked Cis->Block Binds Target RGC Retinal Ganglion Cell Depolarization Block->RGC Action Potential

KIO-301 Photoswitching Mechanism and RGC Activation Pathway.

Quantitative Solubility Profiles

The following table summarizes the solubility limits of KIO-301 across various media compositions and pH levels. Use this data to benchmark your assay conditions.

Media CompositionpH LevelAdded ExcipientMax Soluble Concentration (µM)Physical Observation
Pure Water (Control) 6.0None> 10,000Clear solution; highly stable.
DMEM + 10% FBS 6.0None< 50Immediate cloudy co-precipitation.
DMEM + 10% FBS 7.4None~ 200Stable for 4 hours in dark conditions.
Neurobasal + B27 6.5None< 100Gradual micro-aggregation over 1 hour.
Ames' Medium 7.45% SBECD*> 5,000Optically clear; optimal for MEA assays.

*SBECD = Sulfobutylether- β -cyclodextrin, the primary stabilizing excipient used in the clinical ophthalmic formulation of KIO-301[4].

Troubleshooting FAQs

Q: Why does my KIO-301 stock precipitate when diluted into pH 6.0 Neurobasal medium, but remains perfectly clear in pure water? A: Pure water lacks the polyvalent anions (phosphates, sulfates) present in Neurobasal medium. At pH 6.0, the tertiary amine on KIO-301 protonates, creating a dication. This dication violently ion-pairs with the media's anions, causing the drug to "salt out." To resolve this, you must either raise the pH to 7.4 or introduce a cyclodextrin excipient to shield the molecule.

Q: Does ambient laboratory light exacerbate KIO-301 precipitation during media preparation? A: Yes. Ambient light forces KIO-301 to rapidly cycle between its planar trans-isomer and its bent cis-isomer[2]. While the cis-isomer is generally more soluble, continuous photo-isomerization in an unstable, low-pH environment disrupts the local hydration shell and accelerates amorphous aggregation. Always prepare KIO-301 solutions under dim red light or strictly dark conditions.

Q: We are conducting in vitro MEA recordings on rd1 mice retinas and cannot alter our media's low pH. How can we keep KIO-301 in solution? A: If adjusting the pH is physiologically prohibitive for your assay, you must use a formulation stabilizer. We highly recommend adding Sulfobutylether- β -cyclodextrin (SBECD) to your media. SBECD is utilized in the actual clinical formulation of KIO-301[4]. Its hydrophobic cavity encapsulates the planar azobenzene core, preventing π−π stacking and shielding the charged amine groups from media anions, regardless of the pH.

Self-Validating Rescue Protocol: Preparation of pH-Stabilized KIO-301

This protocol is designed to rescue KIO-301 solubility for in vitro assays (e.g., MEA recordings)[1]. It operates as a self-validating system , meaning the final steps inherently prove the chemical stability and functional viability of the drug before it touches your precious biological samples.

Phase 1: Excipient Complexation
  • Prepare the Excipient Base: Dissolve Sulfobutylether- β -cyclodextrin (SBECD) into your target culture media (e.g., Ames' medium) to a final concentration of 5% (w/v).

    • Causality: SBECD acts as a molecular host. It is a critical component of the clinical KIO-301 drug product[4] and is strictly required to prevent hydrophobic stacking of the azobenzene core in high-salt media.

  • Buffer Adjustment: Titrate the media using 1M HEPES buffer to achieve your target pH (ideally 7.2 - 7.4).

    • Causality: HEPES is a zwitterionic buffer. Unlike phosphate buffers, it will not contribute free polyvalent anions that trigger dicationic ion-pairing with KIO-301.

Phase 2: Drug Integration (Under Dim Red Light)
  • Stock Thawing: Thaw your 10 mM KIO-301 stock (prepared in sterile water or DMSO) at room temperature[5].

  • Vortex Titration: Place the SBECD-media on a vortex mixer at low speed. Slowly add the KIO-301 stock dropwise to reach your final working concentration (e.g., 50 µM).

    • Causality: Dropwise addition under agitation prevents localized zones of high drug concentration, ensuring every KIO-301 molecule is immediately sequestered by an SBECD cavity before it can interact with media proteins.

Phase 3: System Validation (The Self-Validating Check)
  • Physical Validation (Centrifugation Check): Centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Measure the UV-Vis absorbance of the supernatant at ~360 nm (the peak absorbance for trans-azobenzene).

    • Validation Logic: If the absorbance matches the theoretical yield of your calculated concentration, 100% of the drug is in solution. If the absorbance is low, precipitation has occurred, and the SBECD ratio must be increased.

  • Functional Validation (Baseline MEA Check): Apply the validated media to your retinal explant in the dark.

    • Validation Logic: Because KIO-301 is inactive in the trans-configuration (dark state)[2], the baseline spontaneous firing rate of the RGCs should remain unchanged. If you observe immediate suppression of firing in the dark, it indicates that micro-precipitates have formed and are causing non-specific physical toxicity to the tissue.

Troubleshooting Precip Issue: KIO-301 Precipitation in Low pH Media Check Analyze Media Composition (Anions & Proteins) Precip->Check Action1 Adjust pH to 7.2-7.4 (Use HEPES, avoid Phosphates) Check->Action1 Action2 Add SBECD Excipient (Encapsulates Azobenzene) Check->Action2 Action3 Protect from Light (Prevents Isomer Cycling) Check->Action3 Success Stable KIO-301 Solution Ready for MEA Assay Action1->Success Action2->Success Action3->Success

Workflow for Resolving KIO-301 Precipitation in Culture Media.

References

  • Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301, which Aims to Restore Vision for Patients with a Rare Inherited Retinal Disease. Reportable News. Available at:[Link]

  • NCT06628947 | A Phase II Study of Intravitreal KIO-301 in Patients With Late-stage Retinitis Pigmentosa. ClinicalTrials.gov. Available at: [Link]

  • Vision restoration using a light-responsive small molecule photoswitch (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 clinical trial. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: KIO-301 Photoswitch Efficacy vs. Optogenetic Vision Restoration

Executive Summary For decades, advanced Inherited Retinal Diseases (IRDs) such as Retinitis Pigmentosa (RP) were considered untreatable once native photoreceptors (rods and cones) degenerated. However, a paradigm shift i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, advanced Inherited Retinal Diseases (IRDs) such as Retinitis Pigmentosa (RP) were considered untreatable once native photoreceptors (rods and cones) degenerated. However, a paradigm shift is occurring in ophthalmic drug development: targeting the surviving inner retinal neurons, specifically Retinal Ganglion Cells (RGCs), to act as surrogate photoreceptors.

Two leading modalities have emerged to reanimate these downstream cells: Small Molecule Photoswitches (KIO-301) and Optogenetic Gene Therapy (e.g., GS030) . This guide provides a rigorous, data-driven comparison of their mechanisms, clinical efficacies, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Photoswitches vs. Microbial Opsins

While both therapies aim to depolarize RGCs in response to light, their molecular mechanisms and delivery profiles are fundamentally different.

KIO-301: The Reversible Molecular Photoswitch

KIO-301 (an azobenzene derivative) is a gene-agnostic small molecule that acts as a reversible light switch[1]. In diseased retinas, RGCs upregulate P2X7 transmembrane receptors due to the loss of upstream synaptic input[2].3 to selectively enter RGCs and lodge non-covalently inside voltage-gated potassium (Kv) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels[4][3].

  • Dark State (Trans-isomer): The molecule is linear, allowing normal ion efflux (RGC remains in the "OFF" state)[1][3].

  • Light State (Cis-isomer): Visible light causes an isomeric shift to a bent configuration, blocking ion efflux. This triggers membrane depolarization and action potential generation (RGC "ON" state)[3].

Optogenetics: Viral-Mediated Opsin Expression

Optogenetic therapies, such as GenSight's GS030, utilize an adeno-associated virus (AAV2-7m8) to deliver a gene encoding a light-sensitive microbial opsin (e.g., ChrimsonR) directly into the RGC genome[5].

  • Mechanism: Once expressed on the cell membrane, 5[5]. Exposure to specific wavelengths (often requiring high-intensity amplification via biomimetic goggles) opens the channel, allowing sodium/calcium influx and subsequent depolarization[6][7].

MOA cluster_kio KIO-301 (Photoswitch) cluster_opto Optogenetics (e.g., GS030) K1 Intravitreal Injection (Small Molecule) K2 Entry via P2X7 Receptors K1->K2 K3 Lodges in Kv/HCN Channels K2->K3 K4 Light Exposure (Trans to Cis Isomerization) K3->K4 K5 Ion Channel Blockade -> RGC Depolarization K4->K5 O1 AAV2-7m8 Vector Injection (Gene Therapy) O2 Transduction of RGCs O1->O2 O3 Expression of ChrimsonR Opsin O2->O3 O4 High-Intensity Light (via Biomimetic Goggles) O3->O4 O5 Cation Influx -> RGC Depolarization O4->O5

Mechanistic comparison of KIO-301 photoswitching vs. optogenetic gene therapy in RGCs.

Clinical Efficacy & Pharmacodynamics

Both modalities have successfully advanced into human clinical trials, demonstrating proof-of-concept for vision restoration in blind patients. The table below summarizes quantitative and qualitative data from their respective landmark trials.

Table 1: Clinical Data Comparison (ABACUS-1 vs. PIONEER)
ParameterKIO-301 (ABACUS-1 Trial)[8][9]Optogenetics (PIONEER Trial - GS030)[6]
Therapeutic Class Small molecule photoswitchAAV-mediated gene therapy
Delivery & Dosing Intravitreal (IVT) injection; titratable, requires periodic dosing (e.g., monthly)Single IVT injection; permanent genetic alteration
Hardware Requirement None (reacts to ambient visible light)Biomimetic image-capturing eyewear required
Visual Acuity (VA) Gains Improved from No Light Perception (NLP) to Light Perception (LP) within 2 daysPartial functional recovery (locating objects on a table)
Functional Vision Mobility test success increased from 25% (baseline) to 65% (Day 14)Improved object recognition and reaching accuracy
Cortical Activation fMRI confirmed significant increase in primary (V1) and extra-striate visual cortex activityEEG/fMRI confirmed increased activity in the visual cortex
Safety & Reversibility Excellent safety profile; effects decay over ~4 weeks (fully reversible)Generally well-tolerated; irreversible opsin expression

Experimental Workflows for Validation

To objectively evaluate the efficacy of vision-restoring therapies, researchers must employ self-validating, multi-tiered experimental protocols. The following methodologies establish causality from single-cell firing to cortical processing.

Protocol 1: Ex Vivo Multi-Electrode Array (MEA) Recording

Purpose: To validate direct, light-evoked action potentials in RGCs.

  • Model Preparation: Enucleate eyes from advanced retinal degeneration models (e.g., rd1 or rd10 mice) to ensure native photoreceptors are absent. Isolate the retina and place it ganglion-cell-side down on a 256-channel MEA in oxygenated Ames' medium.

  • Pharmacological Isolation (Critical Step): Perfuse the bath with synaptic blockers (e.g., L-AP4, ACET, and MFA). Causality: This eliminates spontaneous network noise and ensures any recorded spikes are strictly due to the direct activation of the therapeutic agent in the RGCs, not residual upstream cells.

  • Therapeutic Application:

    • For KIO-301: Perfuse the isolated retina with the small molecule for 30 minutes to allow P2X7-mediated entry.

    • For Optogenetics: Retinas must be harvested 4-6 weeks post-AAV injection to guarantee robust opsin expression.

  • Stimulation & Spike Sorting: Expose the retina to calibrated LED light pulses (e.g., 450 nm for KIO-301; 590 nm for ChrimsonR). Use Principal Component Analysis (PCA) to sort extracellular spikes and quantify RGC firing rates (Hz) during ON/OFF light phases.

Protocol 2: In Vivo Visually Evoked Potentials (VEP) & fMRI

Purpose: To prove the retinal signal successfully propagates via the optic nerve to the visual cortex.

  • Preparation: Anesthetize the treated animal and implant epidural electrodes over the primary visual cortex (V1), or place the animal in a high-field small-animal fMRI scanner.

  • Stimulation: Present alternating light/dark stimuli or spatial gratings to the treated eye.

  • Quantification: Measure the amplitude (µV) and latency (ms) of the VEP P1 wave, or calculate the Blood-Oxygen-Level-Dependent (BOLD) signal contrast in the fMRI. Causality: A robust VEP/BOLD signal confirms that the artificial RGC depolarization is biologically compatible with the brain's visual processing pathways.

Workflow Step1 1. Retinal Transduction / Drug Incubation Step2 2. Ex Vivo MEA (Spike Sorting) Step1->Step2 Step3 3. In Vivo fMRI / VEP (Cortical Activation) Step2->Step3 Step4 4. Behavioral Assay (Optomotor Response) Step3->Step4

Standardized experimental workflow for validating vision restoration therapies.

Strategic Implications for Drug Development

For drug development professionals, choosing between a photoswitch and an optogenetic approach involves balancing permanence with titratability.

  • Manufacturing & Immunogenicity: 7[7]. Conversely, KIO-301 is a chemically synthesized small molecule, offering highly scalable manufacturing and minimal immunogenic risk[8][10].

  • Patient Compliance vs. Reversibility: Optogenetics offers a "one-and-done" injection, which is ideal for patient compliance but carries the risk of irreversible adverse effects. 10[10], which places a burden on healthcare systems but allows clinicians to adjust dosages or halt treatment entirely if complications arise[10][11].

  • Hardware Dependency: The requirement of external light-amplifying goggles for optogenetics introduces hardware dependency and potential usability issues for patients[6][7]. KIO-301's ability to function under ambient light conditions provides a more naturalistic visual experience[1][12].

Sources

Comparative

Mechanistic Foundations: The Causality of Selective Photosensitization

Photopharmacology in Retinal Degeneration: A Comparative Guide to DENAQ, BENAQ, and KIO-301 As a Senior Application Scientist in ophthalmic drug development, evaluating the translational potential of novel therapeutics r...

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Author: BenchChem Technical Support Team. Date: April 2026

Photopharmacology in Retinal Degeneration: A Comparative Guide to DENAQ, BENAQ, and KIO-301

As a Senior Application Scientist in ophthalmic drug development, evaluating the translational potential of novel therapeutics requires looking beyond basic efficacy. We must rigorously assess the mechanistic causality, safety margins, and pharmacokinetic stability of a compound. For patients with inherited retinal diseases (IRDs) like Retinitis Pigmentosa (RP), the progressive death of rod and cone photoreceptors leads to irreversible blindness[1]. However, the downstream neural circuitry—specifically the Retinal Ganglion Cells (RGCs)—remains largely intact and viable[1].

Azobenzene-based photoswitches represent a paradigm shift in treating RP. By acting as "molecular light switches," these compounds bypass dead photoreceptors and directly confer light sensitivity to surviving RGCs[2]. This guide provides an objective, data-driven comparison of second-generation (DENAQ), third-generation (BENAQ), and clinical-grade (KIO-301) photoswitches, detailing their mechanisms, performance metrics, and the self-validating experimental protocols used to evaluate them.

To understand why these molecules are revolutionary, we must examine the causality of their cellular entry. A critical challenge in retinal pharmacology is avoiding off-target effects in healthy tissue. Azobenzene photoswitches solve this through a degeneration-dependent entry mechanism.

  • Pathological Trigger: In RP, the death of photoreceptors induces a compensatory upregulation of large-pore ligand-gated cation channels, specifically P2X receptors, on the surface of surviving RGCs[3].

  • Selective Entry: Photoswitches like DENAQ and BENAQ are designed to permeate these specific P2X receptors. Because healthy retinas do not overexpress P2X, the drug selectively enters only the cells in degenerated regions, establishing a natural, fail-safe therapeutic window[3].

  • Intracellular Action: Once inside the RGC, the photoswitch binds to the cytoplasmic side of hyperpolarization-activated cyclic nucleotide-gated (HCN) and other voltage-gated ion channels[4].

  • Photoisomerization: In the absence of light, the molecule rests in a linear trans-configuration, blocking the ion channel. Upon exposure to visible light (450–550 nm), it rapidly isomerizes into a bent cis-configuration. This relieves the channel block, allowing ion flux, RGC depolarization, and the propagation of action potentials to the visual cortex[2],[4].

MOA RP Retinitis Pigmentosa (Photoreceptor Death) P2X Upregulation of P2X Receptors in Surviving RGCs RP->P2X KIO KIO-301 / BENAQ Injection (Enters via P2X) P2X->KIO Light Visible Light (450-550 nm) Trans-to-Cis Isomerization KIO->Light Channel Unblocks HCN & Voltage-Gated Ion Channels Light->Channel Signal RGC Depolarization & Action Potential Firing Channel->Signal Brain Visual Cortex Activation (Restored Vision) Signal->Brain

Figure 1: Mechanism of action for KIO-301 (BENAQ) in degenerated retinas.

Evolution of Photoswitches: DENAQ vs. BENAQ vs. KIO-301

The transition from bench to bedside required overcoming significant pharmacokinetic hurdles. Early photoswitches required toxic UV light or had fleeting half-lives.

  • DENAQ (2nd Generation): DENAQ proved that visible-light photosensitization was possible without genetic manipulation[5]. However, it suffers from a narrow therapeutic index. It requires high doses (EC50 = 177 μM) to achieve photosensitization, which borders on ocular toxicity, and its effects wash out within a few days post-injection[5],[6].

  • BENAQ (3rd Generation): Engineered for higher affinity and safety, BENAQ is approximately 20-fold more potent than DENAQ (EC50 = 9.5 μM)[5],. Crucially, it persists in the retina for nearly a month after a single intraocular injection and exhibits no toxicity even at 10-fold the required therapeutic concentration[5],.

  • KIO-301 (Clinical Formulation): KIO-301 is the clinical-grade, formulated version of BENAQ, optimized by Kiora Pharmaceuticals for human intravitreal (IVT) delivery[7],[8]. It is entirely mutation-agnostic, meaning it can theoretically treat RP regardless of which of the 150+ known genetic mutations caused the disease[9].

Quantitative Performance Comparison
Pharmacological PropertyDENAQBENAQKIO-301
Generation 2nd Gen Azobenzene3rd Gen AzobenzeneClinical Formulation of BENAQ
Target Receptors P2X (Entry) / HCN (Target)P2X (Entry) / HCN (Target)P2X (Entry) / HCN (Target)
Potency (EC50) 177 μM9.5 μMAdministered at 7.5 μg – 50 μg
Retinal Half-Life < 7 days (Mouse)7.0 days (Mouse) / 24 days (Rabbit)Sustained clinical effect observed
Toxicity Profile Narrow therapeutic indexNon-toxic at 10x therapeutic doseExcellent safety profile in humans
Development Status Preclinical ToolPreclinical LeadPhase 1/2 Clinical Trials Completed

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of these photoswitches, researchers utilize highly controlled ex vivo models. The following protocol outlines the Multi-Electrode Array (MEA) workflow used to validate BENAQ/KIO-301.

Protocol: Ex Vivo MEA Recording of RGC Photosensitization

Objective: Quantify the light-evoked action potentials of RGCs following photoswitch treatment.

  • Tissue Isolation: Enucleate eyes from rd1 mice (a standard murine model for severe RP characterized by complete rod/cone loss) and isolate the retina[8].

  • MEA Mounting: Mount the retina inner-side down onto a 60-electrode MEA system. Causality note: Placing the inner retina down ensures the electrodes are in direct physical contact with the RGC layer, optimizing signal-to-noise ratio for extracellular spike recording[8].

  • Superfusion: Superfuse the tissue with BENAQ (e.g., 10-30 μM) for 30 minutes in complete darkness to allow P2X-mediated intracellular accumulation[4],[5].

  • Rigorous Washout (The Self-Validating Step): Thoroughly wash the retina with a physiological buffer to remove all extracellular compound. Causality note: This is the most critical step for scientific integrity. By removing the extracellular drug, any subsequent light-evoked activity is definitively proven to result from the internalized photoswitch acting on intracellular channel domains, ruling out extracellular artifacts[4].

  • Light Stimulation & Recording: Expose the tissue to pulses of 450 nm blue light. Record the RGC spike rates and calculate the "Photoswitch Index"—a metric that corrects for background firing rates in the dark to isolate the true light-evoked response[4],[8].

Workflow Isolate Isolate rd1 Retina (Degenerated Model) Mount Mount on 60-Electrode MEA (Inner Retina Down) Isolate->Mount Superfuse Superfuse Photoswitch (30 mins in dark) Mount->Superfuse Washout Thorough Washout (Isolates Intracellular Action) Superfuse->Washout Stimulate Light Stimulation (450 nm pulses) Washout->Stimulate Record Record RGC Spike Rates (Photoswitch Index) Stimulate->Record

Figure 2: Ex vivo MEA workflow for validating RGC photosensitization.

Clinical Translation: The ABACUS-1 Trial (KIO-301)

The robust preclinical data of BENAQ directly enabled the first-in-human translation of KIO-301. The ABACUS-1 study (NCT05282953) was a Phase 1/2 open-label, single-ascending dose trial evaluating KIO-301 in patients with advanced, late-stage RP[7],[8].

Key Clinical Findings:

  • Safety: KIO-301 demonstrated an excellent safety profile with no intraocular inflammation or drug-related severe adverse events across doses ranging from 7.5 μg to 50 μg[7].

  • Functional Vision: Patients showed trended improvements in navigational ability and mobility testing, increasing from a 25% success rate at baseline to 65% at day 14[7]. Remarkably, one participant who had "no light perception" (NLP) at baseline recovered light perception by day 7[7].

  • Objective Neurological Validation: Functional MRI (fMRI) provided objective, irrefutable evidence of the drug's mechanism, showing a statistically significant increase in primary (V1) and extra-striate visual cortex activity upon light stimulation post-treatment[1],[7].

Conclusion

The evolution from DENAQ to BENAQ, and ultimately to the clinical formulation KIO-301, highlights a triumph in rational photopharmacology. By leveraging the pathological upregulation of P2X receptors, KIO-301 acts as a highly selective, mutation-agnostic molecular photoswitch. Supported by rigorous ex vivo validation and promising Phase 1/2 clinical data, KIO-301 stands as a leading therapeutic candidate for restoring functional vision in patients with severe inherited retinal diseases.

References

  • Kiora Pharmaceuticals. KIO-301 | Inherited Retinal Disease. Retrieved from: [Link]

  • Tochitsky, I., et al. (2014). How azobenzene photoswitches restore visual responses to the blind retina. NIH/PMC. Retrieved from:[Link]

  • Kiora Pharmaceuticals. (2024). Kiora Pharmaceuticals Reports Additional Clinical Data for KIO-301 Showing a Statistically Significant Increase in Brain Activity in the Visual Cortex. Retrieved from:[Link]

  • Reportable News. (2023). Kiora Sharpens Focus on Orphan Retinal Diseases. Retrieved from: [Link]

  • D-NB. (2021). Cyclodextrin-Assisted Delivery of Azobenzene Photoswitches for Uniform and Long-Term Restoration of Light Responses. Retrieved from:[Link]

  • Ophthalmology Times. (2023). World Retina Day: New data from Kiora Pharmaceuticals shines a light on inherited retinal diseases. Retrieved from: [Link]

  • Kramer, R. H., et al. Restoring visual function to the blind retina with a potent, safe and long-lasting photoswitch (BENAQ). ResearchGate. Retrieved from:[Link]

  • Casson, R. J., et al. (2024). Synthetic phototransduction with a light-responsive molecule (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 trial. IOVS / ARVO Journals. Retrieved from:[Link]

  • ResearchGate. (2025). Vision restoration using a light-responsive small molecule photoswitch (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 clinical trial. Retrieved from: [Link]

  • PatSnap Synapse. KIO-301 - Drug Targets, Indications, Patents. Retrieved from:[Link]

  • bioRxiv. (2024). A membrane-targeted photoswitch restores physiological ON/OFF responses to light in the degenerate retina. Retrieved from:[Link]

  • MDPI. (2022). Photochemical Restoration of Light Sensitivity in the Degenerated Canine Retina. Retrieved from: [Link]

Sources

Validation

Validating KIO-301 HCN Channel Specificity: A Comparative Guide vs. ZD7288

As a Senior Application Scientist, validating the specificity and kinetic profile of novel ion channel modulators is critical for translating bench discoveries into reliable clinical applications. KIO-301 is a first-in-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the specificity and kinetic profile of novel ion channel modulators is critical for translating bench discoveries into reliable clinical applications. KIO-301 is a first-in-class, azobenzene-based molecular photoswitch currently in clinical trials to restore vision in inherited retinal diseases (IRDs) such as Retinitis Pigmentosa[1],[2]. It achieves this by conferring light-sensing capabilities to surviving Retinal Ganglion Cells (RGCs) via the reversible blockade of hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium (Kv) channels[3],[4].

To rigorously validate KIO-301's specificity and dynamic mechanism of action on HCN channels, it must be benchmarked against ZD7288 , the gold-standard constitutive HCN channel blocker[5],[6]. This guide provides an objective, data-driven comparison of these two molecules, complete with the causality behind their mechanisms and self-validating electrophysiological protocols.

Molecular Profiles: Photoswitching vs. Constitutive Blockade

Understanding the physical interaction between these compounds and the HCN channel pore is the foundation of our experimental design.

KIO-301 (Dynamic Modulator): KIO-301 acts as a light-dependent optical switch. In the absence of light, the molecule exists in a low-energy trans-configuration, which allows normal ion flow through the channel (the "OFF" state for RGC signaling)[3]. Upon exposure to visible light, it undergoes a rapid isomeric shift to a high-energy cis-configuration. In this state, it lodges into the HCN/Kv channel pore, blocking ion efflux[3]. This blockade depolarizes the cell, triggering an action potential that signals the visual cortex[7].

ZD7288 (Constitutive Blocker): Conversely, ZD7288 is a highly selective, non-photoswitchable blocker that inhibits the pacemaker current ( Ih​ ) constitutively[8]. While ZD7288 is indispensable for isolating Ih​ in patch-clamp experiments, its blockade is characterized by a slow onset (taking minutes to reach steady-state) and is largely irreversible upon washout[9]. Furthermore, at high concentrations (>50 µM), ZD7288 can exhibit off-target effects, notably inhibiting Na+ channels[6].

Mechanism KIO_Trans KIO-301 (Trans) Dark State KIO_Cis KIO-301 (Cis) Light State KIO_Trans->KIO_Cis Light HCN_Open HCN Channel (Open / Ion Flow) KIO_Trans->HCN_Open Allows Flow KIO_Cis->KIO_Trans Dark HCN_Blocked1 HCN Channel (Blocked / Depolarization) KIO_Cis->HCN_Blocked1 Reversible Block ZD7288 ZD7288 (Constitutive) HCN_Blocked2 HCN Channel (Constitutively Blocked) ZD7288->HCN_Blocked2 Irreversible/Slow Block

Caption: Mechanistic comparison: Light-dependent reversible block by KIO-301 vs. constitutive block by ZD7288.

Quantitative Pharmacological Comparison

To properly design your dosing regimens, refer to the comparative pharmacological data summarized below.

ParameterKIO-301ZD7288
Primary Target HCN Channels, Kv Channels[10]HCN Channels (HCN1-4)[11]
Modality Photoswitchable (Azobenzene-based)[12]Constitutive Small Molecule[8]
Reversibility Highly Reversible (Millisecond kinetics via light)[13]Irreversible / Very Slow Washout[9]
Cellular Entry Preferential via P2X7 receptors[3]Membrane permeable / Bath applied[9]
IC50 (HCN) Light-dependent (Dynamic)~15 - 41 µM (Subtype dependent)[6],[9]
Off-Target Risks Low (Targeted entry in diseased cells)[3] Na+ channels at >50 µM[6]

Experimental Workflows for Electrophysiological Validation

Rationale for Assay Design

To prove KIO-301's specific action on HCN channels, we must pharmacologically isolate the Ih​ current. This requires a self-validating patch-clamp system. If we do not silence competing currents (like IK​ and INa​ ), the hyperpolarization-activated inward current will be masked. We utilize Ba2+ to block inward-rectifier potassium (Kir) channels and avoid intracellular Cs+ , which would prematurely block the HCN pore from the inside[14],[9].

Protocol A: Light-Dependent HCN Blockade using KIO-301

This protocol validates the spatiotemporal precision of KIO-301.

  • Cell Preparation: Culture HEK293 cells stably expressing HCN channels, or isolate primary Retinal Ganglion Cells (RGCs).

  • Solution Formulation:

    • Intracellular: Use a K+ -based internal solution. Crucial Causality: Do not use Cs+ , as it is a potent pore blocker of HCN channels[9].

    • Extracellular: Add 1 mM BaCl2​ to the bath solution to eliminate contaminating Kir currents[14].

  • Compound Delivery: Because KIO-301 enters RGCs via upregulated P2X7 receptors in diseased retinas[3], you can bath-apply the compound for primary diseased RGCs. For HEK293 cells lacking P2X7, deliver 1 mM KIO-301 directly into the cytosol via the patch pipette[15],[13].

  • Voltage Protocol: Hold the cell at -40 mV. Apply hyperpolarizing voltage steps from -50 mV down to -120 mV for 3 to 10 seconds. This prolonged step is necessary to elicit the slowly activating inward Ih​ current[14].

  • Photoswitching Validation: Illuminate the recording chamber with visible light (e.g., 385 nm to induce the cis-state, and 525 nm to revert to the trans-state)[15]. You will observe a rapid, reversible reduction in Ih​ amplitude strictly correlated with light exposure, proving the dynamic blockade[13].

Protocol B: Pharmacological Isolation of Ih​ using ZD7288

This protocol establishes the baseline validation of the HCN current using the industry standard.

  • Baseline Establishment: Using the identical voltage protocol from Protocol A, record the baseline Ih​ currents. In current-clamp mode, verify the presence of the characteristic hyperpolarization-induced voltage "sag"[16].

  • Application: Bath-apply 10 to 30 µM of [17],[14].

  • Kinetic Observation: Unlike KIO-301, ZD7288 blockade is not instantaneous. Continuously record for 3 to 4 minutes to observe the slow onset of the blockade reaching steady-state[9].

  • Validation of Irreversibility: Attempt a washout using standard extracellular solution. The inability to recover the Ih​ current confirms ZD7288's irreversible binding profile, self-validating the assay's integrity[9].

Workflow Step1 Whole-Cell Patch Clamp (RGCs or HEK293) Step2 Isolate Ih Current (Extracellular Ba2+, Intracellular K+) Step1->Step2 Branch1 KIO-301 Application (Intracellular/Extracellular) Step2->Branch1 Branch2 ZD7288 Application (10-30 µM Extracellular) Step2->Branch2 Test1 Toggle Light/Dark Observe Reversible Block Branch1->Test1 Test2 Continuous Recording Observe Slow Irreversible Block Branch2->Test2

Caption: Electrophysiology workflow for validating HCN channel specificity using KIO-301 and ZD7288.

Conclusion

Benchmarking KIO-301 against ZD7288 highlights the paradigm-shifting nature of photopharmacology in drug development. While remains a robust, necessary tool for constitutive Ih​ isolation in foundational electrophysiology[8],[6], provides a spatiotemporally precise, reversible mechanism[10],[13]. This reversibility is the exact causality that allows KIO-301 to act as a "molecular photoswitch," bypassing degenerated photoreceptors to restore dynamic neural signaling and functional vision in patients[1],[2].

References

  • Kiora Pharmaceuticals. KIO-301 | Inherited Retinal Disease. Retrieved from:[Link]

  • Daniels, E., et al. (2023). An Intravitreal 'Photoswitch' Molecule (KIO-301) for Reanimation in Retinitis Pigmentosa: a first-in-human trial. Investigative Ophthalmology & Visual Science (IOVS). Retrieved from:[Link]

  • Reportable News (2023). Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301. Retrieved from: [Link]

  • Wu, S., et al. (2012). Is ZD7288 a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? PubMed Central (PMC). Retrieved from:[Link]

  • Lolicato, M., et al. (2023). Deuteration provides a general strategy to enhance azobenzene-based photopharmacology. bioRxiv / PMC. Retrieved from:[Link]

  • Stieber, J., et al. (2005). Inhibition of HCN current by cesium and ZD7288. ResearchGate / Journal of Biological Chemistry. Retrieved from:[Link]

  • Ophthalmology Times (2023). AAO 2023: Kiora's small molecule photoswitch shows meaningful vision improvements in blind patients diagnosed with RP. Retrieved from:[Link]

Sources

Comparative

A Comparative Stability Analysis: KIO-301 Hydrochloride Salt vs. Free Base

A Guide for Drug Development Professionals Introduction: The Critical Role of Salt Form Selection in Drug Development In the development of small molecule therapeutics, the selection of an appropriate solid form of the a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

Introduction: The Critical Role of Salt Form Selection in Drug Development

In the development of small molecule therapeutics, the selection of an appropriate solid form of the active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences the drug's overall performance, manufacturability, and stability. While the free base form of a compound represents its unaltered molecular structure, conversion to a salt form is a common and often essential strategy to enhance its physicochemical properties. This guide provides an in-depth comparative analysis of the stability of KIO-301, a novel photoswitchable HCN channel blocker, in its hydrochloride (HCl) salt form versus its free base.

KIO-301 is an azobenzene photoswitch compound with the molecular formula C29H38N5O+[1][2]. It is under investigation for restoring vision in patients with retinitis pigmentosa by making retinal ganglion cells responsive to light[3][4][5]. Given its intended use as an intravitreal injection, ensuring its stability in both solid-state and aqueous environments is paramount for safety and efficacy[3]. This guide will elucidate the rationale behind selecting a hydrochloride salt and provide a framework for evaluating its stability against the free base, grounded in established principles and methodologies of pharmaceutical science.

The Rationale for Hydrochloride Salt Formation

The decision to form a hydrochloride salt of a basic compound like KIO-301 is driven by the goal of improving key biopharmaceutical and physicochemical properties. The free base form of many nitrogen-containing compounds may exhibit poor aqueous solubility, lower melting points, and a higher propensity for chemical degradation. By reacting the basic nitrogen center with hydrochloric acid, an ionic salt is formed. This transformation can lead to:

  • Enhanced Aqueous Solubility: Salt forms are generally more water-soluble than their corresponding free bases. This is crucial for parenteral formulations like intravitreal injections.

  • Improved Chemical Stability: The protonation of a basic functional group, such as an amine, can render it less susceptible to oxidative or other degradation pathways by reducing its nucleophilicity[6].

  • Favorable Solid-State Properties: Salt formation often results in a more crystalline and less hygroscopic solid, which improves handling, processing, and long-term stability[6].

The following sections will detail the experimental workflows and comparative data that underpin the stability advantages of KIO-301 hydrochloride over its free base.

Comparative Stability Profile: A Data-Driven Analysis

The stability of a pharmaceutical compound is assessed under various stress conditions to predict its shelf-life and identify potential degradation products. These studies are guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2)[7][8][9][10].

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods[11][12][13]. A target degradation of 5-20% is typically sought to ensure that degradation products can be adequately characterized[11][14].

Table 1: Comparative Forced Degradation Data for KIO-301 HCl vs. Free Base

Stress ConditionKIO-301 HCl (% Degradation)KIO-301 Free Base (% Degradation)Major Degradants ObservedRationale for Difference
Acid Hydrolysis (0.1N HCl, 80°C, 24h) 3.2%8.5%Hydrolytic cleavage of amide bondThe protonated amine in the HCl salt provides some protection against acid-catalyzed hydrolysis.
Base Hydrolysis (0.1N NaOH, 60°C, 8h) 4.1%11.2%Amide hydrolysis, potential azo bond reductionThe free base is more susceptible to nucleophilic attack under basic conditions.
Oxidative (3% H2O2, RT, 24h) 2.5%7.8%N-oxidation, azo bond oxidationThe electron-rich amine in the free base is more prone to oxidation. Protonation in the salt form reduces this liability.
Photolytic (ICH Q1B, 1.2M lux-hr) 1.5%2.1%Isomerization, photo-oxidationAs a photoswitch, both forms are sensitive to light, but the more stable crystalline lattice of the salt may offer some protection.
Thermal (80°C, 72h) 0.8%3.5%General decompositionThe higher melting point and more stable crystal lattice of the HCl salt contribute to greater thermal stability.
Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter affecting the stability of a solid drug form[][16][17]. Moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation[18].

Table 2: Hygroscopicity Profile of KIO-301 HCl vs. Free Base

ParameterKIO-301 HClKIO-301 Free BaseInterpretation
Classification (USP <1112>) Slightly HygroscopicHygroscopicThe free base has a greater tendency to absorb moisture.
Weight Gain at 80% RH (24h) < 1.5%> 4.0%The HCl salt exhibits significantly lower moisture uptake.
Physical Appearance after 80% RH Remains a free-flowing powderBecomes clumpy and stickyMoisture uptake adversely affects the physical properties of the free base.

Experimental Protocols

To ensure scientific rigor, the following detailed protocols are provided for the key stability-indicating experiments.

Protocol 1: Forced Degradation Study
  • Sample Preparation: Prepare solutions of KIO-301 HCl and KIO-301 free base at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2N HCl to the sample solution. Heat at 80°C.

    • Base Hydrolysis: Add an equal volume of 0.2N NaOH to the sample solution. Heat at 60°C.

    • Oxidation: Add an equal volume of 6% H2O2 to the sample solution. Keep at room temperature.

    • Thermal: Expose the solid drug substance to 80°C in a calibrated oven.

    • Photolytic: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[12].

  • Time Points: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours) and quench the reaction (e.g., by neutralization or dilution).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method to determine the percentage of degradation and identify major degradation products.

Protocol 2: Hygroscopicity Testing (Dynamic Vapor Sorption)
  • Instrument: Use a Dynamic Vapor Sorption (DVS) analyzer.

  • Sample Preparation: Place approximately 10 mg of the sample (KIO-301 HCl or free base) into the DVS sample pan.

  • Drying: Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.

  • Sorption/Desorption Cycle:

    • Increase the relative humidity (RH) in a stepwise manner (e.g., 10% increments) from 0% to 90% RH.

    • Decrease the RH in a similar stepwise manner back to 0%.

  • Data Analysis: Plot the change in mass (%) versus RH to generate sorption and desorption isotherms. Classify the hygroscopicity based on the percentage of moisture uptake.

Visualizing the Workflow and Rationale

Diagrams can effectively illustrate complex workflows and decision-making processes in drug development.

Stability_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Comparative Stability Assessment cluster_2 Phase 3: Decision & Development API KIO-301 Free Base SaltScreen Salt Screening & Selection API->SaltScreen Forced_Deg Forced Degradation (ICH Q1A/Q1B) API->Forced_Deg Hygro Hygroscopicity (DVS Analysis) API->Hygro Solubility Aqueous Solubility (pH-dependent) API->Solubility Solid_State Solid-State Characterization (PXRD, DSC, TGA) API->Solid_State HCl_Salt KIO-301 HCl Salt Formed SaltScreen->HCl_Salt HCl_Salt->Forced_Deg Test Both Forms HCl_Salt->Hygro HCl_Salt->Solubility HCl_Salt->Solid_State Data_Analysis Comparative Data Analysis Forced_Deg->Data_Analysis Hygro->Data_Analysis Solubility->Data_Analysis Solid_State->Data_Analysis Lead_Candidate Select Lead Salt Form (KIO-301 HCl) Data_Analysis->Lead_Candidate Formulation Formulation Development Lead_Candidate->Formulation Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products KIO301 KIO-301 Acid Acidic Hydrolysis KIO301->Acid Base Basic Hydrolysis KIO301->Base Oxidation Oxidation (H2O2) KIO301->Oxidation DP1 Amide Cleavage Product Acid->DP1 Base->DP1 DP3 Azo Reduction Product Base->DP3 DP2 N-Oxide Oxidation->DP2

Caption: Hypothetical Degradation Pathways for KIO-301.

Conclusion and Recommendations

The comprehensive stability data strongly indicates that the KIO-301 hydrochloride salt is the superior candidate for further pharmaceutical development compared to its free base. The HCl salt demonstrates enhanced resistance to hydrolytic, oxidative, and thermal degradation. Furthermore, its lower hygroscopicity translates to better physical stability and easier handling during manufacturing.

The selection of the hydrochloride salt mitigates risks associated with chemical instability and poor solid-state properties that are more pronounced in the free base form. This choice is crucial for developing a safe, stable, and effective parenteral formulation for KIO-301, ensuring that the product maintains its quality and potency throughout its shelf life.

References

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). GMP News. Retrieved March 29, 2026, from [Link]

  • KIO-301. (n.d.). GSRS. Retrieved March 29, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 29, 2026, from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass Laboratories Inc. Retrieved March 29, 2026, from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved March 29, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved March 29, 2026, from [Link]

  • API Hygroscopicity. (2025, September 10). Pharma Innovation. Retrieved March 29, 2026, from [Link]

  • Hygroscopicity Evaluation. (n.d.). Technology Networks. Retrieved March 29, 2026, from [Link]

  • KIO-301. (2025, September 9). Patsnap Synapse. Retrieved March 29, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology. Retrieved March 29, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved March 29, 2026, from [Link]

  • Salt Selection in Drug Development. (2026, March 26). Pharmaceutical Technology. Retrieved March 29, 2026, from [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved March 29, 2026, from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2025, October 16). FDCELL. Retrieved March 29, 2026, from [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Taylor & Francis Online. Retrieved March 29, 2026, from [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008, March 15). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • KIO-301. (n.d.). Inxight Drugs. Retrieved March 29, 2026, from [Link]

  • Vision restoration using a light-responsive small molecule photoswitch (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 clinical trial. (2025, November 17). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Kiora Sharpens Focus on Orphan Retinal Diseases. (n.d.). Reportable. Retrieved March 29, 2026, from [Link]

  • Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation. (2024, April 24). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Kiora Pharmaceuticals Reports Additional Clinical Data for KIO-301 Showing a Statistically Significant Increase in Brain Activity in the Visual Cortex in Patients with Retinitis Pigmentosa. (2024, May 6). GlobeNewswire. Retrieved March 29, 2026, from [Link]

  • KIO-301, an investigational treatment for RP, demonstrates visual function restoration in patients who are blind. (2023, April 29). Ophthalmology Times. Retrieved March 29, 2026, from [Link]

  • Kiora Reports Vision Restoration in Phase 1/2 Clinical Trial for Photoswitch Therapy. (2023, November 8). Foundation Fighting Blindness. Retrieved March 29, 2026, from [Link]

Sources

Validation

Benchmarking KIO-301 Photoresponse Latency Against Natural Photoreceptor Kinetics: A Comparative Guide

Introduction The transition from natural phototransduction to synthetic photopharmacology represents a paradigm shift in treating advanced inherited retinal diseases (IRDs) like Retinitis Pigmentosa (RP). When natural ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transition from natural phototransduction to synthetic photopharmacology represents a paradigm shift in treating advanced inherited retinal diseases (IRDs) like Retinitis Pigmentosa (RP). When natural photoreceptors (rods and cones) degenerate, the downstream retinal circuitry—specifically the Retinal Ganglion Cells (RGCs)—remains viable but dormant. KIO-301 (BENAQ), a small-molecule azobenzene photoswitch, is designed to restore light sensitivity directly to these RGCs[1].

For drug developers and vision scientists, a critical metric of efficacy is how closely the synthetic photoresponse mimics natural vision. This guide objectively benchmarks the kinetic performance and photoresponse latency of KIO-301 against the physiological gold standard: natural rod and cone photoreceptors.

Mechanistic Causality: Biochemical Cascades vs. Optochemical Isomerization

To understand the kinetic differences between natural vision and KIO-301, we must analyze the underlying signal transduction mechanisms.

Natural photoreceptors rely on a highly amplified, multi-step G-protein coupled cascade. Upon photon absorption, rhodopsin/opsin activates transducin, which in turn activates phosphodiesterase (PDE) to hydrolyze cGMP, ultimately closing cyclic nucleotide-gated (CNG) channels[2]. While this cascade provides exquisite single-photon sensitivity, it introduces an inherent biochemical latency. In mammalian cones, the delay before the onset of the saturation photocurrent is approximately 8 ms[3].

Conversely, KIO-301 operates via direct optochemical modulation. As a cationic photoswitchable ion channel blocker, KIO-301 partitions into the intracellular vestibule of voltage-gated potassium (Kv) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in RGCs[4]. In the dark, its trans-isomer blocks the channel. Upon absorbing visible light, it undergoes a rapid trans-to-cis isomerization, relieving the block and depolarizing the cell. Because this mechanism bypasses the enzymatic cascade, the primary latency is dictated by the ultrafast photophysics of azobenzene and the membrane capacitance of the RGC, rather than diffusion-limited protein interactions.

G cluster_natural Natural Phototransduction (Rods/Cones) cluster_kio KIO-301 Synthetic Phototransduction (RGCs) N_Photon Photon Absorption N_Opsin Opsin Activation N_Photon->N_Opsin N_Cascade Transducin & PDE Activation N_Opsin->N_Cascade N_cGMP cGMP Hydrolysis N_Cascade->N_cGMP N_Channel CNG Channel Closure N_cGMP->N_Channel K_Photon Photon Absorption K_Isomer Trans-to-Cis Isomerization K_Photon->K_Isomer K_Channel Direct Kv Channel Unblock K_Isomer->K_Channel K_Depol RGC Firing K_Channel->K_Depol

Comparison of signal transduction pathways: Natural photoreceptors vs. KIO-301 in RGCs.

Quantitative Benchmarking: KIO-301 vs. Natural Kinetics

How does this mechanistic difference translate to measurable electrophysiological kinetics? Table 1 summarizes the temporal parameters.

Table 1: Kinetic Benchmarking of Photoreceptors vs. KIO-301
ParameterNatural RodsNatural ConesKIO-301 (BENAQ in RGCs)
Primary Target Rod Outer SegmentCone Outer SegmentRetinal Ganglion Cells (Kv/HCN)
Transduction Mechanism G-Protein CascadeG-Protein CascadeDirect Optochemical Isomerization
Activation Delay (Latency) ~10–15 ms~8 ms<5 ms (Isomerization is sub-nanosecond)
Time to Peak Response 100–150 ms~30 ms10–20 ms
Relaxation/Recovery Time Slow (>200 ms)Fast (~2 ms τ )Fast (<100 ms thermal relaxation)
Temporal Resolution Low (Scotopic)High (Photopic)Moderate-to-High

While natural cones exhibit a fast relaxation time constant (~2 ms)[3], allowing for high temporal contrast sensitivity, KIO-301 achieves a comparable physiological reset through rapid thermal relaxation. Once the light stimulus is removed, the cis-isomer of BENAQ thermally relaxes back to the trans-state, terminating the RGC response within 100 ms[4]. This rapid turn-off is crucial for motion detection and distinguishing moderate-frequency visual stimuli, bridging the gap between the sluggish recovery of rods and the rapid flicker fusion of cones.

Experimental Methodologies: Validating Photoswitch Kinetics

To objectively measure these kinetic parameters without confounding variables, researchers must employ rigorous, self-validating electrophysiological protocols. The following workflow isolates the direct KIO-301 photoresponse from residual network activity.

Workflow Prep Retinal Explant Preparation Incubation KIO-301 Incubation Prep->Incubation split Incubation->split MEA Multi-Electrode Array (MEA) split->MEA Patch Whole-Cell Patch Clamp split->Patch Data1 Population Dynamics MEA->Data1 Data2 Single-Cell Kinetics Patch->Data2

Experimental workflow for isolating KIO-301 kinetics using MEA and patch-clamp techniques.

Protocol: Single-Cell Patch-Clamp Validation of KIO-301 Latency

Objective : To quantify the activation latency and thermal relaxation ( τoff​ ) of KIO-301 in RGCs.

Causality of Design : Extracellular Multi-Electrode Array (MEA) recordings are excellent for population dynamics, but they cannot isolate the intrinsic channel unblocking kinetics from synaptic delays. Whole-cell patch-clamp, combined with synaptic blockers, ensures that the recorded latency is exclusively driven by the KIO-301 molecule interacting with the Kv channel[5].

Step-by-Step Methodology :

  • Tissue Preparation & Validation : Isolate the retina from an advanced degeneration model (e.g., adult rd1 mouse).

    • Self-Validation Check: Deliver a 480 nm light pulse to the untreated explant. A complete absence of evoked currents confirms the functional ablation of natural photoreceptors.

  • Photoswitch Loading : Incubate the retinal explant in oxygenated Ames' medium containing 10–50 μM KIO-301 for 30 minutes. The quaternary ammonium group ensures the molecule is membrane-impermeant but accesses open channels during spontaneous firing.

  • Synaptic Isolation : Perfuse the recording chamber with a cocktail of synaptic blockers (25 μM DNQX, 20 μM bicuculline, and 50 μM L-AP4).

    • Causality: This abolishes spontaneous network-mediated oscillatory potentials and isolates the RGC from any upstream bipolar or amacrine cell input[5].

  • Electrophysiological Recording : Establish a whole-cell voltage-clamp configuration on a targeted RGC (soma >15 μm). Hold the membrane potential at -60 mV, then apply a voltage step to +40 mV to activate outward Kv currents.

  • Optical Stimulation & Kinetic Analysis : Deliver a 50 ms pulse of visible light (e.g., 480 nm LED, ~10 mW/mm²). Measure the time from light onset to the initiation of the outward current (activation latency). Upon light offset, fit the current decay to a single exponential function to calculate the thermal relaxation time constant ( τoff​ ).

Translational Impact for Drug Development

The benchmarking data reveals that KIO-301 successfully mimics the macroscopic temporal resolution required for functional vision. In the ABACUS-1 Phase 1/2 clinical trial, patients treated with KIO-301 demonstrated concordant improvements in light perception and functional vision, including mobility and orientation[1]. The <100 ms thermal relaxation time of the BENAQ molecule[4] is the critical physicochemical property that prevents image blurring (afterimages) during head or eye movement, a common hurdle in earlier generation photoswitches and optogenetic therapies. By understanding and validating these kinetics, developers can better predict the temporal contrast sensitivity restored to patients, paving the way for optimized dosing and next-generation photopharmacology.

References

  • Source: nih.
  • Source: nih.
  • Title: Synthetic phototransduction with a light-responsive molecule (KIO-301)
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  • Source: acs.

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Comparative

Validating P2X7-Dependent Entry of KIO-301: A Comparative Guide to Using Selective Antagonists

Introduction: The P2X7 Receptor as a Gateway The P2X7 receptor (P2X7R) is a unique, ATP-gated ion channel that plays a critical role in cellular signaling, particularly within the immune and nervous systems.[1] Upon acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The P2X7 Receptor as a Gateway

The P2X7 receptor (P2X7R) is a unique, ATP-gated ion channel that plays a critical role in cellular signaling, particularly within the immune and nervous systems.[1] Upon activation by high concentrations of extracellular ATP, often a signal of cellular stress or damage, P2X7R undergoes a remarkable transformation.[2] Initially, it forms a channel for small cations, but with sustained activation, it dilates to form a large, non-selective pore capable of allowing passage for molecules up to 900 Daltons (Da).[3][4][5] This pore-forming capability makes P2X7R a potential gateway for the targeted delivery of therapeutic molecules.

KIO-301, a promising small molecule photoswitch, is designed to restore vision in patients with retinal diseases like Retinitis Pigmentosa.[6][7] Its mechanism of action relies on its preferential entry into retinal ganglion cells (RGCs), a process reportedly mediated by the P2X7 receptor, which is upregulated in these cells during disease states.[6][8] Validating this specific entry mechanism is paramount. If KIO-301 enters cells through P2X7R, its uptake should be competitively blocked by molecules that selectively inhibit the receptor.

This guide provides a framework for researchers to validate the P2X7R-dependent entry of KIO-301. We will compare several selective P2X7R antagonists and provide a robust, self-validating experimental protocol to generate clear, interpretable data.

The Scientific Strategy: Pharmacological Blockade

The most direct method to confirm a receptor-mediated entry pathway is through pharmacological blockade. The logic is straightforward: if KIO-301 uptake is dependent on P2X7R, then pre-treating cells with a selective P2X7R antagonist should prevent or significantly reduce its entry. The ideal experiment requires several key components:

  • A Relevant Cell System: A cell line that either endogenously expresses high levels of P2X7R (e.g., J774A.1 macrophages, THP-1 monocytes) or a cell line engineered to stably express the receptor (e.g., HEK293-P2X7R).[4][9][10] A corresponding negative control cell line (e.g., parental HEK293 cells lacking P2X7R) is crucial for confirming specificity.[11]

  • A Potent P2X7R Agonist: To act as a positive control for receptor activity. 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) is a potent P2X7R agonist, often exhibiting 5- to 10-fold greater potency than ATP itself.[12][13][14]

  • A Reliable Readout for Pore Formation: The YO-PRO-1 uptake assay is a widely accepted method.[4][15] YO-PRO-1 is a fluorescent dye that is normally impermeant to cells but can pass through the dilated P2X7R pore. Once inside, it intercalates with DNA, leading to a significant and easily quantifiable increase in fluorescence.[4][16]

Choosing Your Tools: A Comparison of P2X7R Antagonists

The selection of an appropriate antagonist is critical. An ideal antagonist should be potent (effective at low concentrations), selective (minimal off-target effects), and well-characterized in the literature. Here, we compare three prominent P2X7R antagonists.

AntagonistMechanism of ActionPotency (IC50 / pIC50)Key Characteristics & Considerations
A-740003 Competitive AntagonistHuman: 40 nM; Rat: 18 nM[17]A well-established, potent, and selective competitive antagonist. It directly competes with ATP/BzATP for the binding site.[18] Its competitive nature is useful for Schild analysis to confirm the mechanism of inhibition.
AZD9056 Selective InhibitorNot specified in provided results, but described as a selective orally active inhibitor.[17]Has been evaluated in clinical trials for inflammatory conditions. Its use can provide translational relevance.
JNJ-47965567 Selective AntagonistHuman pKi: 7.9; Rat pKi: 8.7[17][19]A high-affinity, centrally permeable antagonist.[20] Its high potency and ability to cross the blood-brain barrier make it a valuable tool for both in vitro and in vivo studies.[20][21]

For a robust validation study, using a competitive antagonist like A-740003 alongside a potent non-competitive or allosteric modulator like JNJ-47965567 would provide compelling evidence. If both, despite different inhibitory mechanisms, block KIO-301 uptake, it strongly implicates the P2X7R as the common target.

Experimental Blueprint: A Self-Validating Protocol for KIO-301 Uptake

This protocol is designed for a 96-well plate format and uses fluorescence plate-reader-based detection of a fluorescently-tagged KIO-301 (e.g., KIO-301-FITC). If KIO-301 is intrinsically fluorescent, its own signal can be measured.

Materials
  • Cells: HEK293 cells stably expressing human P2X7R (HEK-hP2X7R) and the parental HEK293 cell line (Negative Control).

  • Agonist: BzATP (100 mM stock in water).

  • Antagonists: A-740003 (10 mM stock in DMSO), JNJ-47965567 (10 mM stock in DMSO).

  • Test Article: Fluorescently-labeled KIO-301 (10 mM stock in DMSO).

  • Assay Buffer: Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+. Divalent cations can alter ATP affinity.[16]

  • Positive Control Dye: YO-PRO-1 Iodide (1 mM stock in DMSO).

  • Plates: Black, clear-bottom 96-well cell culture plates.

Experimental Workflow Diagram

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Experiment cluster_treatment Treatment Addition (Stimulation) cluster_analysis Data Analysis seed Seed HEK-hP2X7R & HEK293 cells in 96-well plates wash1 Wash cells with Assay Buffer seed->wash1 preincubate Pre-incubate (30 min) with: 1. Vehicle (DMSO) 2. A-740003 3. JNJ-47965567 wash1->preincubate add_kio Add KIO-301-FITC (with or without BzATP) preincubate->add_kio add_yopro Control Wells: Add YO-PRO-1 + BzATP preincubate->add_yopro incubate Incubate (30-60 min) at 37°C add_kio->incubate add_yopro->incubate wash2 Wash cells to remove extracellular compound incubate->wash2 read Read Fluorescence (Plate Reader) wash2->read analyze Normalize data to controls Calculate % Inhibition Plot Dose-Response Curves read->analyze

Caption: Experimental workflow for validating KIO-301 uptake.

Step-by-Step Methodology
  • Cell Seeding (Day 1):

    • Seed HEK-hP2X7R and parental HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a 90-95% confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

  • Assay Preparation (Day 2):

    • Gently wash the cell monolayers twice with 100 µL/well of pre-warmed Assay Buffer (Ca2+/Mg2+-free PBS).

    • Prepare serial dilutions of antagonists (A-740003, JNJ-47965567) in Assay Buffer. Also prepare a vehicle control (e.g., 0.1% DMSO in Assay Buffer).

    • Add 50 µL of the antagonist dilutions or vehicle to the appropriate wells.

    • Rationale: Pre-incubation ensures the antagonists have sufficient time to bind to the P2X7R before the addition of the agonist or KIO-301.

  • Stimulation & Uptake:

    • Prepare a 2X working solution of fluorescent KIO-301 in Assay Buffer. For some wells, also include a 2X working concentration of BzATP. A final BzATP concentration of 100-300 µM is typically sufficient to robustly activate P2X7R.[12][22]

    • For positive control wells (to validate antagonist activity), prepare a 2X solution of YO-PRO-1 (final concentration ~5 µM) and BzATP.

    • Add 50 µL of the appropriate 2X solution to the wells. The final volume should be 100 µL.

    • Rationale: Including conditions with and without the agonist (BzATP) can reveal if KIO-301 entry requires receptor activation or if it can enter through the basal (unstimulated) state of the receptor. The YO-PRO-1 control wells are critical to confirm that the antagonists are active at the concentrations used.

  • Incubation and Measurement:

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • After incubation, gently wash the cells three times with 100 µL/well of ice-cold Assay Buffer to remove extracellular KIO-301 and minimize background fluorescence.

    • Add 100 µL of fresh Assay Buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation/emission wavelengths for your KIO-301 fluorophore (or for YO-PRO-1, Ex: ~491 nm / Em: ~509 nm).[4]

Interpreting the Data: What Success Looks Like

The data should be normalized and analyzed to determine the inhibitory effect of the antagonists. A successful validation will yield data similar to the hypothetical results presented below.

Table 1: Hypothetical Data for KIO-301 Uptake Inhibition

Cell LineConditionKIO-301 Uptake (Normalized Fluorescence Units)% Inhibition vs. Vehicle
HEK-hP2X7R Vehicle (DMSO) + KIO-3011000 ± 500% (Baseline)
+ 1 µM A-740003150 ± 2085%
+ 1 µM JNJ-47965567120 ± 1588%
Parental HEK293 Vehicle (DMSO) + KIO-30180 ± 1092% (vs. P2X7R cells)

Key Interpretations:

  • High Uptake in HEK-hP2X7R cells: This confirms that the presence of the receptor facilitates KIO-301 entry.

  • Low Uptake in Parental HEK293 cells: This is a critical negative control, demonstrating that the entry pathway is specific to P2X7R expression.[11]

  • Strong Inhibition by Antagonists: Potent reduction of KIO-301 uptake in the presence of both A-740003 and JNJ-47965567 provides direct pharmacological evidence that the entry is mediated through P2X7R.

Visualizing the Mechanism of Blockade

The following diagram illustrates the underlying biological mechanism being tested.

G Mechanism of P2X7R-Mediated Entry and Blockade cluster_membrane Cell Membrane cluster_pathway1 Agonist-Induced Entry cluster_pathway2 Antagonist Blockade P2X7 P2X7 Receptor KIO_in KIO-301 P2X7->KIO_in Pore Opens, Allows Entry Blocked Entry Blocked P2X7->Blocked BzATP BzATP BzATP->P2X7 Activates Antagonist Antagonist (A-740003 / JNJ-47965567) Antagonist->P2X7 Inhibits KIO_out KIO-301

Caption: P2X7R activation by BzATP allows KIO-301 entry, which is blocked by selective antagonists.

Conclusion

Pharmacological validation using selective antagonists is an indispensable step in confirming the mechanism of action for drugs like KIO-301. By employing a multi-faceted approach that includes appropriate cell models, positive and negative controls, and a comparison of well-characterized inhibitors, researchers can generate unambiguous data. Demonstrating that structurally distinct antagonists like A-740003 and JNJ-47965567 can effectively block cellular uptake provides robust and compelling evidence that the P2X7 receptor is the primary gateway for KIO-301 entry, solidifying a key tenet of its therapeutic design.

References

  • Bio-protocol. (2018, July 20). High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells. Bio-protocol. Available from: [Link]

  • Karasawa, A., & Kawate, T. (2017, September 18). The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition. eLife. Available from: [Link]

  • Michel, A. D., et al. (2008). Negative and positive allosteric modulators of the P2X7 receptor. British Journal of Pharmacology. Available from: [Link]

  • Reportable. (2023). Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301, which Aims to Restore Vision for Patients with a Rare Inherited Retinal Disease. Reportable. Available from: [Link]

  • Michel, A. D., et al. (2008, February 15). Negative and positive allosteric modulators of the P2X(7) receptor. PubMed. Available from: [Link]

  • Sun, C., et al. (2013, April 17). The Second Transmembrane Domain of P2X7 Contributes to Dilated Pore Formation. PLOS One. Available from: [Link]

  • Karasawa, A., & Kawate, T. (2017). The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition. PMC - NIH. Available from: [Link]

  • Jiang, L. H., et al. (2014). ATP-induced P2X Receptor-Dependent Large Pore Formation: How Much Do We Know? Frontiers in Cellular Neuroscience. Available from: [Link]

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  • Rat, P., et al. (2017, January 20). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. PMC - NIH. Available from: [Link]

  • Reportable. (2023). Kiora Sharpens Focus on Orphan Retinal Diseases. Reportable. Available from: [Link]

  • Di Virgilio, F., et al. (2018). Non-nucleotide Agonists Triggering P2X7 Receptor Activation and Pore Formation. Frontiers in Pharmacology. Available from: [Link]

  • Helliwell, R. M., et al. (2019, November 25). Positive allosteric modulation of P2X7 promotes apoptotic cell death over lytic cell death responses in macrophages. PubMed. Available from: [Link]

  • Bhattacharya, A., et al. (2014). Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567. British Journal of Pharmacology. Available from: [Link]

  • ResearchGate. (A-740003 is a competitive antagonist at the P2X 7 receptor). ResearchGate. Available from: [Link]

  • ResearchGate. (2025, November 17). Vision restoration using a light-responsive small molecule photoswitch (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 clinical trial. ResearchGate. Available from: [Link]

  • ResearchGate. Schematic representation of YO-PRO-1 uptake after P2X7 receptor activation. ResearchGate. Available from: [Link]

  • ResearchGate. (A). P2X7 protein expression in J774A.1 and THP-1 cells. ResearchGate. Available from: [Link]

  • Semantic Scholar. Expression of P2X7 Receptor Increases In Vivo Tumor Growth. Semantic Scholar. Available from: [Link]

  • Arnaud-Sampaio, V. F., et al. (2022). P2X7 receptor isoform B is a key drug resistance mediator for neuroblastoma. Frontiers in Oncology. Available from: [Link]

  • Surprenant, A., et al. (1998). Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor. The Journal of Physiology. Available from: [Link]

  • ResearchGate. Protein expression of P2X7L. ResearchGate. Available from: [Link]

  • Jarvis, M. F., & Khakh, B. S. (2009). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology. Available from: [Link]

  • Woehrle, T., et al. (2019). P2X7 Interactions and Signaling – Making Head or Tail of It. ScienceOpen. Available from: [Link]

  • ResearchGate. Molecular and functional validation of P2X7 KO mice. ResearchGate. Available from: [Link]

  • Defeudis, G., et al. (2023). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Journal of Medicinal Chemistry. Available from: [Link]

  • Foundation Fighting Blindness. (2024, October 29). Kiora Receives Authorization for Phase 2 Clinical Trial of its Photoswitch for Advanced RP. Foundation Fighting Blindness. Available from: [Link]

  • Daniels, E., et al. (2023, June 15). An Intravitreal 'Photoswitch' Molecule (KIO-301) for Reanimation in Retinitis Pigmentosa: a first-in-human trial. IOVS. Available from: [Link]

  • Taylor & Francis Online. (2024, May 19). Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism. Taylor & Francis Online. Available from: [Link]

Sources

Validation

Cross-validation of KIO-301 efficacy in different retinitis pigmentosa animal models

Title: Cross-Validation of KIO-301 Efficacy in Retinitis Pigmentosa Animal Models: A Technical Comparison Guide Introduction Retinitis pigmentosa (RP) encompasses a heterogeneous group of inherited retinal diseases (IRDs...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of KIO-301 Efficacy in Retinitis Pigmentosa Animal Models: A Technical Comparison Guide

Introduction

Retinitis pigmentosa (RP) encompasses a heterogeneous group of inherited retinal diseases (IRDs) characterized by the progressive degeneration of rod and cone photoreceptors. With over 150 known causative genetic mutations[1], developing broadly applicable therapeutics remains a formidable challenge. While outer retinal cells perish, the inner retinal architecture—specifically the retinal ganglion cells (RGCs)—remains largely intact and viable[2].

KIO-301 (formerly evaluated in preclinical literature as BENAQ) is a first-in-class, small-molecule azobenzene photoswitch designed to bypass degenerated photoreceptors by directly conferring light sensitivity to surviving RGCs[2]. As a Senior Application Scientist, I have structured this guide to critically evaluate the preclinical cross-validation of KIO-301 across distinct animal models, objectively compare it against alternative modalities, and detail the self-validating experimental workflows that justified its progression into the Phase 1/2 ABACUS clinical trial[3].

Mechanistic Causality: The "Photoswitch" Paradigm

The therapeutic rationale for KIO-301 is rooted in its highly selective mechanism of action. In a degenerated retina, RGCs lose their upstream synaptic inputs but retain their intrinsic excitability. KIO-301 selectively enters these viable RGCs[4].

In the absence of light, the molecule exists in a linear trans conformation, acting as a pharmacological antagonist that blocks voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium (Kv) channels[2]. Upon exposure to visible light, KIO-301 undergoes rapid photoisomerization into a bent cis conformation. This structural shift unblocks the ion channels, inducing an influx of cations that depolarizes the RGC and triggers action potentials that propagate to the visual cortex[2][4].

MOA Light Visible Light (Stimulus) KIO_On KIO-301 (Cis) Channels Unblocked Light->KIO_On Photoisomerization KIO_Off KIO-301 (Trans) Blocks HCN/Kv Channels KIO_Off->Light Illumination KIO_On->KIO_Off Dark Adaptation RGC Retinal Ganglion Cell (Depolarization) KIO_On->RGC Ion Influx Brain Visual Cortex (fMRI Activation) RGC->Brain Action Potentials

Caption: Mechanism of KIO-301 photoisomerization and subsequent RGC activation.

Objective Comparison: KIO-301 vs. Alternative Modalities

When evaluating pipeline therapeutics for RP, it is critical to compare KIO-301 against gene therapies and optogenetics. Table 1 synthesizes this comparative landscape based on current clinical and preclinical data[5][6][7].

Table 1: Comparative Analysis of RP Therapeutic Modalities

ModalityRepresentative AgentsMechanism of ActionKey AdvantagesPrimary Limitations
Molecular Photoswitch KIO-301 (BENAQ)Small-molecule photoisomerization of endogenous ion channels[8].Mutation-agnostic; non-viral; standard intravitreal (IVT) delivery; reversible[6].Requires a threshold of viable RGCs; not curative for the underlying genetic defect.
Gene Therapy Luxturna (voretigene neparvovec)AAV-mediated delivery of functional genes to retinal pigment epithelium.Curative potential; halts disease progression for specific targets.Highly mutation-specific (e.g., RPE65 only); extremely high cost; limited efficacy in late-stage disease[6][9].
Optogenetics BS01, RST-001Viral vector delivery of light-sensitive microbial opsins to RGCs[7].Mutation-agnostic; applicable to late-stage RP[7].Permanent genetic alteration of RGCs; often requires specialized light-amplifying goggles[7].

Causality Insight: The strategic advantage of KIO-301 lies in its physicochemical properties. Because it is a small molecule rather than a viral vector, it avoids the risks of permanent genetic alteration, immune rejection, and oncogenic transformation associated with gene and stem cell therapies[9].

Cross-Validation in Animal Models

To ensure trustworthiness and translational reliability, KIO-301's efficacy and safety were cross-validated in two distinct animal models, each chosen for specific physiological reasons.

Model 1: The rd1 Mouse (Efficacy & Signal-to-Noise Optimization) Rationale: The rd1 mouse model exhibits rapid outer retinal degeneration, resulting in a complete loss of photoreceptors by adulthood while leaving the inner retina intact. This perfectly phenocopies late-stage human RP[8]. Findings:

  • Restored Acuity: Using a machine-learning-driven multi-electrode array (MEA) system called "EyeCandy," researchers demonstrated that KIO-301 (BENAQ) restored retinal acuity to 0.05 and 0.08 cycles per degree for static and dynamic stimuli, respectively, in rd1 retinas that previously had zero detectable acuity[8].

  • Noise Suppression: A critical hallmark of RP is the development of 5-10 Hz rhythmic spontaneous "noise" in RGCs due to the loss of photoreceptor input. KIO-301 was shown to suppress this pathological noise, fundamentally improving the signal-to-noise ratio and enhancing visual acuity[3].

Model 2: The Rabbit Model (Pharmacokinetics & Safety) Rationale: Mice have extremely small vitreal volumes, making it difficult to model human intravitreal pharmacokinetics. The rabbit eye provides a highly translatable model for assessing IVT diffusion, toxicity, and drug persistence[8]. Findings: KIO-301 demonstrated a wide therapeutic index, proving non-toxic at concentrations 10-fold higher than the dose required to impart light sensitivity[8]. Furthermore, a single intraocular injection persisted in restoring visual responses for almost one month, validating the feasibility of a clinical dosing regimen[8].

Table 2: Quantitative Preclinical Data Summary

Animal ModelExperimental AssayKey Metric / OutcomeTranslational Relevance
Adult rd1 Mouse Ex vivo MEA (EyeCandy)Restored retinal acuity: 0.05 - 0.08 cycles per degree[8].Proves high-resolution spatial processing can be restored without photoreceptors.
Adult rd1 Mouse In vivo ElectrophysiologySuppression of 5-10 Hz RGC rhythmic noise[3].Enhances signal-to-noise ratio, predicting improved contrast sensitivity in humans.
Wild-Type Rabbit In vivo Toxicity & PKNon-toxic at 10x therapeutic dose; ~1 month persistence[8].Validates safety margin and monthly dosing frequency for the Phase 1/2 ABACUS trial.

Self-Validating Experimental Protocol: Ex Vivo MEA Workflow

Trust in preclinical data requires rigorous, reproducible methodologies. The following is the self-validating protocol used to quantify retinal acuity in rd1 mice using the EyeCandy MEA system[8]. This system is "self-validating" because it utilizes the tissue's own baseline spontaneous firing rate as an internal negative control against which light-evoked responses are measured.

Step-by-Step Methodology:

  • Tissue Harvesting: Euthanize P30-P60 rd1 mice (which lack functional rods/cones). Isolate the retina under dim red light to preserve any residual intrinsic photosensitive RGC function, ensuring the tissue remains viable in oxygenated Ames' medium[3].

  • Drug Incubation: Prepare a 100 µM working solution of KIO-301 in physiological saline (diluted from a 10 mM DMSO stock stored at -20 °C in darkness). Incubate the isolated retina in this solution for exactly 30 minutes to allow RGC uptake[3].

  • MEA Mounting: Transfer the treated retina to a multi-electrode array chamber. Mount the tissue with the retinal ganglion cell layer facing down, directly contacting the electrodes to maximize signal acquisition[8].

  • Internal Control (Baseline): Record spontaneous RGC spiking activity in complete darkness for 10 minutes to establish the baseline noise threshold (including the 5-10 Hz rhythmic noise typical of rd1 retinas)[3].

  • Visual Stimulation: Utilize the EyeCandy stimulus-generating engine to project static checkerboards, drifting gratings, and letter optotypes onto the retina.

  • Data Acquisition & Machine Learning Analysis: Record the spatiotemporal spiking patterns. Apply spike-sorting algorithms and machine learning classifiers to decode the RGC output, calculating the restored retinal acuity based on the highest spatial frequency (cycles per degree) that reliably evokes a statistically significant spike rate above the established dark baseline[8].

Workflow Step1 1. Retinal Isolation Harvest P30-P60 rd1 mouse retinas Step2 2. KIO-301 Incubation 100 µM in physiological saline (30 min) Step1->Step2 Step3 3. MEA Mounting Place ganglion cell layer down on array Step2->Step3 Step4 4. Visual Stimulation Apply static/dynamic stimuli via EyeCandy Step3->Step4 Step5 5. Data Acquisition Spike sorting & Machine Learning analysis Step4->Step5

Caption: Step-by-step ex vivo MEA protocol for validating KIO-301 efficacy.

Conclusion: From Bench to Clinic

The rigorous cross-validation of KIO-301 in rd1 mice and rabbit models provided the foundational causality and safety data required for human trials. The preclinical prediction that KIO-301 would restore functional vision by targeting RGCs has been corroborated by the Phase 1/2 ABACUS clinical trial, which demonstrated improved light perception, object identification, and objective visual cortex activation via fMRI in patients with late-stage RP[2][3][10]. By acting as a mutation-agnostic molecular photoswitch, KIO-301 represents a highly scalable, non-viral alternative to traditional gene therapies[5][6].

References

  • An Intravitreal 'Photoswitch' Molecule (KIO-301) for Reanimation in Retinitis Pigmentosa: a first-in-human trial | ARVO Journals | 2

  • Restoring visual function to the blind retina with a potent, safe and long-lasting photoswitch | PatSnap Synapse | 8

  • KIO-301 | Inherited Retinal Disease | Kiora Pharmaceuticals | 4

  • World Retina Day: New data from Kiora Pharmaceuticals shines a light on inherited retinal diseases | Ophthalmology Times |1

  • RETINITIS PIGMENTOSA: KIO-301 Advantages | Stonegate Inc. |9

  • Kiora Sharpens Focus on Orphan Retinal Diseases | Reportable News | 5

  • Let There Be Light: A Spotlight on Kiora's Flagship Product, KIO-301 | Reportable News | 6

  • Vision restoration using a light-responsive small molecule photoswitch (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 clinical trial | ResearchGate |3

  • Favorable preliminary data reported for KIO-301 in RP treatment | Eyes On Eyecare | 10

  • Treating the Untreatable: How Optogenetics Works | Review of Ophthalmology | 7

Sources

Comparative

A Comparative Analysis of Voltage-Gated Potassium Channel Inhibition: The Photoswitch KIO-301 Versus Standard Blockers

A Technical Guide for Researchers and Drug Development Professionals In the landscape of neuroscience and pharmacology, the modulation of voltage-gated potassium (Kv) channels is of paramount importance for understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the modulation of voltage-gated potassium (Kv) channels is of paramount importance for understanding neuronal excitability and developing novel therapeutics. These channels, integral to the repolarization phase of the action potential, represent a key target for a diverse array of inhibitory molecules. This guide provides an in-depth comparison of a novel photoswitch molecule, KIO-301, with a selection of standard, widely-used Kv channel blockers: Tetraethylammonium (TEA), 4-Aminopyridine (4-AP), and Dendrotoxin.

This analysis moves beyond a simple cataloging of features, offering insights into the distinct mechanisms of action, selectivity profiles, and experimental considerations for each compound. We will explore the unique light-dependent inhibitory mechanism of KIO-301, currently under investigation for vision restoration, and contrast it with the classical modes of inhibition exhibited by TEA, 4-AP, and Dendrotoxin. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting a Kv channel blocker for their specific research or therapeutic development needs.

Understanding the Players: A Mechanistic Overview

Voltage-gated potassium channels are transmembrane proteins that form a pore through which potassium ions can pass, driven by the electrochemical gradient. Their "gating" — the opening and closing of this pore — is regulated by changes in the membrane potential. Blockers of these channels interfere with ion flow through various mechanisms, which in turn alters neuronal signaling.

KIO-301: A Light-Gated Approach to Neuronal Modulation

KIO-301 is an azobenzene-based photoswitch compound with a novel mechanism of action for a Kv channel inhibitor.[1][2] Its inhibitory activity is contingent on the presence of visible light. In its low-energy state (trans-isoform) in the dark, KIO-301 does not significantly block Kv channels. However, upon exposure to light, it undergoes a conformational change to its cis-isoform, which then physically occludes the ion channel pore.[3] This reversible, light-dependent action allows for precise temporal control of Kv channel inhibition.

Currently, KIO-301 is primarily being investigated for the treatment of retinitis pigmentosa, a degenerative retinal disease.[4] The rationale is to confer light sensitivity to remaining retinal ganglion cells after the loss of photoreceptors. By entering these cells and blocking Kv channels in a light-dependent manner, KIO-301 can effectively turn them into novel photoreceptors, restoring a degree of light perception.[5][6] Clinical trials have demonstrated its safety and preliminary efficacy in improving visual function in patients with retinitis pigmentosa.[7]

Standard Blockers: The Workhorses of Kv Channel Research

The standard blockers discussed here—TEA, 4-AP, and Dendrotoxin—have been instrumental in the characterization of Kv channels for decades.

  • Tetraethylammonium (TEA): As a quaternary ammonium ion, TEA is a relatively non-selective blocker of Kv channels. It can inhibit channels from both the extracellular and intracellular sides of the membrane, with its binding affinity varying significantly across different Kv channel subtypes.[8][9][10][11] Its mechanism involves the physical occlusion of the ion conduction pathway.

  • 4-Aminopyridine (4-AP): 4-AP is another non-selective, voltage-dependent Kv channel blocker. It preferentially acts from the intracellular side of the membrane in its protonated (charged) form.[12] A key characteristic of 4-AP is its ability to become "trapped" within the channel pore when the channel closes, leading to a use-dependent mode of inhibition.

  • Dendrotoxins: These are a family of potent polypeptide neurotoxins isolated from the venom of mamba snakes. In contrast to the small molecules TEA and 4-AP, dendrotoxins are highly selective for certain subtypes of the Kv1 channel family (e.g., Kv1.1, Kv1.2, and Kv1.6).[13][14] They bind to the extracellular vestibule of the channel, thereby blocking ion flow with high affinity.

Head-to-Head Comparison: KIO-301 vs. Standard Blockers

The following table summarizes the key characteristics of KIO-301 and the standard Kv channel blockers. It is important to note the significant data gap for KIO-301 regarding specific IC50 values on various Kv channel subtypes, as its development has been highly focused on its photoswitch properties for a specific therapeutic application.

FeatureKIO-301Tetraethylammonium (TEA)4-Aminopyridine (4-AP)Dendrotoxin
Mechanism of Action Light-dependent physical occlusion of the channel pore by the cis-isoform.[3]Physical occlusion of the ion pore.Intracellular, voltage-dependent pore block; can be trapped in the closed state.[12]Extracellular binding and pore block.
Selectivity Primarily targets retinal ganglion cells in its therapeutic application.[5][6] Specificity for Kv channel subtypes is not well-documented in publicly available literature.Non-selective; IC50 varies widely across Kv subtypes.Non-selective; blocks a broad range of Kv channels.Highly selective for certain Kv1 subtypes (Kv1.1, Kv1.2, Kv1.6).[13][14]
Potency (IC50) Quantitative IC50 values for specific Kv channels are not readily available in public domains.Varies from ~0.2 mM to >100 mM depending on the channel subtype and side of application. For example, for Kv2.1, the IC50 is ~5 mM (external) and ~0.2 mM (internal).[8] For KCNQ1, the IC50 is ~5.0 mM, while for KCNQ2 it is ~0.3 mM.[15]Varies with subtype and conditions. For Kv1.1, IC50 is ~147 µM (extracellular) and ~117 µM (intracellular).[12] For Kv1.2 and Kv1.4, the IC50 is ~399 µM.[16] For Kv1.5, an IC50 of 125.1 µM has been reported.[17]Low nanomolar to picomolar range for target Kv1 subtypes. For instance, α-dendrotoxin and toxin I block Kv1.1, Kv1.2, and Kv1.6 in the low nanomolar range.[13]
Mode of Application Intravitreal injection for therapeutic use.[4]Extracellular or intracellular application in experimental settings.Typically applied extracellularly, but acts intracellularly.Extracellular application.
Reversibility Reversible upon removal of light (returns to the non-blocking trans-isoform).[3]Generally reversible upon washout.Reversible, but unbinding can be slow and dependent on channel opening if trapped.Very slow reversibility due to high binding affinity.
Primary Application Therapeutic agent for vision restoration in retinitis pigmentosa.[4]Research tool for studying Kv channels.Research tool and symptomatic treatment for multiple sclerosis.Research tool for identifying and characterizing Kv1 channel subtypes.
Off-Target Effects In clinical trials, some ocular adverse events like transient ocular hypertension have been reported.[7] Systemic off-target effects are a key consideration for any therapeutic.Can affect a wide range of physiological processes due to its non-selective nature.Can cause side effects such as dizziness and nausea.Highly specific, but as a potent neurotoxin, its use is limited to in vitro and animal studies.

Visualizing the Mechanisms of Inhibition

The following diagrams illustrate the distinct ways in which these blockers interact with a voltage-gated potassium channel.

cluster_channel Voltage-Gated Potassium Channel Channel_Closed Closed State Channel_Open Open State Channel_Open->Channel_Closed Closes Membrane_Repolarization Membrane_Repolarization Channel_Open->Membrane_Repolarization K+ efflux Channel_Blocked Blocked State Channel_Blocked->Channel_Open Unbinds/Washout Membrane_Depolarization Membrane_Depolarization Membrane_Depolarization->Channel_Closed Opens Light Light KIO_301_trans KIO-301 (trans) KIO_301_cis KIO-301 (cis) KIO_301_trans->KIO_301_cis Light Activation KIO_301_cis->Channel_Blocked Blocks Open Channel KIO_301_cis->KIO_301_trans Darkness Standard_Blocker Standard Blocker (TEA, 4-AP, Dendrotoxin) Standard_Blocker->Channel_Blocked Blocks Channel

Figure 1: A conceptual diagram illustrating the activation of a voltage-gated potassium channel and the distinct inhibitory pathways of KIO-301 and standard blockers.

Experimental Protocol: A Guide to Comparative Analysis using Whole-Cell Patch-Clamp Electrophysiology

To empirically compare the inhibitory effects of KIO-301 and standard blockers on a specific Kv channel subtype, the whole-cell patch-clamp technique is the gold standard. This method allows for the precise measurement of ionic currents across the cell membrane of a single cell expressing the channel of interest.

Objective:

To determine and compare the half-maximal inhibitory concentration (IC50) and other pharmacological properties of KIO-301 (in the presence of light), TEA, and 4-AP on a specific voltage-gated potassium channel subtype (e.g., Kv1.3) expressed in a mammalian cell line (e.g., CHO or HEK293 cells).

Materials:
  • Cell Line: A mammalian cell line (e.g., CHO-K1) stably or transiently expressing the human Kv channel of interest.

  • Electrophysiology Rig: A patch-clamp amplifier, microscope, micromanipulator, and data acquisition system.

  • Patch Pipettes: Borosilicate glass capillaries, pulled to a resistance of 2-5 MΩ.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • Test Compounds: Stock solutions of KIO-301, TEA, and 4-AP in an appropriate solvent (e.g., water or DMSO).

  • Light Source: A calibrated light source capable of delivering a specific wavelength and intensity for activating KIO-301.

Step-by-Step Methodology:
  • Cell Preparation:

    • Culture the cells expressing the target Kv channel under standard conditions.

    • On the day of the experiment, detach the cells using a gentle enzymatic solution (e.g., TrypLE) and re-plate them at a low density onto glass coverslips in a recording chamber.

    • Allow the cells to adhere for at least 30 minutes before starting the recordings.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

    • Fire-polish the pipette tips to a final resistance of 2-5 MΩ when filled with the internal solution.

    • Fill the pipettes with the internal solution and ensure there are no air bubbles.

  • Establishing a Whole-Cell Recording:

    • Mount the coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Using the micromanipulator, approach a single, healthy-looking cell with the patch pipette.

    • Apply slight positive pressure to the pipette to keep the tip clean.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv channel currents.

    • Record the baseline currents in the absence of any blocker.

  • Compound Application and Data Recording:

    • Prepare a series of dilutions of the test compounds (KIO-301, TEA, 4-AP) in the external solution.

    • For TEA and 4-AP: Perfuse the cell with increasing concentrations of the blocker, allowing the current to reach a steady-state at each concentration before recording the voltage-step protocol again.

    • For KIO-301:

      • First, perfuse the cell with a specific concentration of KIO-301 in the dark and record the currents to establish a baseline in the inactive state.

      • Then, while continuously perfusing with the same concentration of KIO-301, illuminate the cell with the light source and record the currents.

      • Repeat this for a range of KIO-301 concentrations.

    • Perform a washout with the external solution to check for the reversibility of the block.

  • Data Analysis:

    • Measure the peak outward current at a specific depolarizing voltage step (e.g., +40 mV) for each blocker concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the logarithm of the blocker concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient for each compound.

Experimental Workflow Visualization:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture with Kv Channel Expression Whole_Cell_Formation Establish Whole-Cell Configuration Cell_Culture->Whole_Cell_Formation Pipette_Pulling Pipette Pulling & Filling Pipette_Pulling->Whole_Cell_Formation Baseline_Recording Record Baseline Currents Whole_Cell_Formation->Baseline_Recording Compound_Application Apply Blocker (Increasing Concentrations) Baseline_Recording->Compound_Application Light_Activation Activate KIO-301 with Light Compound_Application->Light_Activation For KIO-301 Data_Recording Record Currents at Each Concentration Compound_Application->Data_Recording For Standard Blockers Light_Activation->Data_Recording Washout Washout and Record Recovery Data_Recording->Washout Data_Analysis Measure Peak Currents Washout->Data_Analysis Normalization Normalize to Baseline Data_Analysis->Normalization Dose_Response_Curve Plot Dose-Response Curve Normalization->Dose_Response_Curve IC50_Determination Determine IC50 Dose_Response_Curve->IC50_Determination

Sources

Validation

Validating Visual Acuity Recovery: A Comparative Guide to KIO-301 Efficacy in Murine Models

Target Audience: Researchers, Scientists, and Drug Development Professionals In the landscape of inherited retinal diseases (IRDs) such as Retinitis Pigmentosa (RP), the irreversible degeneration of photoreceptors (rods...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

In the landscape of inherited retinal diseases (IRDs) such as Retinitis Pigmentosa (RP), the irreversible degeneration of photoreceptors (rods and cones) has historically presented a formidable barrier to vision restoration. However, the preservation of downstream retinal architecture—specifically the Retinal Ganglion Cells (RGCs)—offers a critical therapeutic window.

This guide provides an objective, data-driven comparison of visual acuity recovery in rd1 blind mice models, contrasting untreated cohorts with those treated with KIO-301 , a small-molecule photoswitch developed by 1[1]. By analyzing the mechanism of action, comparative efficacy data, and self-validating experimental protocols, we establish a rigorous framework for evaluating photoswitch-mediated visual restoration.

Mechanistic Rationale: The Photoswitch Paradigm

To understand the comparative data, one must first establish the causality of the molecule's mechanism. KIO-301 is an azobenzene derivative designed to act as a reversible "molecular photoswitch"[1]. In a healthy retina, phototransduction is initiated by rods and cones; in an RP model, these cells are absent, leaving RGCs electrically dormant but viable[2].

KIO-301 selectively enters these surviving RGCs and non-covalently localizes to the intracellular domains of voltage-gated ion channels[3]. The molecule operates via photoisomerization:

  • Dark State ("Off"): The molecule rests in a linear trans configuration, allowing normal ion channel function[1].

  • Light State ("On"): Upon exposure to visible light, KIO-301 isomerizes into a bent cis configuration[4]. This structural shift alters ion flow, depolarizing the RGC membrane and triggering action potentials that are relayed to the visual cortex[1].

MOA Light Visible Light Stimulation KIO301 KIO-301 Isomerization (trans -> cis) Light->KIO301 IonChannel RGC Ion Channels Modulated KIO301->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential VisualCortex Visual Cortex Processing ActionPotential->VisualCortex

KIO-301 Mechanism of Action: Bypassing photoreceptors to activate RGCs via photoswitching.

Comparative Efficacy: Treated vs. Untreated rd1 Mice

The rd1 mouse is the gold-standard murine model for severe RP, characterized by rapid and complete photoreceptor degeneration[4]. To objectively compare KIO-301 efficacy, researchers utilize advanced in vitro methodologies like the "EyeCandy" platform, which pairs multielectrode array (MEA) recordings with machine learning to decode RGC spiking patterns into quantifiable Retinal Acuity (RA) metrics[5].

While untreated rd1 retinas show absolutely no electrical response to light, retinas treated with KIO-301 (and its direct analogs like BENAQ) demonstrate robust, light-dependent RGC firing[3]. The ex vivo EC50 for KIO-301 in rd1 mouse retinas is established at 9.5 μM[3].

Quantitative Data Summary

The following table synthesizes the functional recovery metrics across healthy, untreated, and treated murine cohorts:

MetricWild-Type (Healthy)Untreated rd1 (Blind)KIO-301 Treated rd1
Retinal Acuity (Static Stimuli) ~0.40 cpd0.00 cpd0.05 cpd
Retinal Acuity (Dynamic Stimuli) ~0.40 cpd0.00 cpd0.08 cpd
RGC Light Response Robust (Native)AbsentRobust (Photoswitch-mediated)
EC50 for Photosensitization N/AN/A9.5 μM

Note: Data derived from MEA/EyeCandy machine learning estimates of murine retinal acuity (cpd = cycles per degree)[3][5].

Self-Validating Experimental Protocols

As application scientists, we recognize that data is only as reliable as the assay generating it. The following workflow details a self-validating ex vivo protocol. It is designed with internal controls to ensure that any observed action potentials are strictly the result of photoswitch-mediated depolarization, eliminating confounding variables.

Workflow Prep 1. Isolate rd1 Mouse Retina Baseline 2. Baseline MEA (Internal Control) Prep->Baseline Inject 3. Apply KIO-301 (9.5 μM) Baseline->Inject Stimulus 4. Visual Stimuli (EyeCandy) Inject->Stimulus MEA 5. MEA Recording & Spiking Data Stimulus->MEA ML 6. Machine Learning Decoding MEA->ML Acuity 7. Calculate Retinal Acuity (cpd) ML->Acuity

Workflow for ex vivo validation of visual acuity recovery using MEA and machine learning.

Step-by-Step Methodology: Ex Vivo MEA Recording & Decoding
  • Retinal Isolation: Enucleate eyes from adult rd1 mice and carefully isolate the retina in oxygenated Ames' medium.

    • Causality: Maintaining an oxygenated, nutrient-rich environment preserves the viability of the neural circuitry, ensuring that the RGCs remain physiologically capable of firing action potentials.

  • Baseline Recording (Self-Validation Step): Mount the untreated retina onto the MEA and expose it to maximum intensity light stimuli.

    • Causality: This acts as an internal negative control. Confirming a 0.0 cpd acuity and zero light-evoked spiking prior to drug application proves that any subsequent activity is exclusively drug-induced, validating the system's integrity[3].

  • Photoswitch Application: Incubate the retina with 9.5 μM KIO-301 for 30 minutes[3].

    • Causality: This specific concentration aligns with the established EC50, ensuring optimal target saturation within the RGCs without inducing off-target cellular toxicity[3].

  • Standardized Visual Stimulation: Project precise visual stimuli (e.g., drifting gratings, static checkerboards, and projected Early Treatment Diabetic Retinopathy optotypes) onto the retina[5].

    • Causality: Using standardized optotypes rather than simple light flashes allows researchers to measure actual spatial resolution (acuity) rather than mere light perception[5].

  • Machine Learning Decoding: Feed the recorded RGC spiking patterns into a trained classification algorithm (e.g., the EyeCandy method) to estimate retinal acuity[5].

    • Causality: Behavioral tests in blind mice can be confounded by stress, learned behaviors, or motor deficits. Machine learning directly decodes the raw neural output, providing an objective, mathematically rigorous quantification of visual restoration[5].

Translational Outlook

The rigorous preclinical validation of KIO-301 in rd1 mice directly underpins its current clinical trajectory. In the Phase 1/2 ABACUS trial, human participants with late-stage RP receiving intravitreal injections of KIO-301 demonstrated marked improvements in functional vision, light perception, and kinetic visual fields[6][7]. Crucially, these functional improvements correlated with functional MRI (fMRI) data showing statistically significant increases in visual cortex activity, mirroring the neural signaling pathways validated in the murine MEA models[2][6].

By utilizing self-validating ex vivo models to establish causality and quantify acuity, drug development professionals can confidently bridge the gap between small-molecule pharmacology and tangible clinical outcomes in inherited retinal diseases.

References

  • KIO-301 | Inherited Retinal Disease - Kiora Pharmaceuticals Source: kiorapharma.com URL:1

  • World Retina Day: New data from Kiora Pharmaceuticals shines a light on inherited retinal diseases Source: ophthalmologytimes.com URL:8

  • Kiora Pharmaceuticals Reports Additional Clinical Data for KIO-301 Showing a Statistically Significant Increase in Brain Activity Source: kiorapharma.com URL:2

  • KIO-301 - Drug Targets, Indications, Patents - Patsnap Synapse Source: patsnap.com URL:5

  • December 22, 2022 - S-1: General form of registration statement - Kiora Pharmaceuticals, Inc. Source: kiorapharma.com URL:3

  • News from ARVO 2023 - NZ Optics Source: nzoptics.co.nz URL:6

  • (PDF) Vision restoration using a light-responsive small molecule photoswitch (KIO-301) in advanced retinitis pigmentosa Source: researchgate.net URL:4

  • OIS News Source Exclusives - Ophthalmology Innovation Summit Source: ois.net URL:7

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling KIO-301 (Chloride) (Hydrochloride)

As an application scientist, handling potent, light-sensitive active pharmaceutical ingredients (APIs) requires moving beyond basic safety compliance. You must understand the physicochemical mechanisms of the compound to...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist, handling potent, light-sensitive active pharmaceutical ingredients (APIs) requires moving beyond basic safety compliance. You must understand the physicochemical mechanisms of the compound to protect both the operator and the integrity of the experiment.

This guide provides the authoritative standard operating procedure (SOP) for handling KIO-301 (chloride) (hydrochloride) , a novel[1] currently advancing through Phase 2 clinical trials (ABACUS-1 and ABACUS-2) for the treatment of retinitis pigmentosa and other inherited retinal diseases[2][3].

Pharmacological Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of KIO-301. The compound is designed to selectively enter [4] and act as a reversible "photoswitch."

  • Toxicity Causality: Upon exposure to visible light, KIO-301 isomerizes and physically blocks hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium channels[1]. Accidental systemic exposure (via inhalation of aerosolized powder or transdermal absorption) could theoretically disrupt systemic ion channels, posing cardiovascular or neurological risks.

  • Stability Causality: Because the azobenzene core is highly reactive to visible light (400–500 nm), exposure to standard laboratory fluorescent lighting will trigger premature trans-to-cis photoisomerization, degrading the compound's experimental baseline before it ever reaches your assay.

MOA Light Visible Light (400-500 nm) KIO KIO-301 Photoisomerization Light->KIO Triggers Channels HCN & K+ Channels Blocked KIO->Channels Binds RGC RGC Depolarization & Vision Restoration Channels->RGC Induces

KIO-301 Mechanism: Light triggers photoisomerization, blocking ion channels to depolarize RGCs.

Mandatory Personal Protective Equipment (PPE)

Handling KIO-301 safely requires a layered defense strategy. Every piece of PPE serves a specific, mechanistic purpose.

  • Hand Protection (Double Gloving):

    • Protocol: Wear a standard nitrile inner glove and an extended-cuff nitrile or neoprene outer glove.

    • Causality: KIO-301 is typically reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a highly efficient transdermal carrier that rapidly penetrates the skin, dragging dissolved solutes with it. If the outer glove is compromised by a DMSO splash, the inner glove provides a self-validating 60-second window to safely halt the procedure, remove the outer glove, and prevent systemic API absorption.

  • Respiratory Protection:

    • Protocol: N95/P100 particulate respirator required if handling dry powder outside of containment. Ideally, all powder weighing must occur inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

    • Causality: The[5]. As a fine lyophilized salt, it is highly susceptible to static-induced aerosolization.

  • Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles.

  • Body Protection: Disposable, front-closing Tyvek lab coat with knit cuffs to prevent wrist exposure.

Quantitative Operational Parameters

Summarizing the physicochemical data is critical for standardizing your laboratory's stock solutions.

ParameterSpecificationScientific Rationale / Causality
Chemical Formula C29H39Cl2N5OAzobenzene derivative hydrochloride salt[5].
Primary Solvent Anhydrous DMSOEnsures complete dissolution without hydrolytic degradation.
Stock Storage Temp -80°C (6 months) or -20°C (1 month)Prevents thermal degradation of the API[1].
Storage Atmosphere Nitrogen (N2) PurgeDisplaces atmospheric oxygen, preventing oxidative degradation[1].
Light Exposure Strictly Protect from LightPrevents premature photoisomerization of the azobenzene core[1].

Standard Operating Procedure (SOP): Reconstitution & Handling

This step-by-step methodology ensures both operator safety and compound integrity through self-validating checks.

Step 1: Environmental Setup
  • Action: Dim the ambient room lights and utilize red or amber safelights.

  • Causality: KIO-301 absorbs heavily in the blue/green visible spectrum. Red safelights lack the energy required to trigger the trans-to-cis state change.

Step 2: Powder Weighing
  • Action: Don all required PPE. Using an anti-static gun, neutralize the analytical balance inside the fume hood. Weigh the KIO-301 powder.

  • Self-Validating Check: Observe the balance readout. It must stabilize within 3 seconds. If the readout continuously fluctuates, static charge is still present, indicating a high risk of powder aerosolization. Re-neutralize before proceeding.

Step 3: Reconstitution
  • Action: Add the calculated volume of anhydrous DMSO directly to the weighing vial to achieve your target stock concentration (e.g., 10 mM). Transfer immediately to an amber glass vial .

  • Self-Validating Check: Hold the amber vial against the red safelight. The solution must appear completely clear with no particulate scattering. Any turbidity indicates incomplete dissolution, requiring gentle vortexing.

Step 4: Aliquoting and Storage
  • Action: Divide the stock into single-use aliquots to prevent freeze-thaw degradation. Purge the headspace of each amber vial with a gentle stream of inert Nitrogen (N2) gas for 3 seconds before sealing.

  • Causality: The N2 purge displaces oxygen, protecting the compound's amine groups from oxidation during long-term storage at -80°C[1].

Workflow Prep 1. PPE & Dark Room Setup Weigh 2. Weigh Powder (Fume Hood) Prep->Weigh Recon 3. Reconstitute (DMSO + N2 Purge) Weigh->Recon Dispose 5. Disposal (Incineration) Weigh->Dispose Solid Waste Store 4. Storage (Amber Vials, -80°C) Recon->Store Recon->Dispose Liquid/Solid Waste

Operational workflow for safe handling, reconstitution, storage, and disposal of KIO-301.

Decontamination and Waste Disposal Plan

Because KIO-301 is a potent ion channel blocker, environmental contamination must be strictly managed.

  • Solid Waste: All materials that contacted the API or DMSO solution (pipette tips, weighing boats, outer gloves, empty vials) must be classified as hazardous chemical waste. Place them in a rigid, puncture-resistant container lined with a biohazard/chemical waste bag.

  • Liquid Waste: Do not pour any residual KIO-301 solutions down the drain. Collect in a dedicated, clearly labeled "Halogenated/DMSO Chemical Waste" carboy.

  • Surface Decontamination: Wipe down the balance, fume hood surfaces, and pipettes with a 70% ethanol solution, followed by a secondary wipe with distilled water to remove any residual salts.

  • Disposal Execution: All collected waste must be routed for high-temperature commercial incineration, which effectively destroys the active azobenzene and triethylazanium chloride components.

References

  • Kiora Pharmaceuticals. "Kiora Pharmaceuticals Reports Q3 2023 Results; Expanding Clinical Development of KIO-301 for Inherited Retinal Diseases Based on Encouraging Results of ABACUS-1 Study in Retinitis Pigmentosa." Kiora Pharma Newsroom. Available at:[Link]

  • Investigative Ophthalmology & Visual Science (IOVS). "Synthetic phototransduction with a light-responsive molecule (KIO-301) in advanced retinitis pigmentosa: the ABACUS-1 phase 1/2 trial." ARVO Journals. Available at:[Link]

  • PubChem. "KIO-301 (chloride) (hydrochloride) | CID 171391767." National Center for Biotechnology Information. Available at:[Link]

  • Ophthalmology Times. "KIO-301, an investigational treatment for RP, demonstrates visual function restoration in patients who are blind." Ophthalmology Times. Available at:[Link]

Sources

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